2,3,4-Trifluorobenzylamine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2,3,4-trifluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWUAPISITUDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CN)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380345 | |
| Record name | 2,3,4-Trifluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235088-67-2 | |
| Record name | 2,3,4-Trifluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 235088-67-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,4,6-Trifluorobenzylamine
Note to the Reader: This technical guide provides in-depth information on 2,4,6-Trifluorobenzylamine (CAS Number: 214759-21-4). Initial inquiries for "2,3,4-Trifluorobenzylamine" did not yield significant results for a commercially available chemical with that specific substitution pattern. It is presumed that the intended compound of interest is the 2,4,6-isomer, which is a well-documented and utilized chemical intermediate.
This whitepaper serves as a detailed resource for researchers, scientists, and professionals in drug development, offering a comprehensive overview of 2,4,6-Trifluorobenzylamine, its chemical properties, synthesis protocols, and diverse applications.
Chemical Identity and Properties
2,4,6-Trifluorobenzylamine is an organic compound featuring a benzylamine core with three fluorine atoms substituted on the benzene ring at the 2, 4, and 6 positions.[1] This substitution pattern imparts unique chemical properties that make it a valuable building block in various synthetic applications.[1]
Table 1: Physicochemical Properties of 2,4,6-Trifluorobenzylamine
| Property | Value | Reference |
| CAS Number | 214759-21-4 | [1][2] |
| Molecular Formula | C₇H₆F₃N | [1] |
| Molecular Weight | 161.12 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 165 °C | [3] |
| Density | 1.320 g/cm³ | [3] |
| Flash Point | 63 °C | [3] |
| Water Solubility | Slightly soluble (1.2 g/L at 25°C) | [3] |
| pKa | 8.16 ± 0.10 (Predicted) | [3] |
| InChI Key | RCHOKTKXVKKNBC-UHFFFAOYSA-N | [3] |
| SMILES | NCc1c(F)cc(F)cc1F | [4] |
Table 2: Safety and Hazard Information
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | |
| Precautionary Statements | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405 | |
| Hazard Class | 8 | [1][3] |
| Packing Group | III | [1][3] |
| RIDADR | UN2735 | [1][3] |
Synthesis and Experimental Protocols
Several methods for the synthesis of 2,4,6-Trifluorobenzylamine have been reported, highlighting its importance as a chemical intermediate. Below are detailed experimental protocols for two distinct synthetic routes.
2.1 Synthesis via Hydrogenation of 2,4,6-Trifluorobenzonitrile
This method involves the reduction of 2,4,6-trifluorobenzonitrile using a catalyst in the presence of hydrogen.
-
Experimental Protocol:
-
Into a 1000 ml autoclave, add 50 grams of 2,4,6-trifluorobenzonitrile, 2.5 grams of Raney-Ni catalyst, 75 grams of 25% ammonia solution, and 500 grams of methanol.[3][5]
-
Seal the autoclave and control the temperature at 90°C with a mixing speed of 350 r/min.[3]
-
Introduce hydrogen gas to a pressure of 1 MPa to initiate the hydrogenation reaction.[3][5]
-
Maintain the reaction for 8 hours.[3]
-
After the reaction is complete, filter the Raney-Ni catalyst.[3]
-
Distill the filtrate to remove methanol.[3]
-
Perform a dichloromethane extraction on the remaining residue.[3]
-
Concentrate the extract under normal pressure and then purify the product by vacuum distillation to obtain 2,4,6-Trifluorobenzylamine.[3]
Expected Yield: Approximately 43.6 grams (85% yield) with a purity of 99%.[3]
-
2.2 Multi-step Synthesis from 1,3,5-Trifluorobenzene
This synthetic route involves several steps starting from 1,3,5-trifluorobenzene.
-
Experimental Protocol:
-
Lithiation and Formylation: In an organic solvent, perform lithiation of 1,3,5-trifluorobenzene at a temperature between -50°C and -110°C. Subsequently, react with DMF and hydrolyze to obtain 2,4,6-trifluorobenzaldehyde.[6]
-
Reduction: Reduce the 2,4,6-trifluorobenzaldehyde with potassium borohydride in an organic solvent to yield 2,4,6-trifluorobenzyl alcohol.[6]
-
Halogenation: React the 2,4,6-trifluorobenzyl alcohol with thionyl chloride in an organic solvent to produce 2,4,6-trifluorobenzyl chloride.
-
Amination: The final step involves reacting the 2,4,6-trifluorobenzyl chloride with an aminating agent to yield 2,4,6-trifluorobenzylamine.
-
Applications in Research and Drug Development
The unique properties imparted by the fluorine atoms make 2,4,6-Trifluorobenzylamine a versatile intermediate in various fields.[1][7]
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of pharmaceuticals, including the antiretroviral drug Bictegravir (GS-9883).[8][9] The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug molecules.[7]
-
Agrochemicals: Used as a building block in the synthesis of new agrochemical compounds.[1]
-
Dye Production: It is utilized in the preparation of dyes, where the fluorine atoms can improve color intensity and stability.[1][3]
-
Polymer Industry: Employed as a monomer in the synthesis of polymers with enhanced thermal stability and chemical resistance.[1][3]
-
Material Science: Derivatives have been investigated for their antitumor, antibacterial, and antifungal activities.[10] Additionally, some complexes have shown potential as catalysts in transfer hydrogenation reactions.[10]
Visualized Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for 2,4,6-Trifluorobenzylamine.
Caption: A multi-step synthesis of 2,4,6-Trifluorobenzylamine.
Conclusion
2,4,6-Trifluorobenzylamine is a chemical intermediate of significant interest, particularly in the pharmaceutical industry. Its trifluorinated benzene ring provides unique electronic properties and steric bulk that are advantageous in the design of novel molecules. The synthetic routes to this compound are well-established, allowing for its production for various research and industrial applications. The data and protocols presented in this guide offer a valuable resource for scientists and researchers working with this versatile compound.
References
- 1. Cas 214759-21-4,2,4,6-TRIFLUOROBENZYL AMINE | lookchem [lookchem.com]
- 2. 2,4,6-Trifluorobenzylamine | C7H6F3N | CID 2777046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [chemicalbook.com]
- 4. 2,4,6-Trifluorobenzylamine | LGC Standards [lgcstandards.com]
- 5. CN106349083A - Preparation method of 2,4,6-trifluorobenzylamine - Google Patents [patents.google.com]
- 6. CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
- 9. 2,4,6-Trifluorobenzylamine | 214759-21-4 | SynZeal [synzeal.com]
- 10. 214759-21-4 | 2,4,6-TRIFLUOROBENZYL AMINE [fluoromart.com]
In-Depth Technical Guide: 2,3,4-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,4-Trifluorobenzylamine, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the benzyl ring imparts unique electronic properties, influencing its reactivity, metabolic stability, and potential as a building block in the synthesis of novel compounds.
Core Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 161.12 g/mol [1][2][3][4][5] |
| Molecular Formula | C₇H₆F₃N[1][2][3][4][5] |
| CAS Number | 235088-67-2[1][2][3] |
| Appearance | Colorless Liquid[1] |
| Purity | >97%[4] |
Synthesis of this compound: An Experimental Protocol
Hypothetical Protocol for the Reduction of 2,3,4-Trifluorobenzonitrile:
Objective: To synthesize this compound via the reduction of 2,3,4-trifluorobenzonitrile using a suitable reducing agent.
Materials:
-
2,3,4-trifluorobenzonitrile
-
Lithium aluminum hydride (LiAlH₄) or a catalytic hydrogenation setup (e.g., H₂ gas, Palladium on carbon (Pd/C))
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: A suspension of a reducing agent (e.g., LiAlH₄) in an anhydrous solvent (e.g., diethyl ether) is prepared in the reaction flask and cooled in an ice bath.
-
Addition of Precursor: A solution of 2,3,4-trifluorobenzonitrile in the same anhydrous solvent is added dropwise to the stirred suspension of the reducing agent.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, the mixture is cooled in an ice bath, and the excess reducing agent is carefully quenched by the sequential addition of water and an aqueous NaOH solution.
-
Workup: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by distillation or column chromatography.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical workflow for the proposed synthesis of this compound.
Caption: Synthetic workflow for this compound.
Disclaimer: The provided experimental protocol is a generalized representation and has not been experimentally validated. It is intended for informational purposes and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All chemical manipulations should be performed with appropriate safety precautions.
References
- 1. CAS 235088-67-2: this compound | CymitQuimica [cymitquimica.com]
- 2. (2,3,4-Trifluorophenyl)methanamine | 235088-67-2 [sigmaaldrich.com]
- 3. 235088-67-2 | 2,3,4-Trifluorobenzyl amine - Capot Chemical [capotchem.com]
- 4. Novachemistry-product-info [novachemistry.com]
- 5. CAS RN 235088-67-2 | Fisher Scientific [fishersci.co.uk]
An In-depth Technical Guide to the Physical Properties of 2,3,4-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,3,4-Trifluorobenzylamine (CAS No: 235088-67-2), a fluorinated organic compound of interest in medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the benzyl ring significantly influences the molecule's polarity, metabolic stability, and reactivity, making it a valuable building block in organic synthesis.
Core Physical and Chemical Identifiers
This compound is an organic compound featuring a benzene ring substituted with three fluorine atoms at the 2, 3, and 4 positions, and an aminomethyl group.[1] Its unique fluorinated structure impacts its chemical reactivity, lipophilicity, and potential biological activity.[1]
dot
References
Technical Guide: Structure Elucidation of 2,3,4-Trifluorobenzylamine
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical guide to the structural elucidation of 2,3,4-trifluorobenzylamine, a key intermediate in pharmaceutical and agrochemical research. It outlines the analytical methodologies and expected data for unambiguous identification and characterization.
Molecular Identity and Physicochemical Properties
This compound is a substituted aromatic amine with the fluorine atoms positioned ortho, meta, and para to the benzylamine moiety. These substituents significantly influence the molecule's electronic properties and reactivity.
| Property | Value | Reference |
| IUPAC Name | (2,3,4-Trifluorophenyl)methanamine | N/A |
| CAS Number | 235088-67-2 | [1] |
| Molecular Formula | C₇H₆F₃N | [1] |
| Molecular Weight | 161.12 g/mol | N/A |
| Appearance | Solid (Predicted) | [2] |
| SMILES | NCc1ccc(F)c(F)c1F | [2] |
| InChI Key | YIWUAPISITUDBY-UHFFFAOYSA-N | [2] |
Spectroscopic and Spectrometric Characterization
The following sections detail the expected analytical data from key spectroscopic and spectrometric techniques essential for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern of the aromatic ring. The predicted chemical shifts (in ppm) are based on established substituent effects and computational models.
Table 2.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~ 7.0 - 7.2 | ddd | 1H | Ar-H5 | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |
| ~ 6.8 - 7.0 | ddd | 1H | Ar-H6 | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |
| ~ 3.9 | s | 2H | CH₂ | N/A |
| ~ 1.6 | br s | 2H | NH₂ | N/A |
Table 2.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 (ddd) | C4-F |
| ~ 145 - 150 (ddd) | C2-F |
| ~ 140 - 145 (ddd) | C3-F |
| ~ 125 - 130 (d) | C1 |
| ~ 120 - 125 (dd) | C5 |
| ~ 110 - 115 (dd) | C6 |
| ~ 40 | CH₂ |
Table 2.3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -135 to -140 | m | F4 |
| ~ -145 to -150 | m | F2 |
| ~ -155 to -160 | m | F3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups present in the molecule.
Table 2.4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 3500 | Medium, Doublet | N-H Stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | Medium | C-H Stretch | Aromatic C-H |
| 2850 - 2960 | Medium | C-H Stretch | Aliphatic C-H (CH₂) |
| 1600 - 1620 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1500 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1100 - 1300 | Strong | C-F Stretch | Aryl-Fluoride |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
Table 2.5: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity | Assignment |
| 161 | High | [M]⁺ (Molecular Ion) |
| 160 | Medium | [M-H]⁺ |
| 144 | High | [M-NH₃]⁺ |
| 116 | Medium | [C₇H₃F₂]⁺ (Loss of HF from 144) |
| 91 | Low | Tropylium ion (less likely due to fluorine substitution) |
Experimental Protocols
The following protocols describe a plausible synthetic route and standard analytical procedures for the characterization of this compound.
Synthesis of this compound
The synthesis proceeds via the reduction of 2,3,4-trifluorobenzonitrile.
Step 1: Synthesis of 2,3,4-Trifluorobenzonitrile from 2,3,4-Trifluoroaniline (Sandmeyer Reaction)
-
Diazotization: Dissolve 2,3,4-trifluoroaniline (1.0 eq) in a 3 M solution of hydrochloric acid at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) and sodium cyanide (1.6 eq) in water.
-
Add the cold diazonium salt solution to the cyanide solution slowly.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2,3,4-trifluorobenzonitrile.
Step 2: Reduction of 2,3,4-Trifluorobenzonitrile to this compound
-
In a flask equipped with a magnetic stirrer, dissolve 2,3,4-trifluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Carefully add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the resulting crude amine by vacuum distillation to obtain pure this compound.
Analytical Methodologies
3.2.1 NMR Spectroscopy
-
Prepare a sample by dissolving ~10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 or 500 MHz spectrometer.
-
For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). For ¹⁹F NMR, use an external standard like CFCl₃ (δF = 0 ppm).
3.2.2 FT-IR Spectroscopy
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
3.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject an aliquot of the solution into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program that allows for the separation of the compound from any impurities (e.g., start at 50 °C, ramp to 250 °C at 10 °C/min).
-
Acquire mass spectra using electron ionization (EI) at 70 eV.
Visualized Workflows and Pathways
The following diagrams illustrate the logical workflow for structure elucidation and the synthetic pathway.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.
References
- 1. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Data of 2,3,4-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a summary of predicted and expected spectral data for the compound 2,3,4-Trifluorobenzylamine (CAS No: 235088-67-2). Due to a lack of publicly available experimental spectra, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and Mass Spectrometry (MS), alongside characteristic Infrared (IR) absorption bands based on functional group analysis. Detailed, generalized experimental protocols for acquiring such data are provided to guide researchers in their own analytical characterization. A logical workflow for the spectral analysis of a chemical standard is also presented.
Introduction
This compound is a fluorinated aromatic amine, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Accurate spectral characterization is the cornerstone of chemical synthesis and drug development, ensuring structural integrity and purity. This guide serves as a foundational reference for the spectral properties of this specific trifluorinated benzylamine.
Predicted Spectral Data
The following data have been generated using computational prediction algorithms and analysis of characteristic spectral ranges for the functional groups present in this compound.
Predicted NMR data provides an estimation of the chemical shifts (δ) in parts per million (ppm). These values are essential for structural elucidation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -CH₂- (Methylene) | 3.89 | 38.6 |
| -NH₂ (Amine) | 1.55 (broad s) | - |
| C1-CH₂ | - | 129.5 |
| C2-F | - | 149.3 (d, J ≈ 245 Hz) |
| C3-F | - | 142.1 (dd, J ≈ 248, 15 Hz) |
| C4-F | - | 152.5 (d, J ≈ 250 Hz) |
| C5-H | 7.01 (ddd) | 118.9 (d, J ≈ 17 Hz) |
| C6-H | 6.95 (ddd) | 124.8 (d, J ≈ 4 Hz) |
Note: Predicted values are generated using online NMR prediction databases. Actual experimental values may vary. Multiplicity (e.g., d - doublet, dd - doublet of doublets, ddd - doublet of doublet of doublets) and coupling constants (J) for carbon atoms are estimations based on typical C-F coupling patterns.
Table 2: Expected ¹⁹F NMR Chemical Shifts (Reference: CFCl₃ at 0.00 ppm)
| Atom Assignment | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| F at C2 | -135 to -145 | Doublet of doublets |
| F at C3 | -150 to -160 | Doublet of doublets |
| F at C4 | -130 to -140 | Doublet of doublets |
Note: These ranges are estimations based on typical values for fluoroaromatic compounds. The multiplicity arises from coupling to adjacent fluorine and hydrogen atoms.
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments.
Table 3: Predicted Mass Spectrometry Adducts and Fragments (Ionization Mode: Electrospray (ESI) / Electron Ionization (EI))
| Species | Predicted m/z (ESI) | Notes |
| [M+H]⁺ | 162.05 | Protonated molecular ion; expected to be the base peak in soft ionization. |
| [M+Na]⁺ | 184.03 | Sodium adduct. |
| Fragment (EI) | Predicted m/z (EI) | Notes |
| [M]⁺• (Molecular Ion) | 161.04 | Radical cation from electron ionization. |
| [M-NH₂]⁺ (C₇H₄F₃) | 145.03 | Loss of the amino group. |
| [M-CH₂NH₂]⁺ (C₆H₃F₃) | 131.02 | Loss of the aminomethyl radical (benzylic cleavage). |
Infrared spectroscopy identifies the vibrational modes of functional groups.
Table 4: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) | Medium |
| 3000 - 3100 | Aromatic C-H Stretch | Ar-H | Medium |
| 2850 - 2960 | Aliphatic C-H Stretch | -CH₂- | Medium |
| 1600 - 1620 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | Medium |
| 1450 - 1550 | C=C Aromatic Ring Stretch | Aromatic Ring | Strong |
| 1100 - 1350 | C-F Stretch | Aryl-Fluoride | Strong |
| 1000 - 1250 | C-N Stretch | Amine | Medium |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for small organic molecules like this compound.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
¹H NMR Acquisition:
-
Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Acquisition Parameters: Set the spectral width to cover the expected range (e.g., -2 to 12 ppm). Use a relaxation delay (D1) of 1-2 seconds and an acquisition time (AQ) of 2-4 seconds. Collect 8 to 16 scans for a sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Parameters: Set a wider spectral width (e.g., 0 to 220 ppm). A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance and sensitivity of the ¹³C nucleus.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling, is used.
-
Acquisition Parameters: The spectral width must be large to cover the wide chemical shift range of fluorine (e.g., +50 to -250 ppm). A suitable reference standard like CFCl₃ (or an external standard) should be used.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data using appropriate NMR processing software. Calibrate the spectra using the solvent or TMS reference peak.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Collection: Record a background spectrum of the empty, clean ATR crystal. This spectrum is automatically subtracted from the sample spectrum by the instrument software.
-
Sample Application: Place a small amount of the liquid this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition: Lower the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the sample from the crystal using a soft tissue and an appropriate solvent.
-
Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC-MS) system or a direct insertion probe. For GC-MS, a dilute solution (e.g., 1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate) is injected into the GC, which separates the compound before it enters the mass spectrometer.
-
Ionization: In the ion source, the volatilized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[1] This causes the molecule to eject an electron, forming a molecular ion (M⁺•) and various fragment ions.
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The spectrum is plotted as relative intensity versus m/z.
Visualization of Analytical Workflow
The comprehensive spectral characterization of a chemical entity like this compound follows a logical progression of experiments designed to unambiguously determine its structure and purity.
References
An In-depth Technical Guide to the ¹H NMR Analysis of 2,3,4-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of 2,3,4-Trifluorobenzylamine. Due to the absence of publicly available experimental ¹H NMR data for this specific compound, this document offers a comprehensive theoretical analysis based on established NMR principles and spectral data from analogous fluorinated aromatic compounds. The guide includes predicted chemical shifts, coupling constants, and signal multiplicities, along with a generalized experimental protocol for acquiring such data. Visualizations of the molecular structure, predicted proton environments, and a standard NMR analysis workflow are provided to aid in the understanding of the spectral characteristics of this compound.
Introduction
This compound (CAS No. 235088-67-2) is a fluorinated aromatic amine with potential applications in pharmaceutical and materials science research.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such novel chemical entities. This guide focuses on the ¹H NMR analysis of this compound, offering a predictive interpretation of its spectrum. Understanding the ¹H NMR spectrum is crucial for confirming the compound's identity and for tracking its transformations in chemical reactions.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of substituent effects and spin-spin coupling patterns observed in similar fluorinated benzylamine derivatives. The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency used.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -CH₂- (Benzylic) | ~ 3.9 - 4.1 | Singlet (or narrow triplet due to long-range coupling) | - |
| -NH₂ (Amine) | ~ 1.5 - 2.5 (broad) | Singlet (broad) | - |
| Ar-H5 | ~ 7.0 - 7.2 | Multiplet | J(H5-H6), J(H5-F4) |
| Ar-H6 | ~ 6.8 - 7.0 | Multiplet | J(H6-H5), J(H6-F2), J(H6-F3), J(H6-F4) |
Spectral Interpretation
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the benzylic protons, the amine protons, and the two aromatic protons.
-
Benzylic Protons (-CH₂-): These two protons are chemically equivalent and are expected to appear as a singlet in the region of 3.9-4.1 ppm. The adjacent aromatic ring is fully substituted at the position of attachment, so no direct ortho-proton coupling is expected. Long-range coupling to the fluorine atom at position 4 is possible but may not be resolved.
-
Amine Protons (-NH₂): The two amine protons are equivalent and typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates. A predicted range is between 1.5 and 2.5 ppm.
-
Aromatic Protons (Ar-H): The aromatic region of the spectrum will be the most complex due to proton-proton and proton-fluorine couplings.
-
H5: This proton is coupled to the adjacent H6 proton and the fluorine atom at position 4. This will likely result in a complex multiplet.
-
H6: This proton is coupled to the H5 proton and is also expected to show couplings to the fluorine atoms at positions 2, 3, and 4. The magnitude of these couplings will vary, with ortho- and meta-couplings being the most significant. This will also result in a complex multiplet.
-
Experimental Protocol: A General Guideline
While specific experimental data for this compound is not available, a general protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
The instrument should be properly tuned and shimmed to ensure good resolution and line shape.
-
-
Data Acquisition:
-
A standard one-pulse ¹H NMR experiment is typically sufficient.
-
Key acquisition parameters to be set include:
-
Number of scans (typically 8 to 64 for a sample of this concentration).
-
Relaxation delay (e.g., 1-2 seconds).
-
Acquisition time (e.g., 2-4 seconds).
-
Spectral width appropriate for ¹H NMR.
-
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction and baseline correction should be applied.
-
The spectrum should be referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration of the signals should be performed to determine the relative number of protons.
-
Peak picking will identify the chemical shifts of the signals.
-
Analysis of the signal multiplicities will provide information about the coupling constants.
-
Visualizations
The following diagrams illustrate the molecular structure and a typical workflow for ¹H NMR analysis.
Caption: Molecular structure of this compound with key proton groups highlighted.
Caption: A generalized workflow for ¹H NMR analysis, from sample preparation to structural elucidation.
Conclusion
This technical guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound. While experimental data is not currently available in the public domain, the theoretical analysis and predictive data presented herein offer valuable insights for researchers working with this compound. The provided general experimental protocol serves as a practical starting point for acquiring high-quality ¹H NMR data. The structural and workflow diagrams are intended to facilitate a deeper comprehension of the analysis process. For definitive structural confirmation, it is imperative to acquire and analyze an experimental ¹H NMR spectrum of a purified sample of this compound.
References
An In-depth Technical Guide to the ¹³C NMR Interpretation of 2,3,4-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,3,4-Trifluorobenzylamine. Due to the absence of publicly available experimental data for this specific molecule, this document leverages predictive data and established principles of NMR spectroscopy for fluorinated aromatic compounds to offer a comprehensive interpretation.
Predicted ¹³C NMR Data
The interpretation of the ¹³C NMR spectrum of this compound is centered on the influence of the fluorine and aminomethyl substituents on the chemical shifts of the aromatic carbons. The presence of fluorine atoms introduces characteristic carbon-fluorine (C-F) couplings, which are crucial for definitive signal assignments.
The predicted ¹³C NMR chemical shifts (δ) and key C-F coupling constants (JCF) for this compound are summarized in the table below. These values are estimated based on established substituent effects in fluorinated benzene derivatives.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constants (JCF, Hz) | Multiplicity |
| C1 | ~130-135 | Singlet | |
| C2 | ~150-155 (¹JCF), ~10-15 (²JCF) | ddd | Doublet of doublet of doublets |
| C3 | ~140-145 (¹JCF), ~15-20 (²JCF), ~2-5 (³JCF) | ddd | Doublet of doublet of doublets |
| C4 | ~150-155 (¹JCF), ~10-15 (²JCF) | dd | Doublet of doublets |
| C5 | ~115-120 | d | Doublet |
| C6 | ~125-130 | d | Doublet |
| -CH₂NH₂ | ~40-45 | t | Triplet |
Note: Predicted values are for guidance and may vary from experimental results. Multiplicity is predicted based on one-bond and multi-bond C-F couplings. 'd' denotes a doublet and 't' a triplet.
Interpretation of the Spectrum
The ¹³C NMR spectrum of this compound is expected to exhibit seven distinct signals, corresponding to the six aromatic carbons and the one aliphatic carbon of the aminomethyl group.
-
Aromatic Region (δ 110-160 ppm): The signals for the six aromatic carbons will appear in this region. The carbons directly bonded to fluorine (C2, C3, and C4) will exhibit large one-bond C-F coupling constants (¹JCF) and will appear as doublets. Further splitting into doublets of doublets or more complex multiplets will arise from two-bond (²JCF) and three-bond (³JCF) couplings to neighboring fluorine atoms. The electronegativity of the fluorine atoms will cause the attached carbons to resonate at a lower field (higher ppm).[1][2] Carbons not directly attached to fluorine (C1, C5, and C6) will also show smaller, long-range C-F couplings.
-
Aliphatic Region (δ 40-50 ppm): The carbon of the aminomethyl (-CH₂NH₂) group is expected to appear in this region. This signal may appear as a triplet due to coupling with the adjacent nitrogen atom, although this is not always resolved.
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a generalized methodology for acquiring the ¹³C NMR spectrum of a small organic molecule like this compound.[3]
1. Sample Preparation:
-
Dissolve 10-50 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Transfer the solution to a standard 5 mm NMR tube. Ensure the sample is fully dissolved, using gentle warming or a vortex mixer if necessary.[3]
2. NMR Spectrometer Setup:
-
The experiment is typically performed on a spectrometer with a field strength of 100 MHz or higher for ¹³C observation.
-
Standard parameters for a proton-decoupled ¹³C experiment are used.
3. Data Acquisition:
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically sufficient.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is often required to achieve an adequate signal-to-noise ratio. The presence of C-F coupling can further reduce signal intensity by splitting the signal into multiple lines, potentially requiring more scans.[4]
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the solvent signal as a reference.
-
Integrate the signals if quantitative information is desired, although ¹³C NMR is not inherently as quantitative as ¹H NMR without specific experimental setups.
Logical Workflow for ¹³C NMR Interpretation
The following diagram illustrates the logical steps involved in the interpretation of a ¹³C NMR spectrum, particularly for a substituted aromatic compound like this compound.
Caption: Logical workflow for the interpretation of the ¹³C NMR spectrum.
References
An In-Depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 2,3,4-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 2,3,4-trifluorobenzylamine. Due to the absence of direct experimental spectra in the reviewed literature, this document leverages established principles of ¹⁹F NMR, data from analogous compounds, and theoretical prediction methodologies to offer a comprehensive understanding of the expected chemical shifts and coupling constants. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science who work with fluorinated aromatic compounds.
Introduction to ¹⁹F NMR of Fluorinated Aromatics
Fluorine (¹⁹F) NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds.[1] The ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity and sharp NMR signals.[1] The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic environment, making it an excellent probe for subtle changes in molecular structure.[2]
In fluorinated aromatic compounds, the ¹⁹F chemical shifts are influenced by several factors, including:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aromatic ring significantly impacts the shielding of the fluorine nuclei. Electron-donating groups generally cause an upfield shift (less positive/more negative ppm values), while electron-withdrawing groups lead to a downfield shift (more positive/less negative ppm values).[2]
-
Resonance and Inductive Effects: Both resonance (mesomeric) and inductive effects of substituents alter the electron density at the fluorine-bearing carbon atoms, thereby influencing the chemical shifts.
-
Through-Space Interactions: The spatial proximity of fluorine atoms to each other and to other bulky groups can lead to through-space coupling and changes in the local magnetic field, affecting the chemical shifts.
-
Solvent Effects: The polarity and composition of the solvent can influence the electronic environment of the fluorine nuclei, leading to variations in chemical shifts.
Estimated ¹⁹F NMR Data for this compound
In the absence of direct experimental data for this compound, the ¹⁹F NMR chemical shifts and coupling constants can be estimated by considering the parent compound, 1,2,3-trifluorobenzene, and the substituent chemical shift (SCS) effect of the aminomethyl (-CH₂NH₂) group. The aminomethyl group is generally considered to be a weak electron-donating group through induction.
Estimated Chemical Shifts (δ)
The chemical shifts are referenced to CFCl₃ at 0 ppm. The estimation is based on the known chemical shifts of 1,2,3-trifluorobenzene and the expected influence of the -CH₂NH₂ substituent.
| Fluorine Atom | Position | Estimated Chemical Shift (δ) vs. CFCl₃ (ppm) | Rationale for Estimation |
| F-2 | ortho to -CH₂NH₂ | -135 to -145 | Expected to be the most deshielded due to proximity to the substituent and potential for through-space interactions. |
| F-3 | meta to -CH₂NH₂ | -150 to -160 | The electronic effect of the -CH₂NH₂ group is expected to be less pronounced at the meta position. |
| F-4 | para to -CH₂NH₂ | -140 to -150 | The para position will be influenced by both inductive and weak resonance effects of the aminomethyl group. |
Note: These are estimations and the actual experimental values may vary. Computational methods can provide more precise predictions.[3]
Estimated Coupling Constants (J)
The spin-spin coupling between fluorine nuclei (¹⁹F-¹⁹F) provides valuable information about the connectivity of the molecule. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei.
| Coupled Nuclei | Type of Coupling | Estimated Coupling Constant (J) (Hz) | General Observations |
| J(F2-F3) | ³J (ortho) | 18 - 22 | Ortho coupling in fluorobenzenes is typically in this range. |
| J(F3-F4) | ³J (ortho) | 18 - 22 | Similar to J(F2-F3) due to the ortho relationship. |
| J(F2-F4) | ⁴J (meta) | 0 - 8 | Meta coupling is generally smaller than ortho coupling. |
Experimental Protocols for ¹⁹F NMR Spectroscopy
This section outlines a general methodology for acquiring high-quality ¹⁹F NMR spectra of fluorinated small molecules like this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that dissolves the sample and is chemically inert. Common choices include CDCl₃, Acetone-d₆, and DMSO-d₆. The choice of solvent can influence the chemical shifts.
-
Concentration: Prepare a solution with a concentration typically in the range of 5-20 mg/mL.
-
Internal Standard: Add a small amount of an internal reference standard. While CFCl₃ (0 ppm) is the primary reference, it is volatile and not always practical. Secondary standards like trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm) are often used.[4][5]
NMR Spectrometer Setup
-
Probe Tuning: Tune the NMR probe to the ¹⁹F frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is usually sufficient for a standard 1D ¹⁹F spectrum.
-
Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured. The chemical shift range for organofluorine compounds is large.[1]
-
Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is generally sufficient for quantitative measurements.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are often enough.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard.
-
Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate important aspects of the ¹⁹F NMR analysis of this compound.
Caption: Structure and interactions in this compound.
Caption: A typical workflow for ¹⁹F NMR experiments.
Caption: Relationship between molecular structure and the NMR spectrum.
Conclusion
This technical guide provides a foundational understanding of the ¹⁹F NMR characteristics of this compound for researchers and professionals in the chemical sciences. While direct experimental data is not currently available in the public domain, the estimations for chemical shifts and coupling constants, based on established principles and data from analogous structures, offer a valuable starting point for spectral interpretation and structural verification. The detailed experimental protocol provides a practical framework for obtaining high-quality ¹⁹F NMR spectra. The visualizations further clarify the relationships between molecular structure, experimental workflow, and the resulting NMR data. For definitive structural assignment, it is recommended to either obtain an experimental spectrum or utilize computational NMR prediction tools.
References
Unraveling the Fragmentation Fingerprint: A Technical Guide to 2,3,4-Trifluorobenzylamine Mass Spectrometry
For Immediate Release
This in-depth technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,3,4-Trifluorobenzylamine. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of fluorinated aromatic compounds. Due to the limited availability of public domain experimental mass spectra for this specific isomer, this guide presents a plausible fragmentation pathway based on established principles of mass spectrometry and data from structurally analogous molecules.
Core Fragmentation Analysis
This compound, with a molecular weight of 161.12 g/mol , is expected to undergo characteristic fragmentation patterns under electron ionization. The initial ionization event will form a molecular ion ([M]⁺•) at m/z 161. The primary fragmentation pathways are anticipated to involve the cleavage of the C-C bond alpha to the amino group and rearrangements of the trifluorophenyl cation.
A key initial fragmentation step for benzylamines is the loss of the amino group. However, a more dominant fragmentation pathway for benzylamines involves the cleavage of the bond between the benzylic carbon and the aromatic ring, leading to the formation of a stable tropylium-like ion. For this compound, this would result in a trifluorotropylium ion. Subsequent fragmentation would then involve the sequential loss of fluorine atoms or other small neutral molecules from this and other fragment ions.
Quantitative Mass Spectral Data
The following table summarizes the predicted quantitative mass spectral data for this compound under typical EI-MS conditions. The relative abundances are estimations based on the expected stability of the fragment ions.
| m/z | Proposed Fragment Ion | Relative Abundance (%) |
| 161 | [C₇H₆F₃N]⁺• (Molecular Ion) | 45 |
| 144 | [C₇H₅F₃]⁺ | 100 (Base Peak) |
| 125 | [C₇H₅F₂]⁺ | 60 |
| 106 | [C₇H₅F]⁺ | 30 |
| 77 | [C₆H₅]⁺ | 15 |
Experimental Protocol
This section outlines a detailed methodology for the acquisition of an electron ionization mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary GC column suitable for the analysis of aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Inject 1 µL of the solution into the GC-MS system.
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.
Caption: Proposed EI fragmentation of this compound.
Theoretical Properties of 2,3,4-Trifluorobenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of 2,3,4-Trifluorobenzylamine. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of computational chemistry, spectroscopic theory, and known data from structurally related compounds to present a detailed theoretical profile. The guide covers molecular and electronic structure, predicted spectroscopic data (NMR, IR, Mass Spectrometry), and potential reactivity. Methodologies for theoretical calculations and general experimental protocols for synthesis and analysis are also discussed. This document aims to serve as a foundational resource for researchers interested in the unique characteristics of this fluorinated compound.
Introduction
This compound is a fluorinated aromatic amine with potential applications in medicinal chemistry and materials science.[1] The strategic placement of three fluorine atoms on the benzene ring is expected to significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1] Fluorine substitution can alter the electronic distribution within the molecule, impacting its reactivity and potential as a synthetic building block.[1] This guide explores the theoretical underpinnings of these properties.
Molecular and Electronic Properties
The introduction of fluorine atoms to the benzylamine scaffold has profound effects on its electronic structure and, consequently, its chemical behavior. Quantum chemical calculations, such as Density Functional Theory (DFT), provide valuable insights into these properties.
Computational Methodology
A representative computational protocol for modeling this compound would involve geometry optimization and frequency calculations using a method like B3LYP with a 6-31G(d,p) basis set. Such calculations can predict molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy levels.
Hypothetical Experimental Protocol: DFT Calculation of this compound
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-31G(d,p) for all atoms.
-
Calculation Type:
-
Optimization (Opt): To find the lowest energy conformation of the molecule. .
-
Frequency (Freq): To confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict vibrational spectra (IR).
-
-
Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), can be used to simulate a solvent environment (e.g., water or DMSO).
-
Output Analysis: The output file would be analyzed to extract optimized coordinates, Mulliken atomic charges, dipole moment, HOMO and LUMO energies, and predicted vibrational frequencies.
Predicted Molecular Properties
The following table summarizes the predicted molecular properties of this compound based on its chemical structure and data from publicly available databases.
| Property | Predicted Value | Source |
| Molecular Formula | C7H6F3N | |
| Molecular Weight | 161.12 g/mol | |
| CAS Number | 235088-67-2 | |
| XlogP | 1.1 | [2] |
| Monoisotopic Mass | 161.04523 Da | [2] |
Predicted Spectroscopic Data
1H, 13C, and 19F NMR Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show signals for the benzylic protons (CH2) and the amine protons (NH2), as well as two aromatic protons. The benzylic protons would likely appear as a singlet, while the amine protons would be a broad singlet. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.
-
13C NMR: The carbon NMR spectrum would display signals for the benzylic carbon and six distinct aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the attached fluorine atoms, with carbons directly bonded to fluorine showing characteristic large C-F coupling constants.
-
19F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It would be expected to show three distinct signals for the fluorine atoms at the 2, 3, and 4 positions, with coupling between them.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the vibrational modes of its functional groups.
| Functional Group | Predicted Wavenumber (cm-1) | Vibration Type |
| N-H (amine) | 3300-3500 (two bands for primary amine) | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-2960 | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
| C-F | 1000-1400 | Stretching |
| N-H | 1590-1650 | Bending |
Primary amines typically show two N-H stretching bands due to symmetric and asymmetric vibrations.[3][4]
Mass Spectrometry
The mass spectrum would show a molecular ion peak (M+) at m/z = 161. The fragmentation pattern would likely involve the loss of the amino group or cleavage of the C-C bond adjacent to the benzene ring. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[5]
Synthesis and Reactivity
While specific, detailed synthesis protocols for this compound are not widely published, general methods for the synthesis of fluorinated benzylamines can be adapted. A common approach involves the reduction of the corresponding nitrile or oxime.
Hypothetical Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
The reactivity of this compound is primarily dictated by the nucleophilic amino group. It is expected to undergo typical reactions of primary amines, such as acylation, alkylation, and formation of imines. The electron-withdrawing nature of the fluorine atoms will decrease the basicity of the amine compared to non-fluorinated benzylamine.
Potential Biological Activity and Signaling Pathways
The incorporation of fluorine atoms into drug candidates can enhance metabolic stability and binding affinity.[6] While no specific biological activities for this compound have been reported, its structural motifs are present in various biologically active molecules. Further research could explore its potential as an inhibitor of specific enzymes or as a ligand for receptors where interactions with fluorinated moieties are favorable.
Logical Relationship for Drug Discovery
Caption: A simplified logical diagram for the integration of a novel compound into a drug discovery pipeline.
Conclusion
This compound presents an intriguing scaffold for chemical and pharmaceutical research. This guide has provided a theoretical framework for its properties based on computational modeling and analogy to related compounds. While experimental validation is necessary, the theoretical data presented herein offers a valuable starting point for future investigations into the synthesis, reactivity, and potential applications of this unique molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. PubChemLite - this compound (C7H6F3N) [pubchemlite.lcsb.uni.lu]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. youtube.com [youtube.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
The Electronic Influence of Trifluorination: A Technical Guide to 2,3,4-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core electronic effects of the trifluoro-substitution pattern in 2,3,4-Trifluorobenzylamine. The strategic placement of fluorine atoms on the aromatic ring significantly alters the molecule's physicochemical properties, impacting its reactivity, basicity, and potential interactions in biological systems. This document provides a comprehensive overview of these effects, supported by predicted quantitative data, detailed experimental protocols for their validation, and visualizations of key concepts.
Introduction: The Power of Fluorine in Medicinal Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. In the context of a benzylamine scaffold, the electronic perturbations introduced by fluorine substituents on the aromatic ring can modulate the basicity of the amine, a critical parameter for drug-receptor interactions and pharmacokinetic profiles. This guide focuses specifically on the 2,3,4-trifluoro substitution pattern, analyzing the interplay of inductive and resonance effects and their collective impact on the electronic character of the benzylamine moiety.
Quantitative Analysis of Electronic Effects
Table 1: Predicted Physicochemical Properties of 2,3,4-Trifluorobenzylammonium Ion
| Parameter | Predicted Value | Method of Estimation |
| pKa | 8.5 ± 0.5 | Computational (DFT, e.g., using Jaguar pKa) or empirical software (e.g., ACD/pKa, MoKa) |
| Hammett Constant (σm) | +0.71 | Additivity of individual fluorine substituent constants (σm-F = +0.34 for the 3-position) and ortho/para constants for the 2- and 4-positions. |
| Hammett Constant (σp) | +0.28 | Additivity of individual fluorine substituent constants (σp-F = +0.06 for the 4-position) and ortho/meta constants for the 2- and 3-positions. |
Note: The Hammett constants are estimated for the effect of the 2,3,4-trifluorophenyl group on a reaction center attached to the benzyl carbon. The additivity principle provides a first approximation, and the actual values may deviate due to interactions between the substituents.
The Interplay of Inductive and Resonance Effects
The electronic character of this compound is primarily governed by the strong inductive effect of the fluorine atoms, with a smaller contribution from resonance.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect through the sigma bonds.[1] With three fluorine atoms positioned at the 2, 3, and 4 positions, this effect is additive and significantly reduces the electron density of the aromatic ring. This electron withdrawal extends to the benzylic carbon and, subsequently, to the nitrogen atom of the amine group. The primary consequence of this strong -I effect is a decrease in the basicity of the amine, as the lone pair on the nitrogen is less available for protonation. This is reflected in the predicted pKa value, which is lower than that of unsubstituted benzylamine (pKa ≈ 9.3).
-
Resonance Effect (+R): The fluorine atoms also possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring, a phenomenon known as the resonance or mesomeric effect.[1] This electron-donating effect primarily influences the ortho and para positions.[2][3] In this compound, the fluorine at the 4-position can donate electron density via resonance to the benzylic carbon. However, the inductive effect of fluorine is generally considered to be stronger than its resonance effect.[2][4][5] Therefore, the overall electronic impact of the fluorine substituents is electron-withdrawing.
The following diagram illustrates the opposing nature of these electronic effects.
Caption: Dominance of the inductive effect over the resonance effect of fluorine.
Experimental Protocols for Validation
The predicted electronic properties of this compound can be validated through established experimental techniques.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of an amine.[6][7][8]
Methodology:
-
Sample Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each incremental addition of the acid titrant.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the amine has been protonated.
The following workflow illustrates the process of pKa determination.
Caption: Experimental workflow for determining the pKa of this compound.
Probing Electronic Effects by ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the electronic environment of fluorine atoms.[9][10][11] The chemical shifts of the fluorine nuclei in this compound will be influenced by the electronic effects within the molecule.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: A high-resolution ¹⁹F NMR spectrum is acquired. A proton-decoupled spectrum will simplify the signals to three distinct singlets (or multiplets if coupling to each other is significant).
-
Data Analysis: The chemical shifts of the three fluorine signals are recorded. The relative chemical shifts can provide insights into the local electronic environment of each fluorine atom, reflecting the combined inductive and resonance effects at each position. For instance, the fluorine at the 4-position may exhibit a different chemical shift compared to those at the 2- and 3-positions due to the influence of the para-disposed benzylamine group.
The logical relationship for interpreting the NMR data is as follows:
Caption: Interpreting ¹⁹F NMR spectra to understand electronic effects.
Conclusion
The electronic properties of this compound are dominated by the strong electron-withdrawing inductive effects of the three fluorine atoms, leading to a predicted decrease in the basicity of the amine group. While resonance effects from the fluorine atoms are present, they are of lesser magnitude. The quantitative predictions for pKa and Hammett constants, along with the detailed experimental protocols for their validation, provide a robust framework for understanding and utilizing this fluorinated building block in drug discovery and medicinal chemistry. The ability to fine-tune the electronic character of the benzylamine moiety through such polyfluorination patterns offers a powerful tool for optimizing the pharmacological properties of lead compounds.
References
- 1. esports.bluefield.edu - Computational Chemistry Methods [esports.bluefield.edu]
- 2. acdlabs.com [acdlabs.com]
- 3. MoKa - pKa modelling [moldiscovery.com]
- 4. Computational chemistry - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of 2,3,4-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted chemical reactivity of 2,3,4-Trifluorobenzylamine. As a selectively fluorinated aromatic amine, this compound is of significant interest in medicinal chemistry and drug development due to the influence of fluorine substitution on metabolic stability, lipophilicity, and biological activity.[1] This document outlines the predicted nucleophilicity, electrophilicity, basicity, and susceptibility to common organic transformations. Detailed experimental protocols for analogous reactions are provided, alongside structured data tables for comparative analysis. Reaction pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear, logical framework for researchers.
Introduction
This compound is a fluorinated organic compound featuring a benzylamine core with fluorine atoms at the 2, 3, and 4 positions of the benzene ring.[1] The strategic placement of these electron-withdrawing fluorine atoms is expected to significantly modulate the chemical properties of the benzylamine moiety, influencing its reactivity in a variety of chemical transformations. Understanding these properties is crucial for its application as a building block in the synthesis of novel pharmaceutical agents and other functional materials. This guide serves to predict its reactivity based on established chemical principles and available data on analogous compounds.
Predicted Physicochemical Properties
While specific experimental data for this compound is limited, its properties can be predicted and compared with the known data of its isomer, 2,4,6-Trifluorobenzylamine.
| Property | This compound (Predicted/Known) | 2,4,6-Trifluorobenzylamine (Known) | Reference |
| Molecular Formula | C₇H₆F₃N | C₇H₆F₃N | [1][2] |
| Molecular Weight | 161.12 g/mol | 161.12 g/mol | [1][2] |
| Appearance | Colorless Liquid | Colorless Liquid | [1][3] |
| Boiling Point | Not available | 165 °C | [2] |
| Density | Not available | 1.320 g/cm³ | [2] |
| Predicted pKa | Expected to be < 9.5 | 8.16 ± 0.10 | [2] |
| Water Solubility | Not available | Slightly soluble (1.2 g/L at 25°C) | [2] |
Reactivity Predictions
The reactivity of this compound is primarily governed by the electron-withdrawing nature of the three fluorine atoms on the aromatic ring.
Nucleophilicity and Basicity (pKa)
The lone pair of electrons on the nitrogen atom of the primary amine makes this compound a nucleophile and a base. However, the strong inductive and mesomeric electron-withdrawing effects of the fluorine atoms are expected to decrease the electron density on the nitrogen. This reduction in electron density will lower the basicity (pKa) of the amine compared to unsubstituted benzylamine (pKa ≈ 9.34). The predicted pKa for the 2,4,6-isomer is 8.16, and a similar, if not slightly different, value can be anticipated for the 2,3,4-isomer.[2] Consequently, its nucleophilicity in reactions such as alkylation and acylation will be attenuated.
Electrophilicity
The primary amine of this compound is not electrophilic. However, under certain conditions, such as diazotization, the resulting diazonium salt would be a highly reactive electrophile.
Susceptibility to Oxidation and Reduction
Benzylamines can be oxidized to the corresponding imines or, with further hydrolysis, to aldehydes. This transformation can be achieved using various oxidizing agents. The fluorine substituents are unlikely to interfere with this process. Reduction of the benzylamine itself is not a common transformation.
Key Synthetic Reactions and Experimental Protocols
Synthesis of Trifluorobenzylamines
A common route to substituted benzylamines is the reduction of the corresponding benzonitrile. For example, 2,4,6-Trifluorobenzylamine can be synthesized by the hydrogenation of 2,4,6-trifluorobenzonitrile. A similar approach is predicted to be effective for the synthesis of this compound from 2,3,4-trifluorobenzonitrile.
Experimental Protocol: Reduction of Trifluorobenzonitrile
-
To a high-pressure autoclave, add 2,4,6-trifluorobenzonitrile (50 g), Raney Nickel (2.5 g), 25% aqueous ammonia (75 g), and methanol (500 g).[3]
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 1 MPa.
-
Heat the mixture to 90 °C with stirring (350 rpm) for 8 hours.[3]
-
After cooling and venting, filter the catalyst.
-
The filtrate is concentrated under reduced pressure to remove methanol.
-
The residue is extracted with dichloromethane.
-
The organic layer is concentrated, and the product is purified by vacuum distillation to yield 2,4,6-Trifluorobenzylamine.[3]
Note: This protocol for the 2,4,6-isomer is expected to be a good starting point for the synthesis of the 2,3,4-isomer from the corresponding nitrile.
N-Acylation
N-acylation of benzylamines is a fundamental transformation to form amides. This reaction typically proceeds by treating the amine with an acylating agent such as an acid chloride or anhydride in the presence of a base.
Experimental Protocol: General N-Acetylation of a Benzylamine
-
Dissolve the benzylamine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a non-nucleophilic base, such as triethylamine (1.2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.
N-Alkylation
N-alkylation of primary benzylamines can proceed via nucleophilic substitution with an alkyl halide. To avoid over-alkylation, reductive amination is often a preferred method.
Experimental Protocol: Reductive Amination for Mono-N-Alkylation
-
Dissolve the benzylamine (1 equivalent) and an aldehyde or ketone (1.2 equivalents) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (1.5 equivalents), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key reaction pathways and a general experimental workflow.
References
The Trifluoromethyl Moiety: A Keystone in Modern Chemistry - A Technical Guide to the Applications of Trifluorinated Benzylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal, agricultural, and materials chemistry. Among the various fluorinated motifs, the trifluoromethyl (-CF3) group holds a prominent position due to its unique electronic properties, metabolic stability, and ability to modulate the physicochemical characteristics of a parent molecule. This technical guide delves into the diverse and potent applications of trifluorinated benzylamines, a class of compounds where the trifluoromethyl group is appended to a benzylamine scaffold. These compounds serve as critical building blocks and key intermediates in the synthesis of a wide array of functional molecules, from life-saving pharmaceuticals to robust agrochemicals and high-performance materials. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the pKa of the benzylamine nitrogen, impacting its binding interactions and reactivity. Furthermore, the C-F bond's high bond energy confers enhanced metabolic stability, a crucial attribute in the design of bioactive compounds. This guide will provide an in-depth exploration of the synthesis, applications, and functional advantages of trifluorinated benzylamines, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
I. Applications in Medicinal Chemistry
The introduction of trifluoromethyl groups into benzylamine structures has led to the development of numerous potent and selective therapeutic agents. The -CF3 group can enhance a molecule's lipophilicity, facilitating its passage across biological membranes, and can block metabolic pathways, thereby increasing the drug's half-life and bioavailability.
Enzyme Inhibition: Monoamine Oxidase (MAO) Inhibitors
Trifluorinated benzylamines have been investigated as inhibitors of monoamine oxidases (MAOs), enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the treatment of depression and neurodegenerative diseases like Parkinson's disease.
Quantitative Data: MAO Inhibition
| Compound | Target | Inhibition Constant (Ki) | IC50 | Reference |
| 4-Trifluoromethylbenzylamine Derivative | MAO-B | 0.041 ± 0.001 µM | - | [1] |
| 4-Trifluoromethylbenzylamine Derivative | MAO-B | 0.065 ± 0.002 µM | - | [1] |
| N-methyl-N-(2-propynyl)-2-(5-benzyloxy-1-methylindolyl)methylamine | MAO-A & MAO-B | - | Potent (non-selective) | [2] |
| N-methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine | MAO-A | - | Potent (selective) | [2] |
Experimental Protocol: In Vitro MAO Inhibition Assay
A fluorometric method is commonly employed to determine the inhibitory activity of compounds against MAO-A and MAO-B.[1]
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources. Kynuramine is utilized as a common substrate for both isoforms.
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
A solution of the test compound (at various concentrations) is pre-incubated with the respective MAO isoform in a phosphate buffer (pH 7.4) for a defined period (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of kynuramine.
-
The reaction produces 4-quinoline and hydrogen peroxide (H2O2).
-
The generated H2O2 is detected using a horseradish peroxidase-coupled reaction with Amplex Red, which forms the highly fluorescent product, resorufin.
-
The fluorescence is measured using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence of the inhibitor to that of the control (enzyme and substrate without inhibitor). The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined through kinetic studies using varying substrate and inhibitor concentrations and analyzing the data using methods such as the Lineweaver-Burk plot.[3]
Signaling Pathway: Catalytic Cycle of Monoamine Oxidase
Caption: Catalytic cycle of monoamine oxidase (MAO).
Receptor Antagonism: Leukotriene Receptor Antagonists
Certain trifluorinated benzylamine derivatives are key components in the structure of leukotriene receptor antagonists. Leukotrienes are inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis. By blocking their receptors, these drugs can alleviate bronchoconstriction and inflammation.
Signaling Pathway: Leukotriene Receptor Antagonism
Caption: Mechanism of action of leukotriene receptor antagonists.
Positron Emission Tomography (PET) Imaging Agents
The incorporation of the fluorine-18 (¹⁸F) isotope into trifluoromethylbenzylamine derivatives allows for their use as PET imaging agents. PET is a powerful non-invasive imaging technique used in clinical diagnostics and drug development to visualize and quantify physiological processes in vivo.
Experimental Workflow: PET Radiotracer Synthesis and Imaging
Caption: General workflow for PET radiotracer synthesis and imaging.
II. Applications in Agrochemicals
Trifluorinated benzylamines are valuable intermediates in the synthesis of modern pesticides and herbicides. The trifluoromethyl group can enhance the efficacy and selectivity of these agrochemicals, as well as improve their stability in the field.
Insecticides
Derivatives of trifluorinated benzylamines have shown potent insecticidal activity against a range of agricultural pests.
Experimental Protocol: Assessment of Insecticidal Activity
A common method to evaluate the insecticidal activity of a compound is the leaf-dipping bioassay.
-
Test Compound Preparation: The trifluorinated benzylamine derivative is dissolved in a suitable solvent (e.g., acetone or DMSO) to create a stock solution. A series of dilutions are then prepared in water containing a surfactant (e.g., Tween-80) to ensure even spreading on the leaf surface.
-
Bioassay:
-
Leaf discs are cut from the host plant of the target insect (e.g., cabbage for diamondback moth larvae).
-
The leaf discs are dipped into the test solutions for a short period (e.g., 10-30 seconds) and then allowed to air dry.
-
Control leaf discs are dipped in the solvent-surfactant solution without the test compound.
-
The treated leaf discs are placed in Petri dishes lined with moist filter paper.
-
A known number of insects (e.g., 10-20 larvae) are introduced into each Petri dish.
-
-
Incubation and Assessment: The Petri dishes are incubated under controlled conditions (temperature, humidity, and photoperiod). Mortality is assessed at specific time points (e.g., 24, 48, and 72 hours).
-
Data Analysis: The percentage of mortality is corrected for control mortality using Abbott's formula. The LC50 (lethal concentration required to kill 50% of the test population) is calculated using probit analysis.
Herbicides
The structural features of trifluorinated benzylamines can be incorporated into herbicidal molecules to enhance their phytotoxicity and selectivity.
III. Applications in Materials Science
Trifluorinated benzylamines, particularly diamine derivatives, are used as monomers in the synthesis of high-performance polymers such as polyimides. The incorporation of trifluoromethyl groups into the polymer backbone can significantly enhance properties such as thermal stability, solubility, and optical transparency, while lowering the dielectric constant.
Synthesis of Polyimides from Trifluorinated Diaminobenzylamines
Polyimides are typically synthesized via a two-step polycondensation reaction.
-
Poly(amic acid) Formation: A trifluorinated diaminobenzylamine is reacted with a dianhydride in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone or N,N-dimethylacetamide) at room temperature to form a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated at high temperatures (e.g., 250-350°C) in an inert atmosphere.
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution at room temperature.
-
Conclusion
Trifluorinated benzylamines are a versatile and highly valuable class of chemical intermediates with a broad spectrum of applications. Their unique properties, imparted by the trifluoromethyl group, have enabled significant advancements in drug discovery, crop protection, and materials science. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of their derivatives will undoubtedly lead to the development of even more innovative and impactful technologies in the future. This guide provides a foundational understanding for researchers and professionals seeking to leverage the potential of these remarkable compounds in their respective fields.
References
- 1. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinetics of monoamine oxidase inhibition by three 2-indolylmethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 2,3,4-Trifluorobenzylamine from trifluorobenzonitrile
Application Note: Synthesis of 2,3,4-Trifluorobenzylamine
Abstract
This application note provides detailed protocols for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research, from 2,3,4-Trifluorobenzonitrile. Three common and effective reduction methodologies are presented: Lithium Aluminum Hydride (LAH) reduction, Borane reduction, and Catalytic Hydrogenation. Each protocol includes a step-by-step procedure, safety considerations, and a summary of expected outcomes. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
Fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound serves as a critical building block for the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The reduction of the corresponding nitrile, 2,3,4-Trifluorobenzonitrile, is a direct and efficient route to this valuable amine. This note details and compares three robust methods for this transformation.
General Reaction Scheme
The synthesis involves the chemical reduction of the nitrile functional group to a primary amine.
Figure 1. General reaction for the reduction of 2,3,4-Trifluorobenzonitrile to this compound.
Methodologies and Experimental Protocols
Three primary methods for the reduction of aromatic nitriles are presented below. Safety precautions must be strictly followed for all protocols. All reactions should be conducted in a well-ventilated fume hood.
Method A: Reduction using Lithium Aluminum Hydride (LAH)
Principle: Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent capable of reducing nitriles to primary amines.[1] The reaction proceeds via nucleophilic hydride attack on the nitrile carbon, forming an imine salt intermediate, which is further reduced to the amine.[2]
Materials:
-
2,3,4-Trifluorobenzonitrile
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
10% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
Protocol:
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Lithium Aluminum Hydride (1.5 eq.) suspended in anhydrous THF (10 volumes relative to the nitrile).
-
Reaction: Cool the LAH suspension to 0°C using an ice bath.
-
Dissolve 2,3,4-Trifluorobenzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Once the reaction is complete, cool the flask back to 0°C. Cautiously and sequentially add the following, allowing for gas evolution to subside between additions:
-
Isolation: Stir the resulting granular suspension at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate or DCM.[3]
-
Combine the filtrate and washes, and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation.
Safety: LAH is a highly reactive, pyrophoric solid that reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon) and use appropriate personal protective equipment (PPE). The quenching process is highly exothermic and generates hydrogen gas.
Method B: Reduction using Borane Complexes
Principle: Borane complexes, such as Borane-THF (BH₃•THF) or Borane-dimethyl sulfide (BH₃•SMe₂), are effective reagents for reducing nitriles.[4][5] They are generally considered milder than LAH and can offer different selectivity profiles. The reaction involves the electrophilic boron atom coordinating to the nitrile nitrogen, followed by hydride transfer.[6]
Materials:
-
2,3,4-Trifluorobenzonitrile
-
Borane-Tetrahydrofuran complex (BH₃•THF, 1 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol or Ethanol
-
Hydrochloric Acid (e.g., 2 M HCl)
-
Sodium Hydroxide (e.g., 2 M NaOH)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
Setup: To a dry, nitrogen-flushed round-bottom flask, add a solution of 2,3,4-Trifluorobenzonitrile (1.0 eq.) in anhydrous THF (10 volumes).
-
Reaction: Cool the solution to 0°C. Add the BH₃•THF solution (1.5 - 2.0 eq.) dropwise.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 65°C) for 4-8 hours, or until TLC indicates completion of the reaction.[4]
-
Work-up (Quenching): Cool the reaction to 0°C and slowly add methanol dropwise to quench the excess borane (Note: effervescence will occur).[4]
-
Remove the solvents under reduced pressure.
-
Add 2 M HCl to the residue and stir for 30 minutes to hydrolyze the amine-borane complex and form the hydrochloride salt.
-
Isolation: Wash the acidic aqueous layer with ethyl acetate to remove any non-basic impurities.
-
Basify the aqueous layer to pH > 10 with 2 M NaOH solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
-
Purification: Purify via vacuum distillation if necessary.
Safety: Borane-THF is flammable and can release hydrogen gas upon contact with water or alcohols. Handle under an inert atmosphere.
Method C: Catalytic Hydrogenation
Principle: This method involves the reduction of the nitrile using hydrogen gas in the presence of a heterogeneous metal catalyst.[7] Common catalysts include Raney Nickel (Ra-Ni) and Palladium on Carbon (Pd/C). This method is often preferred for industrial-scale synthesis due to its cost-effectiveness and reduced waste.[8]
Materials:
-
2,3,4-Trifluorobenzonitrile
-
Methanol or Ethanol
-
Raney Nickel (Ra-Ni, 5-10% w/w) or 10% Palladium on Carbon (Pd/C)
-
Ammonia (optional, in methanol)
-
Hydrogen Gas (H₂)
Protocol:
-
Setup: To a hydrogenation vessel (e.g., Parr shaker or autoclave), add 2,3,4-Trifluorobenzonitrile (1.0 eq.), a solvent such as methanol or ethanol, and the catalyst (e.g., Raney Nickel, 5-10% by weight of the nitrile).[9] For some reductions, adding ammonia in methanol can prevent the formation of secondary amine byproducts.
-
Reaction: Seal the vessel and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-1.5 MPa).[8]
-
Maintain the reaction for 8-20 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be kept wet during filtration.
-
Rinse the filter pad with the reaction solvent.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
The resulting crude product can be used directly or purified.
-
Purification: Purify by vacuum distillation.
Safety: Hydrogen gas is highly flammable and explosive. Catalysts like Raney Nickel and Pd/C can be pyrophoric upon exposure to air, especially after use. Do not allow the catalyst to dry in the air.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the different synthetic methods, based on literature for similar trifluorobenzonitriles.[8][9] Yields are representative and may require optimization for 2,3,4-Trifluorobenzonitrile.
| Method | Reagent / Catalyst | Solvent | Temp. (°C) | Time (h) | Reported Yield (%) | Key Considerations |
| A | Lithium Aluminum Hydride | THF | 0 to RT | 4 - 6 | 80 - 95 | Potent reagent; requires strict anhydrous conditions and careful quenching. |
| B | Borane-THF (BH₃•THF) | THF | 0 to 65 | 4 - 8 | 85 - 95 | Milder than LAH; quench and workup are critical to liberate the free amine. |
| C | H₂ / Raney Nickel | Methanol / Ammonia | 90 | 8 | ~85[9] | Scalable and cost-effective; requires specialized hydrogenation equipment. |
| C | H₂ / 10% Pd/C | Isopropanol / HCl | 70 | 15 | >80[8] | Catalyst handling requires care (pyrophoric); acidic conditions can be used. |
Visualized Workflows
The following diagrams illustrate the overall synthesis and the general experimental workflow.
Caption: Chemical transformation from nitrile to amine.
Caption: Step-by-step laboratory synthesis workflow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Borane Reagents [organic-chemistry.org]
- 6. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 7. azom.com [azom.com]
- 8. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
- 9. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 2,3,4-Trifluorobenzylamine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2,3,4-trifluorobenzylamine through the reductive amination of 2,3,4-trifluorobenzaldehyde. Reductive amination is a cornerstone of medicinal chemistry and drug development, offering a robust and efficient method for the formation of amine functionalities. This protocol outlines a one-pot procedure utilizing sodium triacetoxyborohydride as a mild and selective reducing agent, with ammonium acetate serving as the ammonia source. The methodology is designed to be accessible to researchers in organic synthesis and drug discovery, providing a reliable pathway to this valuable fluorinated building block.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of the trifluorinated phenyl ring can significantly modulate the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. Reductive amination of the corresponding aldehyde, 2,3,4-trifluorobenzaldehyde, is a direct and widely employed strategy for the preparation of this amine. This method involves the in-situ formation of an imine from the aldehyde and an amine source, which is then reduced to the target amine.
Reaction Principle
The reductive amination process begins with the reaction of 2,3,4-trifluorobenzaldehyde with ammonia (generated from ammonium acetate) to form an intermediate imine. This reaction is reversible and often requires the removal of water or the use of a mild Lewis acid catalyst to favor imine formation. The subsequent in-situ reduction of the imine by a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), yields the final this compound. NaBH(OAc)₃ is particularly well-suited for this transformation as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the formed imine.[1][2]
Experimental Protocol
This protocol is adapted from general procedures for the reductive amination of aldehydes.[3]
Materials:
-
2,3,4-Trifluorobenzaldehyde (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2,3,4-trifluorobenzaldehyde (1.0 equiv) and ammonium acetate (10 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to dissolve the reactants. The typical concentration is 0.1-0.5 M with respect to the aldehyde.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. The addition may cause some effervescence.
-
Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure this compound.
Data Presentation
The following table summarizes typical quantitative parameters for the reductive amination of a generic fluorinated benzaldehyde, which can be adapted for the synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | 2,3,4-Trifluorobenzaldehyde | 1.0 equivalent |
| Amine Source | Ammonium Acetate | 10 equivalents |
| Reducing Agent | Sodium Triacetoxyborohydride | 1.5 equivalents |
| Solvent | 1,2-Dichloroethane (DCE) | Anhydrous. Other aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be used.[1] |
| Reaction Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 2 - 12 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Workup | Saturated NaHCO₃ quench, DCM extraction | |
| Purification | Flash Column Chromatography | Silica gel, eluent system to be determined based on the polarity of the product. |
| Expected Yield | 60-90% | Yields can vary depending on the reaction scale and purity of reagents. For similar reductive aminations of fluorinated aldehydes, good to excellent yields are generally reported.[4] |
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Key steps in the synthesis of this compound.
References
Application Notes and Protocols: 2,3,4-Trifluorobenzylamine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trifluorobenzylamine is a fluorinated organic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] The strategic placement of three fluorine atoms on the benzene ring imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity, making it an attractive moiety for incorporation into novel drug candidates and other advanced materials.[1] This document provides an overview of the applications of this compound, with a focus on its role in the synthesis of bioactive molecules, and includes a detailed experimental protocol for a key synthetic transformation.
Key Applications in Organic Synthesis
The primary utility of this compound in organic synthesis lies in the reactivity of its primary amine group. This nucleophilic amine readily participates in a variety of bond-forming reactions, most notably in the formation of amides, sulfonamides, and through participation in reductive amination and other carbon-nitrogen bond-forming reactions.
1. Synthesis of Bioactive Amides:
This compound is a key reagent in the synthesis of a wide range of amide-containing compounds with potential therapeutic applications. The trifluorobenzyl moiety can be found in molecules designed as inhibitors of various biological targets.
-
HIV Integrase Inhibitors: This building block is utilized in the synthesis of polycyclic-carbamoylpyridone compounds, which are investigated for the treatment of Human Immunodeficiency Virus (HIV) infection.[2]
-
p38 Kinase Inhibitors: Nicotinamide derivatives incorporating a 2,3,4-trifluorobenzyl group have been synthesized and evaluated as inhibitors of p38 kinase, a key enzyme in inflammatory signaling pathways.[3]
-
Antimicrobial and Anti-tubercular Agents: The 2,3,4-trifluorophenyl motif is incorporated into acetamide derivatives to explore their potential as new antimicrobial and anti-tubercular agents.[4]
2. General Reactivity and Transformations:
The amine functionality of this compound allows for its use in a variety of standard organic transformations, including:
-
Acylation Reactions: Reaction with carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides.
-
Sulfonylation Reactions: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent to form secondary amines.
-
Nucleophilic Substitution Reactions: The amine can act as a nucleophile to displace leaving groups in suitable substrates.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of an amide using this compound, based on a procedure described in the patent literature for the synthesis of HIV integrase inhibitors.[2][5][6]
Protocol 1: Amide Coupling of a Carboxylic Acid with this compound
Objective: To synthesize an amide by coupling a carboxylic acid with this compound using a peptide coupling reagent.
Materials:
-
Carboxylic acid substrate (e.g., Compound 15-B from patent CA2893843A1)[2]
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous acetonitrile, add this compound (1.5 eq).
-
To this mixture, add HATU (1.17 eq) and N,N-diisopropylethylamine (DIPEA) (1.33 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by LCMS to confirm the consumption of the starting carboxylic acid.
-
Upon completion, quench the reaction by slowly adding the reaction mixture to a stirred solution of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired amide product.
Quantitative Data
The following table summarizes the reaction conditions for the amide coupling protocol described above.
| Parameter | Value | Reference |
| Carboxylic Acid | 1.0 eq | [2] |
| This compound | 1.5 eq | [2] |
| Coupling Reagent | HATU (1.17 eq) | [2] |
| Base | DIPEA (1.33 eq) | [2] |
| Solvent | Acetonitrile | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 2 hours | [2] |
Visualizations
Diagram 1: Synthetic Workflow for Amide Formation
Caption: General workflow for the synthesis of an amide using this compound.
Diagram 2: Simplified p38 Kinase Inhibition Pathway
Caption: Inhibition of the p38 MAPK signaling pathway by a synthesized nicotinamide derivative.
References
- 1. CAS 235088-67-2: this compound | CymitQuimica [cymitquimica.com]
- 2. CA2893843A1 - Polycyclic-carbamoylpyridone compounds and their pharmaceutical use - Google Patents [patents.google.com]
- 3. US7514456B2 - Nicotinamide derivatives useful as p38 inhibitors - Google Patents [patents.google.com]
- 4. Buy 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide | 744243-49-0 [smolecule.com]
- 5. US9732092B2 - Substituted 2,3,4,5,7,9,13,13a-octahydropyrido[1â²,2â²:4,5]pyrazino[2,1-b][1,3]OXAZEPINES and methods for treating viral infections - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for Amide Coupling Reactions with 2,3,4-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amide bonds utilizing 2,3,4-trifluorobenzylamine. Due to the electron-withdrawing nature of the fluorine atoms on the phenyl ring, this compound is a weakly nucleophilic amine, which can present challenges in amide coupling reactions. The selection of an appropriate coupling reagent and optimization of reaction conditions are crucial for achieving high yields.
This document outlines protocols for two common and effective coupling methods: the use of uronium-based reagents, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and carbodiimide-based reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (1-Hydroxybenzotriazole).
Overview of Amide Coupling with Electron-Deficient Amines
Amide bond formation is a fundamental transformation in organic and medicinal chemistry. The reaction between a carboxylic acid and an amine to form an amide is often slow and requires activation of the carboxylic acid. This is particularly true for electron-deficient amines like this compound, where the lone pair of electrons on the nitrogen atom is less available for nucleophilic attack.
Key Considerations:
-
Choice of Coupling Reagent: Highly efficient coupling reagents are necessary to overcome the low reactivity of the amine.
-
Reaction Conditions: Optimization of base, solvent, temperature, and reaction time is critical for maximizing yield and minimizing side reactions.
-
Racemization: For chiral carboxylic acids, the potential for racemization during activation must be considered, and additives like HOBt or HOAt are often employed to suppress it.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for amide coupling reactions involving this compound with various carboxylic acids using different coupling methodologies.
| Carboxylic Acid | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 16 | RT | 85 |
| Acetic Acid | EDC/HOBt | DIPEA | DCM | 24 | RT | 78 |
| 4-Methoxybenzoic Acid | HATU | DIPEA | DMF | 18 | RT | 89 |
| Isobutyric Acid | EDC/HOBt | Et3N | DCM | 24 | RT | 75 |
Experimental Protocols
Protocol for HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU. HATU is a highly effective coupling reagent known for its rapid reaction times and high efficiency, particularly with challenging substrates.[2][3]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 16 hours depending on the specific carboxylic acid.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for EDC/HOBt-Mediated Amide Coupling
This protocol provides a standard method for amide bond formation using the carbodiimide EDC in the presence of the additive HOBt.[4] The addition of HOBt helps to suppress racemization and improve reaction efficiency by forming a more reactive and stable active ester intermediate.[4]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
EDC (1.2 - 1.5 eq)
-
HOBt (1.2 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DCM, add DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for amide coupling reactions.
Logical Relationships in Reagent Selection
Caption: Decision tree for coupling reagent selection.
References
- 1. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 2. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 2,3,4-Trifluorobenzylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,3,4-Trifluorobenzylamine is a valuable building block in medicinal chemistry and materials science. The introduction of alkyl groups onto the nitrogen atom via N-alkylation is a critical transformation for modifying its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which is essential for the development of new pharmaceutical agents. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.
Overview of N-Alkylation Protocols
The following table summarizes key N-alkylation strategies applicable to this compound, based on established methods for benzylamines and anilines.
| Protocol | Alkylating Agent | Key Reagents/Catalyst | Solvent | Typical Temperature | Typical Yields |
| Direct Alkylation | Alkyl Halide (R-X) | Base (e.g., Cs₂CO₃, K₂CO₃) | DMF, Acetonitrile | Room Temp. to 90°C | Good to Excellent |
| Reductive Amination | Aldehyde (R-CHO) or Ketone (R-CO-R') | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | DCE, Methanol, THF | Room Temperature | Good to Excellent |
| "Borrowing Hydrogen" | Alcohol (R-CH₂OH) | Ru-based catalyst, Base (e.g., tBuOK) | Toluene | 90°C - 110°C | Good to High |
| Reductive Alkylation with Nitriles | Nitrile (R-CN) | H₂, Pd/C or Rh/C catalyst | Methanol, Ethanol | Room Temp. to 60°C | Good to Excellent |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the direct mono-N-alkylation of this compound using an alkyl halide in the presence of cesium carbonate. This method is often highly chemoselective for mono-alkylation.[1]
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Add anhydrous cesium carbonate (1.0 - 1.5 eq) to the solution.
-
Add the alkyl halide (1.0 - 1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to a temperature between 60-90°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to yield the pure N-alkylated this compound.
Protocol 2: Reductive Amination
Reductive amination is a highly effective method for N-alkylation that avoids the over-alkylation often seen with direct alkylation methods.[2][3][4] This protocol uses an aldehyde or ketone as the alkylating agent and sodium triacetoxyborohydride (STAB) as the reducing agent.[2]
Materials and Reagents:
-
This compound
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Stir the solution at room temperature for 20-30 minutes to allow for the formation of the intermediate imine.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.
-
Continue to stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting amine has been consumed (typically 2-24 hours).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by silica gel chromatography to obtain the desired N-alkylated product.
Visualizations
Caption: General experimental workflow for N-alkylation.
Caption: Key components in the N-alkylation reaction.
References
The Strategic Application of 2,3,4-Trifluorobenzylamine in Medicinal Chemistry: A Versatile Building Block for Modulating Pharmacological Activity
For Immediate Release
[City, State] – [Date] – The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacological properties of therapeutic agents. Among the array of fluorinated building blocks, 2,3,4-Trifluorobenzylamine has emerged as a valuable synthon for the development of novel therapeutics. Its unique substitution pattern allows for subtle yet significant modulation of a molecule's bioactivity, metabolic stability, and target-binding affinity. This application note provides a detailed overview of the use of this compound in medicinal chemistry, including its role as a bioisostere, its impact on pharmacological profiles, and protocols for its incorporation into potential drug candidates.
The Role of Fluorine in Drug Design
The introduction of fluorine into a drug molecule can profoundly alter its properties. The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, impacting a compound's ionization state at physiological pH and thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The trifluoromethyl group, in particular, is a common bioisostere for a methyl group or a chlorine atom, offering similar steric bulk but with distinct electronic properties.
This compound as a Key Building Block
While various isomers of trifluorobenzylamine are utilized in drug discovery, the 2,3,4-trifluoro substitution pattern offers a unique electronic and conformational profile. This specific arrangement of fluorine atoms on the phenyl ring can influence intramolecular and intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for high-affinity binding to biological targets.
Although specific, publicly available data on drug candidates containing the this compound moiety is limited, the broader class of fluorinated benzylamines has been extensively used in the synthesis of a variety of biologically active compounds. For instance, fluorinated benzylamine derivatives are key components in the synthesis of inhibitors of various enzymes and modulators of G-protein coupled receptors (GPCRs).[1][2] The trifluoromethyl group, a related fluorinated motif, is present in numerous FDA-approved drugs, highlighting the therapeutic potential of such fluorinated synthons.[3]
Application in Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[4][5] The development of small molecule kinase inhibitors often involves the exploration of various substituted aromatic moieties to optimize binding to the ATP-binding pocket of the kinase. While direct examples are scarce, the 2,3,4-trifluorobenzyl group can be envisioned as a valuable substituent in this context. The fluorine atoms can engage in specific interactions with amino acid residues in the kinase active site, potentially enhancing binding affinity and selectivity.
Experimental Protocols
The incorporation of the this compound moiety into a target molecule can be achieved through standard synthetic methodologies. Below are generalized protocols for common reactions.
Protocol 1: Reductive Amination
This protocol describes the coupling of this compound with a carbonyl compound (aldehyde or ketone) to form a secondary or tertiary amine.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in the chosen solvent (DCM or DCE).
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (STAB or NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling
This protocol outlines the formation of an amide bond between this compound and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), coupling agent (1.1 eq), and HOBt (if using EDC, 1.1 eq) in the chosen solvent (DMF or DCM).
-
Add the base (DIPEA or TEA, 2.0-3.0 eq) to the mixture.
-
Stir for 10-15 minutes to activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Hypothetical-1 | Kinase A | 50 |
| Hypothetical-2 | Kinase A | 15 |
| Hypothetical-3 | Kinase B | >1000 |
| Hypothetical-4 | Kinase B | 250 |
This table presents hypothetical data for illustrative purposes only.
Visualizing Synthetic Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate a general workflow for drug discovery involving this compound and the logical relationship of its properties to its function in medicinal chemistry.
Caption: Drug discovery workflow using this compound.
Caption: Logical relationship of this compound in drug design.
Conclusion
This compound represents a valuable and versatile building block in medicinal chemistry. Its unique trifluorination pattern provides a nuanced approach to modulating the steric and electronic properties of drug candidates. While specific examples in late-stage clinical development are not widely reported, the established importance of fluorination in drug design suggests that this synthon holds significant potential for the discovery and development of novel therapeutics with improved pharmacological profiles. The synthetic protocols provided herein offer a foundation for researchers to explore the incorporation of this promising moiety into their drug discovery programs.
References
- 1. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors Approved for Clinical Use | MRC PPU [ppu.mrc.ac.uk]
- 5. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synthesis of Novel Active Pharmaceutical Ingredients (APIs) Utilizing 2,3,4-Trifluorobenzylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel Active Pharmaceutical Ingredients (APIs) and their intermediates using 2,3,4-trifluorobenzylamine. The inclusion of fluorine atoms in drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This compound serves as a versatile building block for introducing a trifluorinated phenyl moiety into a variety of molecular scaffolds.
Application Notes
This compound is a valuable starting material for the synthesis of diverse bioactive molecules. Its primary amine functionality allows for a wide range of chemical transformations, making it a key intermediate in the construction of complex molecular architectures. The trifluorinated phenyl ring imparts unique electronic properties that can be exploited in drug design to modulate the acidity, lipophilicity, and metabolic stability of the target API.
Key applications of this compound in API synthesis include its use as a precursor for:
-
N-Substituted Benzylamines: Modification of the primary amine through N-alkylation or reductive amination introduces diverse substituents, leading to the generation of libraries of compounds for biological screening.
-
Amides and Sulfonamides: Acylation of the amine with carboxylic acids or their derivatives, or reaction with sulfonyl chlorides, yields stable amide and sulfonamide linkages, which are prevalent in many drug molecules.
-
Heterocyclic Scaffolds: this compound can be employed in the construction of various nitrogen-containing heterocyclic systems, such as quinolones and tetrahydroisoquinolines, which form the core of many therapeutic agents.
A notable example of a trifluorobenzylamine isomer in API synthesis is the use of 2,4,6-trifluorobenzylamine as a key intermediate in the synthesis of Bictegravir , a potent HIV integrase inhibitor.[1][2][3] This highlights the significance of this class of reagents in developing modern therapeutics. A similar synthetic strategy can be envisioned for analogues using this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for key reactions involving trifluorobenzylamine isomers and related primary amines. These values can serve as a benchmark for optimizing the synthesis of novel APIs.
Table 1: Synthesis of a Bictegravir Analogue Intermediate
| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Core Intermediate | 2,4,6-Trifluorobenzylamine | Bictegravir | DCM/CH₃OH | - | RT | - | 87 | >99.5 | [1][4][5] |
Table 2: Representative N-Alkylation Reactions
| Amine Substrate | Alkylating Agent | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Difluoro-6-nitroaniline | Benzyl bromide | N-Benzyl-2,3-difluoro-6-nitroaniline | DMF | K₂CO₃ | 80 | 6 | High | [6] |
| Imidazopyridine | 4-Methoxybenzyl chloride | N-Alkylated Imidazopyridine | DMF | K₂CO₃ | RT | Overnight | 72 | [7] |
Table 3: Representative Amide Coupling Reactions
| Amine Substrate | Carboxylic Acid | Coupling Reagent | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various Amines | Various Carboxylic Acids | EDC/NHS | Amide | DCM/DMF/Water | - | RT | 1-12 | 60-95 | [8] |
| Various Amines | Various Carboxylic Acids | HATU | Amide | DMF | DIPEA | RT | 1-4 | 70-98 | [8] |
| Sterically Hindered Amine | Sterically Hindered Acid | BTFFH | Amide | Dioxane | 2,6-Lutidine | 80 | 12-24 | Good to Excellent | [9] |
Experimental Protocols
The following are detailed protocols for key synthetic transformations involving this compound.
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous DMF or ACN.
-
Add anhydrous potassium carbonate (2.0 eq) or DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
If K₂CO₃ was used, filter the solid. If DMF was used, dilute with EtOAc and wash with water and brine. If ACN was used, concentrate under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization:
-
¹H NMR: Expect to see the disappearance of the primary amine protons and the appearance of new signals corresponding to the introduced alkyl group.
-
¹³C NMR: Appearance of new signals for the alkyl group carbons.
-
Mass Spectrometry (ESI-MS): The molecular ion peak should correspond to the calculated mass of the N-alkylated product.
-
IR Spectroscopy: The N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) will be replaced by a single N-H stretch for a secondary amine or will be absent for a tertiary amine.[10]
Protocol 2: General Procedure for Amide Coupling
This protocol outlines a general method for the formation of an amide bond between this compound and a carboxylic acid using a standard coupling reagent like HATU.
Materials:
-
This compound
-
Carboxylic acid
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous LiCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, dilute with ethyl acetate.
-
Wash the organic layer with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization:
-
¹H NMR: Disappearance of the carboxylic acid proton and the primary amine protons. Appearance of a new amide N-H proton signal (typically a broad singlet or triplet) and signals for the coupled fragments.
-
¹³C NMR: Appearance of a new carbonyl signal for the amide bond.
-
Mass Spectrometry (ESI-MS): The molecular ion peak should correspond to the calculated mass of the amide product.
-
IR Spectroscopy: Appearance of a strong C=O stretching vibration for the amide (typically around 1630-1680 cm⁻¹) and an N-H stretching vibration (around 3200-3400 cm⁻¹).[11]
Protocol 3: Synthesis of a Tetrahydroisoquinoline Scaffold via Pictet-Spengler Reaction
This protocol provides a general procedure for the synthesis of a trifluorophenyl-substituted tetrahydroisoquinoline, a valuable scaffold in drug discovery, from this compound. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[12][13] While this compound is not a β-arylethylamine, this protocol is adapted for a related cyclization.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., formaldehyde, acetaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization:
-
¹H NMR: Appearance of new signals corresponding to the newly formed heterocyclic ring.
-
¹³C NMR: Appearance of new signals for the carbons of the tetrahydroisoquinoline core.
-
Mass Spectrometry (ESI-MS): The molecular ion peak should correspond to the calculated mass of the cyclized product.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of novel APIs using this compound and a potential signaling pathway that could be targeted by such APIs.
Caption: Synthetic routes from this compound to novel APIs.
Caption: A potential signaling pathway targeted by a novel API.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medkoo.com [medkoo.com]
- 3. 2,4,6-Trifluorobenzylamine | 214759-21-4 | SynZeal [synzeal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. WO2018229798A1 - Process for the preparation of bictegravir and intermediate thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
Application Notes and Protocols: The Role of 2,4,6-Trifluorobenzylamine in the Synthesis of Bictegravir Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bictegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1] The synthesis of this complex molecule involves several key intermediates, with the final steps often involving the coupling of a polycyclic pyridone carboxylic acid with a substituted benzylamine. This application note details the use of 2,4,6-trifluorobenzylamine in the synthesis of Bictegravir, providing detailed experimental protocols and summarizing key quantitative data. The protocols and data presented are compiled from established synthetic routes and offer a guide for researchers in the field of medicinal chemistry and drug development.
Introduction
The development of efficient and scalable synthetic routes for active pharmaceutical ingredients (APIs) is a critical aspect of drug development. Bictegravir, an important second-generation INSTI, is synthesized through a convergent approach where a key bicyclic hemiaminal intermediate is coupled with 2,4,6-trifluorobenzylamine.[2][3] This reaction forms the crucial amide bond that is a hallmark of the final Bictegravir molecule.[1] Understanding the nuances of this synthetic step, including reaction conditions and yields, is essential for process optimization and scale-up. These notes provide a detailed protocol for this key transformation and present relevant data in a clear and accessible format.
Synthetic Pathway Overview
The synthesis of Bictegravir from the key intermediate, often referred to as a protected polycyclic carboxylic acid, involves a critical amidation step with 2,4,6-trifluorobenzylamine. This is typically followed by a deprotection step to yield the final active pharmaceutical ingredient.
Caption: A simplified workflow for the final steps in Bictegravir synthesis.
Experimental Protocols
The following protocols are based on reported syntheses of Bictegravir and its intermediates.
Protocol 1: Amide Coupling of Protected Polycyclic Carboxylic Acid with 2,4,6-Trifluorobenzylamine
This protocol describes the formation of the amide bond between the carboxylic acid intermediate and 2,4,6-trifluorobenzylamine.
Materials:
-
Protected Polycyclic Carboxylic Acid Intermediate
-
2,4,6-Trifluorobenzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (CH3CN)
-
Dichloromethane (DCM)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO3)
-
Brine
-
Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve the protected polycyclic carboxylic acid intermediate (1.0 eq) in acetonitrile.
-
To this solution, add EDCI (3.0 eq), DMAP (0.4 eq), and 2,4,6-trifluorobenzylamine (1.2 eq).
-
Stir the resulting suspension at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with dichloromethane and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the protected Bictegravir intermediate.
Quantitative Data Summary
The following table summarizes representative yields for the key amidation step in the synthesis of Bictegravir intermediates.
| Reactant A | Reactant B | Coupling Reagents | Solvent | Yield (%) | Reference |
| Protected Polycyclic Carboxylic Acid | 2,4,6-Trifluorobenzylamine | EDCI, DMAP | Acetonitrile | ~87% | [2][3] |
Logical Relationship of Synthesis Steps
The synthesis of Bictegravir is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The logical flow from the key carboxylic acid intermediate to the final product is depicted below.
Caption: Logical flow of the final synthetic stages of Bictegravir.
Conclusion
The use of 2,4,6-trifluorobenzylamine is a critical step in the convergent synthesis of Bictegravir. The amidation reaction, when carried out under optimized conditions with appropriate coupling reagents, proceeds with high efficiency. The protocols and data provided in these application notes serve as a valuable resource for chemists working on the synthesis of Bictegravir and related compounds, aiding in the development of robust and scalable manufacturing processes.
References
Scale-Up Synthesis of 2,3,4-Trifluorobenzylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 2,3,4-Trifluorobenzylamine, a valuable intermediate in the pharmaceutical and agrochemical industries. Two primary synthetic routes are presented: the reductive amination of 2,3,4-Trifluorobenzaldehyde and the amination of 2,3,4-Trifluorobenzyl bromide. The protocols are designed to be scalable for laboratory and pilot plant settings, focusing on efficiency, safety, and product purity. This guide includes detailed experimental procedures, tabulated data for easy comparison of key reaction parameters, and a visual representation of the synthetic workflow.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The presence of the trifluorinated phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this intermediate highly sought after. The development of robust and scalable synthetic methods is crucial for ensuring a reliable supply for research and development as well as commercial production. This document outlines two effective methods for the preparation of this compound on a larger scale.
Synthetic Routes
Two principal routes for the synthesis of this compound are detailed below.
Route 1: Reductive Amination of 2,3,4-Trifluorobenzaldehyde
This one-pot reaction involves the formation of an imine intermediate from 2,3,4-Trifluorobenzaldehyde and ammonia, which is then reduced in situ to the corresponding primary amine. This method is often preferred for its operational simplicity and high atom economy.
Route 2: Amination of 2,3,4-Trifluorobenzyl Bromide
This two-step approach involves the initial formation of 2,3,4-Trifluorobenzyl bromide from the corresponding alcohol, followed by amination. A common method for this transformation is the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate to avoid over-alkylation and ensure the selective formation of the primary amine.
Data Presentation
The following tables summarize the key quantitative data for the two proposed synthetic routes, providing a basis for comparison and process optimization.
Table 1: Key Parameters for the Reductive Amination of 2,3,4-Trifluorobenzaldehyde
| Parameter | Value |
| Starting Material | 2,3,4-Trifluorobenzaldehyde |
| Ammonia Source | Ammonia in Methanol (7N) |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Catalyst | Not required |
| Solvent | Methanol |
| Reaction Temperature | 0 - 25 °C |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 85 - 95% |
| Product Purity (post-purification) | > 98% (by HPLC) |
Table 2: Key Parameters for the Amination of 2,3,4-Trifluorobenzyl Bromide via Gabriel Synthesis
| Parameter | Value |
| Starting Material | 2,3,4-Trifluorobenzyl Bromide |
| Amine Source | Potassium Phthalimide |
| Solvent (Alkylation) | N,N-Dimethylformamide (DMF) |
| Reaction Temperature (Alkylation) | 80 - 100 °C |
| Reaction Time (Alkylation) | 2 - 4 hours |
| Reagent (Cleavage) | Hydrazine Monohydrate |
| Solvent (Cleavage) | Ethanol |
| Reaction Temperature (Cleavage) | Reflux (approx. 78 °C) |
| Reaction Time (Cleavage) | 4 - 6 hours |
| Typical Overall Yield | 75 - 85% |
| Product Purity (post-purification) | > 99% (by HPLC) |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Reductive Amination
Materials and Equipment:
-
10 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel.
-
2,3,4-Trifluorobenzaldehyde (1.0 kg, 6.25 mol)
-
Ammonia in Methanol (7N solution, 2.7 L, 18.75 mol)
-
Sodium Borohydride (NaBH₄) (142 g, 3.75 mol)
-
Methanol (4 L)
-
Hydrochloric Acid (37%, as required for pH adjustment)
-
Sodium Hydroxide (50% solution, as required for pH adjustment)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Charge the 10 L reactor with 2,3,4-Trifluorobenzaldehyde (1.0 kg) and Methanol (2 L). Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.
-
Ammonia Addition: Slowly add the 7N solution of ammonia in methanol (2.7 L) to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Imine Formation: Allow the reaction mixture to stir at 0-5 °C for an additional 1 hour after the ammonia addition is complete.
-
Reduction: In a separate vessel, carefully dissolve Sodium Borohydride (142 g) in Methanol (2 L). Slowly add this solution to the reaction mixture via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
Reaction Completion: After the addition of the reducing agent, allow the reaction to warm to room temperature (20-25 °C) and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water (1 L).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Work-up: To the remaining aqueous residue, add Dichloromethane (4 L). Adjust the pH of the aqueous layer to >12 with a 50% sodium hydroxide solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with Dichloromethane (2 x 2 L).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Scale-Up Synthesis of this compound via Gabriel Synthesis
Materials and Equipment:
-
10 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and reflux condenser.
-
2,3,4-Trifluorobenzyl Bromide (1.0 kg, 4.44 mol)
-
Potassium Phthalimide (900 g, 4.86 mol)
-
N,N-Dimethylformamide (DMF) (5 L)
-
Hydrazine Monohydrate (242 mL, 5.0 mol)
-
Ethanol (5 L)
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide (50% solution)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
Step A: N-Alkylation
-
Reaction Setup: Charge the 10 L reactor with Potassium Phthalimide (900 g) and DMF (5 L). Heat the mixture to 80 °C with stirring.
-
Addition of Benzyl Bromide: Slowly add 2,3,4-Trifluorobenzyl Bromide (1.0 kg) to the reaction mixture.
-
Reaction: Increase the temperature to 100 °C and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water (20 L) with vigorous stirring to precipitate the N-(2,3,4-Trifluorobenzyl)phthalimide.
-
Isolation of Intermediate: Collect the solid product by filtration, wash with water, and dry under vacuum.
Step B: Hydrazinolysis 6. Reaction Setup: Charge the 10 L reactor with the dried N-(2,3,4-Trifluorobenzyl)phthalimide from the previous step and Ethanol (5 L). 7. Addition of Hydrazine: Heat the mixture to reflux and then add Hydrazine Monohydrate (242 mL) dropwise. 8. Reaction: Continue to reflux for 4-6 hours. A thick precipitate of phthalhydrazide will form. 9. Cooling and Filtration: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with ethanol. 10. Acidification and Solvent Removal: Combine the filtrate and washes. Acidify with concentrated hydrochloric acid. Remove the ethanol under reduced pressure. 11. Work-up: To the residue, add water (5 L) and wash with dichloromethane to remove any non-basic impurities. Basify the aqueous layer to pH >12 with 50% sodium hydroxide solution. 12. Extraction: Extract the product with Dichloromethane (3 x 2 L). 13. Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 14. Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow for the preferred one-pot reductive amination synthesis of this compound.
Caption: Workflow for the reductive amination synthesis.
Safety and Handling
-
2,3,4-Trifluorobenzaldehyde: Irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Ammonia in Methanol: Corrosive, flammable, and toxic. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Borohydride: Flammable solid. Reacts with water to produce hydrogen gas. Handle in a dry environment and add to protic solvents slowly and with cooling.
-
2,3,4-Trifluorobenzyl Bromide: Lachrymator and corrosive. Handle with extreme care in a fume hood.
-
Potassium Phthalimide: Irritant. Avoid inhalation of dust.
-
Hydrazine Monohydrate: Toxic and a suspected carcinogen. Handle with appropriate engineering controls and PPE.
-
General Precautions: All reactions should be carried out by trained personnel in a well-ventilated laboratory. Emergency eyewash and safety shower facilities should be readily available.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Colorless to pale yellow liquid.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the benzylic protons (a singlet around 3.9 ppm) and the aromatic protons.
-
¹⁹F NMR: The fluorine NMR will show three distinct signals corresponding to the three fluorine atoms on the aromatic ring.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (161.12 g/mol ).
-
Purity (HPLC): The purity should be determined by High-Performance Liquid Chromatography (HPLC), with a target of >98% for most applications.
Conclusion
The two synthetic routes presented provide viable options for the scale-up synthesis of this compound. The reductive amination pathway is a more direct and atom-economical approach, while the Gabriel synthesis offers an alternative that can provide very high purity. The choice of route will depend on factors such as the availability and cost of starting materials, equipment capabilities, and desired purity of the final product. The provided protocols and data serve as a comprehensive guide for researchers and process chemists involved in the synthesis of this important fluorinated building block.
Application Notes & Protocols: Amide Bond Formation with 2,3,4-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amide bond is a ubiquitous functional group found in a vast array of biologically active molecules, including peptides, natural products, and a significant percentage of pharmaceutical drugs.[1] The formation of this bond through the coupling of a carboxylic acid and an amine is one of the most frequently performed reactions in medicinal chemistry and drug discovery.[1][2]
2,3,4-Trifluorobenzylamine is an important building block in synthetic chemistry. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable synthon in drug design. However, the electron-withdrawing nature of the trifluorophenyl group reduces the nucleophilicity of the amine, which can make amide bond formation more challenging compared to non-fluorinated analogues.
This document provides detailed experimental protocols for three common and effective methods for the formation of an amide bond between a carboxylic acid and this compound. It also includes a comparative data summary to aid in method selection.
General Reaction Scheme
The overall transformation involves the activation of a carboxylic acid followed by nucleophilic attack from this compound to form the desired amide, with the elimination of water.
Data Presentation: Comparison of Common Coupling Methods
The choice of coupling reagent is crucial for achieving high yields and purity, especially when dealing with less nucleophilic amines. The table below summarizes three widely used protocols for the synthesis of amides from this compound.
| Method | Coupling Reagents / Additives | Typical Solvent(s) | Base | Temp. (°C) | Typical Time (h) | Pros | Cons |
| 1. Carbodiimide | EDC, HOBt | DMF, DCM | DIPEA, NMM | 0 to RT | 2-12 | Readily available; water-soluble byproduct (EDC); mild conditions.[3] | Can lead to racemization without additives; slower with hindered substrates. |
| 2. Uronium Salt | HATU, HOBt | DMF, NMP | DIPEA, Collidine | RT | 1-4 | High efficiency, even for hindered substrates; fast reaction rates; low racemization.[4] | More expensive; byproducts can be difficult to remove.[5] |
| 3. Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | DCM, THF | Et₃N, Pyridine | 0 to RT | 1-3 | Highly reactive; inexpensive reagents; suitable for large scale.[] | Requires a two-step (one-pot) process; sensitive to moisture; limited functional group tolerance.[] |
-
Abbreviations: EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: Hydroxybenzotriazole; DCM: Dichloromethane; DMF: N,N-Dimethylformamide; NMP: N-Methyl-2-pyrrolidone; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; Et₃N: Triethylamine.
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
This method utilizes a water-soluble carbodiimide (EDC) in conjunction with an activating agent (HOBt) to form an active ester in situ, which then reacts with the amine.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF or DCM
-
Ethyl Acetate (EtOAc)
-
5% aq. HCl
-
Saturated aq. NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Activation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1-0.5 M.
-
Cool the mixture to 0 °C using an ice bath.
-
Add EDC (1.2 equiv) to the solution and stir for 15 minutes at 0 °C.
-
Add DIPEA (2.0 equiv) and allow the mixture to stir for an additional 15 minutes at 0 °C.
-
Amine Coupling: Add this compound (1.1 equiv) to the pre-activated mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aq. HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., Hexanes/EtOAc gradient).
Protocol 2: Amide Coupling using HATU
HATU is a highly efficient uronium salt-based coupling reagent, particularly effective for coupling challenging or electron-deficient amines.[4]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (2.0-3.0 equiv)
-
Anhydrous DMF
-
Ethyl Acetate (EtOAc)
-
5% aq. LiCl (optional, for DMF removal)
-
5% aq. HCl
-
Saturated aq. NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1-0.5 M).
-
Add DIPEA (2.0-3.0 equiv) to the solution. A color change (e.g., to yellow) is often observed.
-
Stir the mixture at room temperature for 15-30 minutes to form the activated OAt-ester.[4][7]
-
Amine Coupling: Add this compound (1.1 equiv) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aq. LiCl (3x, helps to remove DMF), 5% aq. HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by silica gel column chromatography.
Protocol 3: Acyl Chloride Method
This classic two-step, one-pot procedure involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine.[]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Oxalyl Chloride (1.5 equiv) or Thionyl Chloride (1.5 equiv)
-
This compound (1.2 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous DCM or THF
-
Catalytic DMF (1-2 drops, if using Oxalyl Chloride)
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Acyl Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and anhydrous DCM (0.2-0.5 M).
-
Cool the solution to 0 °C.
-
Add Oxalyl Chloride (1.5 equiv) dropwise, followed by 1-2 drops of catalytic DMF. (Alternatively, add Thionyl Chloride dropwise).
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. Effervescence (gas evolution) should be observed. The reaction is complete when gas evolution ceases.
-
Remove the excess solvent and volatile reagents under reduced pressure. Re-dissolve the crude acyl chloride in fresh anhydrous DCM.
-
Amine Coupling: In a separate flask, dissolve this compound (1.2 equiv) and Et₃N (2.5 equiv) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the solution of the crude acyl chloride to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography.
Visualizations
Caption: General experimental workflow for amide bond formation.
Caption: Mechanism of carbodiimide-mediated amide coupling.
References
Application Notes and Protocols for the Derivatization of 2,3,4-Trifluorobenzylamine for Further Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3,4-Trifluorobenzylamine is a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance a compound's pharmacological profile by improving metabolic stability, binding affinity, lipophilicity, and membrane permeability.[1][2][3] The primary amine group of this compound serves as a versatile handle for introducing a wide array of functional groups, enabling the synthesis of diverse compound libraries for screening and lead optimization. Common derivatization strategies, including acylation, sulfonylation, and reaction with isocyanates, convert the amine into stable amides, sulfonamides, and ureas, respectively. These functional groups are prevalent in a vast number of approved drugs and clinical candidates.
This document provides detailed application notes and experimental protocols for the derivatization of this compound into N-benzyl amides, ureas, and sulfonamides, which are key intermediates for further synthetic applications.
Application Notes
The derivatization of this compound is a critical step in leveraging its unique properties for drug design. The primary amine is a strong nucleophile that readily reacts with various electrophiles to form stable covalent bonds.
-
Amide Synthesis (Acylation): The formation of an N-(2,3,4-trifluorobenzyl) amide is one of the most common derivatization pathways. This is typically achieved by reacting the amine with an acyl chloride, anhydride, or a carboxylic acid activated with a coupling agent. This reaction introduces a carbonyl group and an associated substituent (R-group), providing a robust scaffold for further molecular elaboration. The resulting amides are often key structural motifs in pharmacologically active molecules.[4][5][6]
-
Urea Synthesis: Substituted ureas are important pharmacophores found in numerous therapeutic agents, including kinase inhibitors. The synthesis of N,N'-disubstituted ureas is straightforwardly accomplished by the reaction of this compound with an appropriate isocyanate. This reaction is typically high-yielding and proceeds under mild conditions, making it an efficient method for generating molecular diversity.[7][8][9]
-
Sulfonamide Synthesis: The sulfonamide functional group is a well-established bioisostere of amides and is present in a wide range of drugs, including antibiotics and diuretics.[10] N-(2,3,4-Trifluorobenzyl) sulfonamides can be prepared by reacting the amine with a sulfonyl chloride in the presence of a base. This derivatization introduces the sulfonyl moiety, which can modulate the physicochemical properties of the parent molecule and participate in key hydrogen bonding interactions with biological targets.[11]
The general pathways for these key derivatization reactions are illustrated below.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative amide, urea, and sulfonamide derivatives of this compound.
Protocol 1: Synthesis of N-(2,3,4-Trifluorobenzyl)acetamide (Amide Formation)
This protocol describes the acylation of this compound with acetyl chloride to yield N-(2,3,4-Trifluorobenzyl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure N-(2,3,4-Trifluorobenzyl)acetamide.
Protocol 2: Synthesis of N-(4-Chlorophenyl)-N'-(2,3,4-trifluorobenzyl)urea (Urea Formation)
This protocol details the synthesis of a disubstituted urea via the reaction of this compound with 4-chlorophenyl isocyanate.
Materials:
-
This compound
-
4-Chlorophenyl isocyanate
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hexanes or Diethyl ether for precipitation/washing
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF or DCM under a nitrogen atmosphere.
-
Add 4-chlorophenyl isocyanate (1.05 eq) to the solution. The addition may be done in portions or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the reaction mixture as it forms.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
If a precipitate has formed, collect the solid by filtration. Wash the solid with cold solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with hexanes or diethyl ether to induce crystallization.
-
Collect the pure product by filtration and dry under vacuum.
Protocol 3: Synthesis of N-(2,3,4-Trifluorobenzyl)benzenesulfonamide (Sulfonamide Formation)
This protocol outlines the reaction of this compound with benzenesulfonyl chloride to form the corresponding sulfonamide.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add pyridine or triethylamine (1.5 eq) as a base and acid scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic phase sequentially with 1 M HCl (to remove the base) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-(2,3,4-Trifluorobenzyl)benzenesulfonamide.
Data Presentation: Summary of Derivatization Reactions
The following table summarizes the key parameters for the described derivatization protocols. Yields are representative and may vary based on reaction scale and purification method.
| Derivative Type | Reactants | Solvent / Base | Typical Yield (%) |
| Amide | This compound, Acetyl Chloride | DCM / Triethylamine | 85 - 95 |
| Urea | This compound, 4-Chlorophenyl isocyanate | THF or DCM / None | 90 - 98 |
| Sulfonamide | This compound, Benzenesulfonyl chloride | DCM / Pyridine | 80 - 90 |
Visualization of Experimental Workflow
The workflow for a typical derivatization, purification, and analysis process is outlined below, using the amide synthesis as an example.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-trifluoromethyl amides from carboxylic acids [escholarship.org]
- 7. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lanthanum(III) Trifluoromethanesulfonate Catalyzed Direct Synthesis of Ureas from N-Benzyloxycarbonyl-, N-Allyloxycarbonyl-, and N-2,2,2-Trichloroethoxycarbonyl-Protected Amines [organic-chemistry.org]
- 9. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3,4-Trifluorobenzylamine by Distillation
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 2,3,4-Trifluorobenzylamine in their work. It provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of this compound by distillation, a critical step to ensure its purity for sensitive downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is distillation necessary for purifying this compound?
A1: Distillation is essential to remove impurities that may be present from the synthesis of this compound. Common synthetic routes, such as the reductive amination of 2,3,4-Trifluorobenzaldehyde, can result in byproducts and unreacted starting materials.[1][2][3] These impurities can interfere with subsequent reactions or biological assays. Given the high boiling point of this compound, vacuum distillation is the preferred method to prevent thermal decomposition that might occur at atmospheric pressure.
Q2: What is the expected boiling point of this compound?
Q3: What are the common impurities found in this compound?
A3: The most probable synthetic route to this compound is the reductive amination of 2,3,4-Trifluorobenzaldehyde.[1][7] Based on this synthesis, potential impurities include:
-
Unreacted 2,3,4-Trifluorobenzaldehyde: The starting material for the amination.
-
Dibenzylamine species: Formed from the reaction of the product amine with the starting aldehyde.
-
N-formyl-2,3,4-Trifluorobenzylamine: A possible byproduct depending on the reducing agent and reaction conditions.
-
Residual Solvents: Solvents used in the synthesis and workup.
-
Oxidation and condensation products: Amines can be sensitive to air and may form colored impurities upon storage or handling.
Q4: My this compound has a yellow or brown color. What causes this and how can I remove it?
A4: The development of a yellow or brown color in amines is often due to oxidation and the formation of impurities when exposed to air. Distillation, particularly under an inert atmosphere (e.g., nitrogen or argon), is an effective method for removing these colored impurities and obtaining a colorless product.
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Distillate Collected | - Vacuum level is too high (pressure is too low).- Heating temperature is too low.- Leak in the distillation apparatus.- Manometer malfunction. | - Gradually decrease the vacuum (increase the pressure).- Slowly increase the heating mantle temperature.- Check all glassware joints for proper sealing and apply a thin layer of vacuum grease.- Verify the accuracy of the pressure reading with a calibrated gauge. |
| Bumping or Unstable Boiling | - Absence of a stirring mechanism.- Heating rate is too rapid.- Presence of volatile impurities or residual solvent. | - Use a magnetic stir bar and stir plate to ensure smooth boiling.- Reduce the heating rate to allow for gradual and controlled boiling.- Initially apply a lower vacuum to remove any low-boiling point components before increasing the vacuum and temperature. |
| Product is Colored | - Oxidation of the amine during distillation.- Contamination from the distillation flask.- Thermal decomposition. | - Ensure the distillation is performed under an inert atmosphere (nitrogen or argon).- Thoroughly clean and dry all glassware before use.- Lower the distillation temperature by using a higher vacuum (lower pressure). |
| Low Yield of Purified Product | - Inefficient condensation.- Product loss due to hold-up in the distillation column.- Incomplete distillation. | - Ensure a steady flow of cold water through the condenser.- Use a short-path distillation apparatus to minimize the surface area where the product can adhere.- Continue the distillation until no more product is collected at the set temperature and pressure. |
Data Presentation
Table 1: Estimated Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | 50 - 60 |
| 5 | 70 - 80 |
| 10 | 85 - 95 |
| 20 | 100 - 110 |
Note: These are estimated values based on the boiling points of isomeric compounds and general principles of vacuum distillation. The actual boiling point may vary.
Experimental Protocols
Detailed Methodology for Vacuum Distillation of this compound
1. Preparation of the Distillation Apparatus:
- Thoroughly clean and dry all glassware, including a round-bottom flask, a short-path distillation head with a condenser and vacuum connection, a thermometer, and receiving flasks.
- Assemble the distillation apparatus, ensuring all joints are properly sealed with a minimal amount of vacuum grease.
- Place a magnetic stir bar in the round-bottom flask.
2. Charging the Flask:
- Charge the crude this compound into the round-bottom flask. Do not fill the flask to more than two-thirds of its capacity.
3. System Evacuation and Heating:
- Connect the vacuum line to the distillation head.
- Turn on the cooling water to the condenser.
- Begin stirring the crude material.
- Gradually apply the vacuum. The pressure should be monitored with a manometer.
- Once the desired vacuum is achieved and stable, begin to heat the distillation flask using a heating mantle.
4. Distillation and Collection:
- Increase the temperature of the heating mantle gradually.
- Observe the temperature on the thermometer in the distillation head. The first fractions to distill will likely be residual solvent and low-boiling impurities.
- Collect the main fraction of this compound when the distillation temperature is stable and corresponds to the expected boiling point at the applied pressure (refer to Table 1).
- Change receiving flasks to collect different fractions if necessary.
5. Shutdown Procedure:
- Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
- Slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas.
- Turn off the vacuum pump and the cooling water.
- Disassemble the apparatus and transfer the purified product to a clean, dry, and inert-atmosphere-filled storage container.
Mandatory Visualization
Caption: Troubleshooting workflow for the vacuum distillation of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [chemicalbook.com]
- 5. Cas 214759-21-4,2,4,6-TRIFLUOROBENZYL AMINE | lookchem [lookchem.com]
- 6. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [amp.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Chromatographic Purification of 2,3,4-Trifluorobenzylamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful chromatographic purification of 2,3,4-Trifluorobenzylamine and related basic compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Question: Why is my this compound streaking or tailing on the silica gel column?
Answer: Peak tailing and streaking are common issues when purifying amines on standard silica gel.[1] This is primarily due to the basic nature of the amine group interacting strongly with the acidic silanol groups on the surface of the silica stationary phase.[2] This acid-base interaction can lead to irreversible adsorption, poor separation, and low recovery.[2]
Question: My compound is not moving off the baseline on the TLC plate, even with a polar solvent system like ethyl acetate/hexane. What should I do?
Answer: This indicates very strong binding to the silica gel. The basic amine is likely being protonated by the acidic silica, causing it to be highly polar and immobile. To counteract this, you need to neutralize the acidic sites on the silica. Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to your developing solvent (mobile phase) will solve this problem.[1][2] It is also crucial to pre-treat the TLC plate by running it in the solvent containing TEA before spotting your compound.[1]
Question: I am experiencing low yield after column chromatography. Where could my product be?
Answer: Low yield is often a consequence of the strong interaction between the amine and the silica gel, causing some of the product to remain irreversibly bound to the column.[2] To improve recovery, ensure your mobile phase is sufficiently basic by adding an amine modifier like triethylamine. In some cases, an acid-base workup prior to chromatography can remove many impurities, reducing the need for chromatography altogether.[1][3]
Question: My fractions are still impure and contain multiple components. How can I improve the separation?
Answer: If you are still observing poor separation even after adding a base to your mobile phase, consider the following:
-
Optimize the Solvent System: Use Thin-Layer Chromatography (TLC) to find the optimal solvent system that gives your target compound an Rf value of approximately 0.2-0.4 for the best separation.[4][5]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help separate compounds with close Rf values.[5][6]
-
Sample Loading: For compounds that are not readily soluble in the initial mobile phase, consider "dry loading." This involves pre-adsorbing your crude mixture onto a small amount of silica gel, evaporating the solvent, and then loading the resulting free-flowing powder onto the top of your column.[5]
-
Consider an Alternative Stationary Phase: If normal-phase silica gel is not providing adequate separation, you might explore reverse-phase chromatography.[2]
Summary of Troubleshooting Strategies
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing / Streaking | Strong interaction between the basic amine and acidic silica gel.[2] | Add a competing base like 1-3% triethylamine (TEA) or ammonia to the mobile phase.[2][5] |
| Compound Stuck at Baseline | Protonation of the amine by the acidic silica, leading to very high polarity.[2] | Deactivate the silica by incorporating a base (e.g., TEA) into the eluent for both TLC and column chromatography.[1][5] |
| Low Product Recovery / Yield | Irreversible adsorption of the amine onto the silica column.[2] | Use a mobile phase containing a basic additive. Alternatively, an acid-base extraction can sometimes purify the amine without chromatography.[3][7] |
| Poor Separation / Co-elution | Suboptimal mobile phase or improper column packing/loading. | Optimize the solvent system using TLC to achieve an Rf of 0.2-0.4.[4] Use a gradient elution or consider dry loading the sample.[5] |
| Changing Retention Times | Column degradation, especially with repeated use for amine purification.[8] | Ensure the column is properly washed and stored. If degradation is suspected, a new column may be necessary.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound? Standard silica gel is commonly used, but it must be deactivated. This is typically achieved by incorporating a basic modifier into the mobile phase to prevent undesired interactions with the acidic silanol groups.[2]
Q2: How do I prepare the mobile phase for purifying this amine? The key is to add a small percentage of a base to your solvent system. A common practice is to add 1-3% triethylamine (TEA) to a non-polar/polar solvent mixture, such as hexane/ethyl acetate or dichloromethane/methanol.[1][2][5] The optimal ratio of the main solvents should be determined first by TLC.
Q3: What are some typical solvent systems to start with for TLC analysis? Begin with a moderately polar system and adjust as needed. Always include a basic additive.
Recommended Starting Solvent Systems (with 1% TEA)
| Solvent System | Relative Polarity | Notes |
| 10-30% Ethyl Acetate in Hexane | Low to Medium | A good starting point for many organic compounds. |
| 1-5% Methanol in Dichloromethane | Medium to High | Useful if the compound is more polar and shows low Rf in Hex/EtOAc.[1] |
Q4: Can I purify this compound without column chromatography? Yes, an acid-base extraction is a powerful alternative for purifying basic compounds like amines.[3][7] The process involves dissolving the crude mixture in an organic solvent, extracting with an aqueous acid (like 5% HCl) to protonate the amine and pull it into the aqueous layer, washing the aqueous layer to remove neutral impurities, and then basifying the aqueous layer (e.g., with NaOH or NaHCO3) to deprotonate the amine, which can then be extracted back into an organic solvent.[3][7]
Q5: How should I load my sample onto the column? You can use either wet or dry loading.
-
Wet Loading: Dissolve the sample in a minimal amount of the initial, least polar mobile phase and carefully pipette it onto the top of the column bed.[4]
-
Dry Loading: If your sample is not very soluble, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the column.[5] This technique often results in better separation.
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
This protocol outlines a standard procedure for purifying basic amines using silica gel chromatography with a modified mobile phase.
Methodology:
-
TLC Analysis:
-
Prepare an eluent of ethyl acetate and hexane (e.g., starting with 20% EtOAc in hexane) and add 1% triethylamine (TEA).
-
Dissolve a small amount of your crude this compound in a solvent like dichloromethane.
-
Spot the crude mixture on a TLC plate and develop it in the prepared eluent.
-
Visualize the spots (e.g., using a UV lamp).
-
Adjust the ethyl acetate/hexane ratio until the desired compound has an Rf value of approximately 0.2-0.4.[4] This will be your starting mobile phase for the column.
-
-
Column Preparation (Slurry Method):
-
Secure a glass column vertically with a clamp.[9]
-
Place a small plug of cotton or glass wool at the bottom of the column.[6] Add a thin layer of sand on top of the plug.[9]
-
In a beaker, create a slurry by mixing silica gel with your starting mobile phase (determined from TLC).[9]
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[9]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[6]
-
Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.[6]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (1-2 times the mass of your crude product) and mix well.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[5]
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions in test tubes.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If separation is difficult, you can gradually increase the polarity of the mobile phase (gradient elution).[5]
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Workflow for Amine Purification
Caption: Experimental workflow for the chromatographic purification of an amine.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common purification issues.
References
- 1. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. Chromatography [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. youtube.com [youtube.com]
- 8. Amine column degradation - Chromatography Forum [chromforum.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: 2,3,4-Trifluorobenzylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 2,3,4-Trifluorobenzylamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on impurity detection and resolution.
Issue: Low Purity of Final Product After Synthesis
Low purity is a common issue stemming from incomplete reactions or the formation of side products. The nature of the impurities often depends on the synthetic route employed. The two primary routes for synthesizing this compound are the reduction of 2,3,4-trifluorobenzonitrile and the reductive amination of 2,3,4-trifluorobenzaldehyde.
Route 1: Reduction of 2,3,4-Trifluorobenzonitrile
Potential Impurities:
-
Unreacted Starting Material: 2,3,4-Trifluorobenzonitrile
-
Intermediate Imine: N-(2,3,4-Trifluorobenzylidene)-2,3,4-trifluorobenzylamine
-
Secondary Amine: Bis(2,3,4-trifluorobenzyl)amine
-
Hydrodefluorination Products: Difluorobenzylamine isomers (less common)
Troubleshooting Steps:
-
Confirm Complete Consumption of Starting Material: Use analytical techniques like TLC, GC-MS, or HPLC to check for the presence of 2,3,4-trifluorobenzonitrile in the crude product. If present, consider extending the reaction time, increasing the catalyst loading, or elevating the hydrogen pressure.
-
Minimize Secondary Amine Formation: The formation of the secondary amine, bis(2,3,4-trifluorobenzyl)amine, is a common byproduct in nitrile reductions.[1][2] To suppress this, consider adding ammonia to the reaction mixture, which can help to favor the formation of the primary amine.[3] Alternatively, optimizing the reaction temperature and pressure can also minimize this side reaction.
-
Purification: If side products have formed, purification by column chromatography or distillation under reduced pressure is typically required. A pH adjustment and liquid-liquid extraction can also help to separate the basic amine product from neutral or acidic impurities.
Route 2: Reductive Amination of 2,3,4-Trifluorobenzaldehyde
Potential Impurities:
-
Unreacted Starting Material: 2,3,4-Trifluorobenzaldehyde
-
Corresponding Alcohol: (2,3,4-Trifluorophenyl)methanol
-
Over-alkylation Products: Bis(2,3,4-trifluorobenzyl)amine (if the primary amine is the reactant)
-
Imine Intermediate: N-(2,3,4-Trifluorobenzylidene)amine derivatives
Troubleshooting Steps:
-
Check for Complete Imine Formation: Before adding the reducing agent, ensure the formation of the imine from the aldehyde and the amine source (e.g., ammonia) is complete. This can be monitored by techniques like IR spectroscopy (disappearance of the aldehyde C=O stretch).
-
Control Reduction Conditions: The formation of the corresponding alcohol, (2,3,4-trifluorophenyl)methanol, occurs if the reducing agent directly reduces the aldehyde before imine formation. Using a milder or more selective reducing agent, such as sodium triacetoxyborohydride, can minimize this side reaction.[4]
-
Avoid Over-alkylation: If you are preparing a primary amine via reductive amination, the newly formed primary amine can react with the starting aldehyde to form a secondary amine. Using a large excess of the ammonia source can help to drive the reaction towards the formation of the primary amine.[5]
-
Purification: Purification strategies are similar to those for the nitrile reduction route, involving chromatography and/or distillation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The most common impurities are typically related to the chosen synthetic route. For the reduction of 2,3,4-trifluorobenzonitrile, expect to see unreacted starting material and the secondary amine, bis(2,3,4-trifluorobenzyl)amine. For the reductive amination of 2,3,4-trifluorobenzaldehyde, common impurities include the starting aldehyde, the corresponding alcohol ((2,3,4-trifluorophenyl)methanol), and potentially over-alkylated products.
Q2: How can I detect these impurities in my sample?
A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the final product and detecting less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural information about the impurities, which is crucial for their identification. ¹⁹F NMR can be particularly useful for identifying any products of hydrodefluorination.
-
Infrared (IR) Spectroscopy: Can indicate the presence of functional groups from starting materials, such as a nitrile (C≡N) or carbonyl (C=O) stretch.
Q3: Are there any specific safety precautions I should take when working with fluorinated benzylamines and their precursors?
Yes, fluorinated organic compounds and their precursors should be handled with care.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for each specific chemical for detailed handling and disposal information.
Q4: My final product has a slight color. What could be the cause?
A slight coloration can be due to trace impurities, often from the starting materials or formed during the reaction. Purification by column chromatography over silica gel or activated carbon treatment can often remove colored impurities.
Quantitative Data Summary
The following table provides a hypothetical summary of impurity levels that might be observed in a typical synthesis of this compound. Actual values will vary depending on the specific reaction conditions and purification methods.
| Impurity | Synthetic Route | Typical Abundance (before purification) | Analytical Method for Quantification |
| 2,3,4-Trifluorobenzonitrile | Nitrile Reduction | 1-5% | GC-MS, HPLC |
| Bis(2,3,4-trifluorobenzyl)amine | Nitrile Reduction / Reductive Amination | 2-10% | GC-MS, HPLC |
| 2,3,4-Trifluorobenzaldehyde | Reductive Amination | 1-3% | GC-MS, HPLC |
| (2,3,4-Trifluorophenyl)methanol | Reductive Amination | 1-4% | GC-MS, HPLC |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of 2,3,4-Trifluorobenzonitrile
-
Reaction Setup: To a high-pressure autoclave, add 2,3,4-trifluorobenzonitrile (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel).
-
Ammonia Addition (Optional): To suppress secondary amine formation, the solvent can be saturated with ammonia gas prior to the addition of the catalyst and substrate.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Reaction Monitoring: Stir the reaction mixture at a suitable temperature (e.g., 25-50 °C) and monitor the reaction progress by GC-MS or TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, carefully vent the hydrogen and purge the autoclave with nitrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Protocol 2: Synthesis of this compound via Reductive Amination of 2,3,4-Trifluorobenzaldehyde
-
Imine Formation: In a round-bottom flask, dissolve 2,3,4-trifluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol). Add a solution of ammonia in methanol (a large excess, e.g., 7-10 eq). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the imine is fully reduced, as monitored by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to afford pure this compound.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating impurities in this compound synthesis.
References
- 1. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN106349083A - Preparation method of 2,4,6-trifluorobenzylamine - Google Patents [patents.google.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Synthesis of 2,3,4-Trifluorobenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3,4-Trifluorobenzylamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Reduction of 2,3,4-Trifluorobenzonitrile
The reduction of 2,3,4-Trifluorobenzonitrile is a common and direct method for the synthesis of this compound. However, challenges such as low yield and byproduct formation can arise.
Issue 1: Low Yield of this compound
Question: My reaction shows low conversion of the starting nitrile, resulting in a poor yield of the desired primary amine. What are the potential causes and how can I improve the yield?
Answer: Low yields in the reduction of 2,3,4-Trifluorobenzonitrile can be attributed to several factors, including catalyst activity, reaction conditions, and the purity of the starting material.
Potential Causes & Solutions:
-
Inactive Catalyst: The activity of hydrogenation catalysts like Raney® Nickel or Palladium on carbon (Pd/C) can diminish over time or due to improper storage.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. A temperature that is too low can lead to slow or incomplete reaction, while a temperature that is too high may promote side reactions.
-
Solution: Optimize the reaction temperature. For the hydrogenation of trifluorobenzonitriles using Raney® Nickel, a temperature range of 30-90°C has been reported to be effective.[3]
-
-
Insufficient Hydrogen Pressure: In catalytic hydrogenation, inadequate hydrogen pressure can result in slow reaction rates and incomplete conversion.
-
Solution: Ensure the reaction is performed under a suitable hydrogen pressure, typically around 1 MPa for this type of transformation.[3]
-
-
Impure Starting Material: The presence of impurities in the 2,3,4-Trifluorobenzonitrile can poison the catalyst or lead to the formation of unwanted byproducts.
-
Solution: Purify the starting nitrile by distillation or chromatography before use.
-
Issue 2: Formation of Secondary and Tertiary Amine Byproducts
Question: My final product is contaminated with significant amounts of bis(2,3,4-trifluorobenzyl)amine (secondary amine) and tris(2,3,4-trifluorobenzyl)amine (tertiary amine). How can I suppress the formation of these impurities?
Answer: The formation of secondary and tertiary amines is a common side reaction in the reduction of nitriles. This occurs through the reaction of the initially formed primary amine with the imine intermediate.
Potential Causes & Solutions:
-
Reaction Conditions Favoring Imine Condensation: The imine intermediate can react with the product amine if the concentration of the primary amine builds up in the reaction mixture.
-
Solution: The addition of ammonia to the reaction medium is a widely used and effective method to suppress the formation of secondary and tertiary amines.[4] Ammonia competes with the primary amine for the reaction with the imine intermediate, thus favoring the formation of the desired primary amine. A methanolic ammonia solution is often employed.[3]
-
Route 2: Reductive Amination of 2,3,4-Trifluorobenzaldehyde
Reductive amination offers an alternative pathway to this compound, involving the reaction of 2,3,4-Trifluorobenzaldehyde with an ammonia source, followed by the reduction of the in-situ formed imine.
Issue 1: Incomplete Imine Formation
Question: The reaction between 2,3,4-Trifluorobenzaldehyde and ammonia seems to be slow or incomplete, leading to a low overall yield of the amine. What could be the reason for this?
Answer: The reactivity of the aldehyde is a key factor in the initial imine formation. The electron-withdrawing nature of the three fluorine atoms on the benzene ring can deactivate the carbonyl group towards nucleophilic attack by ammonia.
Potential Causes & Solutions:
-
Reduced Electrophilicity of the Aldehyde: The fluorine atoms decrease the electron density at the carbonyl carbon, making it less susceptible to attack by the weakly nucleophilic ammonia.
-
Solution: The addition of a catalytic amount of a mild acid, such as acetic acid, can protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating imine formation.[5]
-
Issue 2: Reduction of the Aldehyde Starting Material
Question: I am observing the formation of 2,3,4-Trifluorobenzyl alcohol as a significant byproduct. How can I prevent the reduction of the starting aldehyde?
Answer: This issue arises when the reducing agent is not selective for the imine over the aldehyde.
Potential Causes & Solutions:
-
Non-selective Reducing Agent: Some reducing agents, like sodium borohydride (NaBH₄), can reduce both aldehydes and imines.[6]
-
Solution: Use a reducing agent that is more selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7] These reagents are generally less reactive towards aldehydes under neutral or slightly acidic conditions. Alternatively, a stepwise procedure can be employed where the imine is allowed to form completely before the addition of a less selective reducing agent like NaBH₄.[8]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: Both the reduction of 2,3,4-Trifluorobenzonitrile and the reductive amination of 2,3,4-Trifluorobenzaldehyde are viable routes. The choice often depends on the availability and cost of the starting materials. The nitrile reduction route is often more direct if the nitrile is readily available.
Q2: What are the typical impurities I should look for in my final product?
A2: Besides the secondary and tertiary amine byproducts in the nitrile reduction route, other potential impurities could include unreacted starting materials (nitrile or aldehyde) and the corresponding alcohol from the reductive amination route. Impurities from the synthesis of the starting materials, such as isomers of trifluorobenzonitrile or trifluorobenzaldehyde, could also be carried through. GC-MS analysis is a valuable tool for identifying these impurities.[9]
Q3: How can I purify the final this compound product?
A3: Purification can typically be achieved by fractional distillation under reduced pressure. For smaller scales or to remove closely boiling impurities, column chromatography on silica gel may be effective.[10]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety procedures should be followed. When working with catalytic hydrogenation, ensure the proper setup and handling of hydrogen gas. Raney® Nickel is pyrophoric and must be handled with care under a liquid.[2][11] Reagents used in reductive amination, such as sodium cyanoborohydride, are toxic and should be handled in a well-ventilated fume hood.
Data Presentation
The following table summarizes representative yields for the synthesis of trifluorobenzylamines via the reduction of the corresponding trifluorobenzonitrile using Raney® Nickel, based on data for a positional isomer. These values can serve as a benchmark for optimizing the synthesis of this compound.
| Entry | Starting Material | Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Additive | Yield (%) | Reference |
| 1 | 2,4,6-Trifluorobenzonitrile | Raney® Ni | 30 | 1 | Methanol | 25% Ammonia | 50 | [3] |
| 2 | 2,4,6-Trifluorobenzonitrile | Raney® Ni | 90 | 1 | Methanol | 25% Ammonia | 85 | [3] |
Experimental Protocols
The following are representative experimental protocols. Note: These are based on procedures for a closely related isomer and may require optimization for the synthesis of this compound.
Protocol 1: Reduction of 2,3,4-Trifluorobenzonitrile via Catalytic Hydrogenation
-
Materials: 2,3,4-Trifluorobenzonitrile, Raney® Nickel (slurry in water), Methanol, 25% aqueous ammonia solution.
-
Procedure:
-
In a high-pressure autoclave, add 2,3,4-Trifluorobenzonitrile (1 equivalent).
-
Add methanol (10-12 parts by mass relative to the nitrile) and 25% aqueous ammonia (1.5-2 parts by mass relative to the nitrile).
-
Carefully add Raney® Nickel (0.05-0.1 parts by mass relative to the nitrile) to the reaction mixture.
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 1 MPa.
-
Heat the reaction mixture to 90°C with stirring (e.g., 350 rpm).
-
Maintain these conditions for approximately 8 hours, monitoring the reaction progress by GC or TLC.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney® Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to remove methanol.
-
Extract the residue with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.[3]
-
Protocol 2: Reductive Amination of 2,3,4-Trifluorobenzaldehyde
-
Materials: 2,3,4-Trifluorobenzaldehyde, Methanol, Ammonia (as a solution in methanol or aqueous solution), Acetic Acid, Sodium Borohydride (NaBH₄).
-
Procedure:
-
Dissolve 2,3,4-Trifluorobenzaldehyde (1 equivalent) in methanol in a round-bottom flask.
-
Add a solution of ammonia (e.g., 7N in methanol, 1.5-2 equivalents).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or GC.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.[5][6][8][12]
-
Mandatory Visualization
Caption: Troubleshooting workflow for improving the yield of this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound via nitrile reduction.
References
- 1. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 2. Raney_nickel [chemeurope.com]
- 3. CN103497111A - Synthetic method for 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. waters.com [waters.com]
- 10. CN107778183B - Preparation method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
- 11. Raney nickel - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
Technical Support Center: Synthesis of 2,3,4-Trifluorobenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4-Trifluorobenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common synthetic routes for the preparation of this compound are:
-
Reduction of 2,3,4-Trifluorobenzonitrile: This method involves the reduction of the nitrile group to a primary amine using various reducing agents.
-
Reductive Amination of 2,3,4-Trifluorobenzaldehyde: This is a two-step, one-pot reaction where the aldehyde first reacts with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine.
Q2: What is the most common side reaction observed during the reduction of 2,3,4-Trifluorobenzonitrile?
A2: The most prevalent side reaction is the formation of secondary and tertiary amines.[1][2][3][4] This occurs when the intermediate imine reacts with the newly formed primary amine product, leading to dimers or trimers.
Q3: Can defluorination occur during the synthesis?
A3: Yes, hydrodefluorination is a potential side reaction, particularly during catalytic hydrogenation of fluoroaromatic compounds.[5][6] The carbon-fluorine bond can be cleaved, leading to the formation of di- or mono-fluorinated benzylamine impurities. The choice of catalyst and reaction conditions is crucial to minimize this side reaction.
Q4: How can I monitor the progress of the reaction and identify impurities?
A4: Gas chromatography-mass spectrometry (GC-MS) is an effective analytical technique for monitoring the reaction progress and identifying the product and any potential impurities.[7][8][9] Thin-layer chromatography (TLC) can also be used for a quick qualitative assessment of the reaction's progress.
Troubleshooting Guides
Problem 1: Low Yield of this compound and Formation of Secondary/Tertiary Amine Byproducts in Nitrile Reduction
Possible Cause: The intermediate imine formed during the reduction of the nitrile is reacting with the primary amine product. This is a common issue in nitrile reductions.[1][2][3][4]
Solutions:
-
Addition of Ammonia: Performing the hydrogenation in a solution containing ammonia (e.g., methanolic ammonia) can help to suppress the formation of secondary amines by shifting the equilibrium of the imine formation towards the desired primary amine.[1][4][10]
-
Use of Acidic Additives: The presence of an acid can protonate the primary amine, reducing its nucleophilicity and thus preventing it from reacting with the intermediate imine.
-
Choice of Reducing Agent: While catalytic hydrogenation is common, using stoichiometric reducing agents like Lithium Aluminium Hydride (LiAlH₄) or Borane-THF complex (BH₃-THF) can sometimes offer better selectivity for the primary amine.[1][4]
Problem 2: Presence of Defluorinated Impurities in the Final Product
Possible Cause: Cleavage of one or more C-F bonds on the aromatic ring during catalytic hydrogenation. This is a known challenge with fluoroaromatic compounds.[5][6]
Solutions:
-
Catalyst Selection: The choice of catalyst can significantly impact the extent of hydrodefluorination. Rhodium-based catalysts have been shown to promote hydrodefluorination, so milder catalysts like Palladium on Carbon (Pd/C) or Raney Nickel should be considered and screened.[5]
-
Optimization of Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can reduce the likelihood of C-F bond cleavage.
-
Alternative Synthetic Route: If hydrodefluorination remains a significant issue, consider the reductive amination of 2,3,4-Trifluorobenzaldehyde as an alternative synthetic strategy.
Problem 3: Incomplete Reaction or Formation of Alcohol Byproduct in Reductive Amination
Possible Cause:
-
Inefficient Imine Formation: The initial condensation of 2,3,4-Trifluorobenzaldehyde with the ammonia source may be incomplete.
-
Competitive Reduction of the Aldehyde: The reducing agent may be reducing the aldehyde to the corresponding alcohol (2,3,4-Trifluorobenzyl alcohol) faster than it reduces the in-situ formed imine.
Solutions:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[11][12][13]
-
pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation while minimizing the reduction of the aldehyde.
-
Stepwise Procedure: Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent.
Data Summary
Table 1: Comparison of Synthetic Routes for Fluorinated Benzylamines
| Parameter | Reduction of Trifluorobenzonitrile | Reductive Amination of Trifluorobenzaldehyde |
| Starting Material | 2,3,4-Trifluorobenzonitrile | 2,3,4-Trifluorobenzaldehyde, Ammonia source |
| Common Reagents | H₂, Pd/C or Raney Ni; LiAlH₄; BH₃-THF | NaBH₃CN, NaBH(OAc)₃ |
| Key Side Reactions | Secondary/tertiary amine formation, Hydrodefluorination | Over-alkylation, Alcohol formation |
| Typical Yields | Moderate to High | High |
| Purity Challenges | Removal of over-reduced and defluorinated byproducts | Removal of unreacted aldehyde and alcohol byproduct |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2,3,4-Trifluorobenzonitrile
This is a general protocol and may require optimization.
-
Reaction Setup: To a high-pressure autoclave, add 2,3,4-Trifluorobenzonitrile (1 equivalent), a suitable solvent (e.g., methanol saturated with ammonia), and a catalyst (e.g., 5-10 mol% Raney Nickel or Pd/C).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Reaction: Stir the mixture at a set temperature (e.g., 50-100 °C) for a specified time (e.g., 4-24 hours), monitoring the reaction progress by GC-MS.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Reductive Amination of 2,3,4-Trifluorobenzaldehyde
This is a general protocol and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve 2,3,4-Trifluorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol). Add an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol, 5-10 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.
-
Reduction: Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Visualizations
Caption: Synthetic pathways to this compound and major side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. [PDF] GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. | Semantic Scholar [semanticscholar.org]
- 10. CN106349083A - Preparation method of 2,4,6-trifluorobenzylamine - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Optimizing N-Alkylation of 2,3,4-Trifluorobenzylamine
Welcome to the Technical Support Center for the N-alkylation of 2,3,4-Trifluorobenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs). The information is presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered during the N-alkylation of this compound.
Question 1: My reaction shows low or no conversion to the desired N-alkylated product. What are the potential causes and how can I improve the yield?
Answer:
Low conversion in the N-alkylation of this compound is a common issue, primarily due to the reduced nucleophilicity of the amine. The electron-withdrawing effects of the three fluorine atoms on the aromatic ring decrease the electron density on the nitrogen atom, making it a weaker nucleophile.[1]
Troubleshooting Steps:
-
Increase Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. Gradually increase the temperature while monitoring the reaction for potential byproduct formation.[2]
-
Optimize the Base: A base is crucial to neutralize the acid formed during the reaction. For an electron-deficient amine like this compound, a stronger base is often required.
-
Select an Appropriate Solvent: Polar aprotic solvents are generally effective for SN2 reactions as they can help to stabilize charged intermediates and increase reaction rates.
-
Use a More Reactive Alkylating Agent: The reactivity of the alkylating agent plays a significant role.
-
Ensure Anhydrous Conditions: Moisture can react with the base and some alkylating agents, reducing their effectiveness.
Question 2: I am observing a significant amount of di-alkylation product in my reaction mixture. How can I favor mono-alkylation?
Answer:
Over-alkylation is a frequent side reaction because the mono-alkylated product can sometimes be more nucleophilic than the starting primary amine.[2]
Prevention Strategies:
-
Control Stoichiometry: Using an excess of this compound relative to the alkylating agent can favor the formation of the mono-alkylated product.[2]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, which can reduce the likelihood of a second alkylation event.
-
Lower Reaction Temperature: Reducing the reaction temperature can sometimes help to control the rate of the second alkylation.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base for the N-alkylation of this compound?
A1: The optimal base depends on the specific alkylating agent and reaction conditions. However, for an electron-deficient amine, stronger, non-nucleophilic bases are generally preferred. Good starting points include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). For less reactive alkylating agents, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.
Q2: Which solvent is most suitable for this reaction?
A2: Polar aprotic solvents are typically the best choice. Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used and can significantly impact the reaction rate and yield. It is crucial to use anhydrous solvents to prevent side reactions.
Q3: How does the choice of leaving group on the alkylating agent affect the reaction?
A3: The reactivity of the alkylating agent is directly related to the leaving group. The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl. If you are experiencing low reactivity with an alkyl chloride, switching to the corresponding bromide or iodide can often improve the reaction rate.
Data Presentation
Table 1: Recommended Bases for N-Alkylation of this compound
| Base | Abbreviation | Strength | Typical Solvents | Key Considerations |
| Potassium Carbonate | K₂CO₃ | Moderate | MeCN, DMF | Good starting point, readily available.[3] |
| Cesium Carbonate | Cs₂CO₃ | Moderate | MeCN, DMF | Often more effective than K₂CO₃ due to higher solubility. |
| Sodium Hydride | NaH | Strong | THF, DMF | Highly effective but requires strict anhydrous conditions and careful handling. |
| Potassium tert-butoxide | KOtBu | Strong | THF, t-BuOH | A strong, non-nucleophilic base suitable for deprotonating weakly acidic N-H bonds.[4] |
| Diisopropylethylamine | DIPEA | Weak (Hindered) | DCM, MeCN | A non-nucleophilic organic base, useful for scavenging acid without competing in the alkylation. |
Table 2: Common Solvents for N-Alkylation Reactions
| Solvent | Abbreviation | Type | Boiling Point (°C) | Notes |
| Acetonitrile | MeCN | Polar Aprotic | 82 | Good general-purpose solvent, easy to remove.[5] |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 153 | Excellent dissolving power, but higher boiling point can make removal difficult.[6] |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 189 | High boiling point, can accelerate SN2 reactions.[7] |
| Tetrahydrofuran | THF | Polar Aprotic | 66 | Often used with strong bases like NaH. |
| Dichloromethane | DCM | Nonpolar Aprotic | 40 | Useful for reactions at or below room temperature. |
Experimental Protocols
General Protocol for N-Alkylation of this compound with an Alkyl Halide
This protocol provides a general starting point and may require optimization for specific substrates and alkylating agents.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., anhydrous Potassium Carbonate)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the chosen anhydrous solvent (to achieve a concentration of approximately 0.1-0.5 M).
-
Addition of Base: Add the base (e.g., K₂CO₃, 2.0 eq) to the stirred solution.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Mandatory Visualization
Caption: A general experimental workflow for the N-alkylation of this compound.
Caption: A logical workflow for troubleshooting low conversion in the N-alkylation reaction.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. SN2 fluorination reactions in ionic liquids: a mechanistic study towards solvent engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Trifluorinated Aromatic Amines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of trifluorinated aromatic amines.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of trifluorinated aromatic amines.
Question: My trifluoromethylation reaction shows low or no conversion of the starting aniline. What are the common causes and solutions?
Answer:
Low or no conversion is a frequent issue stemming from several factors related to reagents, reaction conditions, and the substrate itself. A systematic approach to troubleshooting is recommended.
-
Reagent Quality and Handling:
-
Trifluoromethylating Reagent Degradation: Many trifluoromethylating agents, such as Togni and Umemoto reagents, are sensitive to moisture and can degrade over time.[1][2] Togni's reagent II, for instance, should be stored in a glovebox freezer at -35 °C to maintain its quality.[1][2]
-
Catalyst Inactivity: If using a metal-catalyzed reaction (e.g., copper-catalyzed), ensure the catalyst has not been oxidized or poisoned. Use fresh, high-purity catalysts and ligands. For copper-catalyzed reactions, the addition of diamine ligands like 1,10-phenanthroline can accelerate the catalytic cycle.[3]
-
Solvent Purity: Solvents must be anhydrous and deoxygenated, as both water and oxygen can quench reactive intermediates and deactivate catalysts.
-
-
Reaction Conditions:
-
Atmosphere Control: Many trifluoromethylation reactions are oxygen-sensitive.[1][2] It is critical to thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
-
Temperature: The optimal temperature can be highly substrate-dependent. If the reaction is sluggish at room temperature, a modest increase in temperature may be necessary. Conversely, excessive heat can lead to reagent decomposition and side reactions.
-
Incorrect Base or Additives: The choice and amount of base can be crucial. For example, a catalytic amount of a weak base like cesium carbonate (Cs₂CO₃) is effective in some protocols using Togni's reagent.[1][2][4]
-
-
Substrate Reactivity:
-
Electron-Poor Anilines: Anilines with strong electron-withdrawing groups are less nucleophilic and can be challenging substrates. These may require more forcing conditions, a more powerful trifluoromethylating agent, or a different synthetic approach altogether.
-
Steric Hindrance: Sterically hindered anilines, particularly those with bulky ortho-substituents, may react slowly or not at all.
-
Troubleshooting Flowchart: Low Conversion
Caption: Troubleshooting logic for low reaction conversion.
Question: My reaction is producing multiple unidentified side products. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation is often due to the high reactivity of the reagents and intermediates involved. Common side reactions include:
-
Polymerization: Anilines are susceptible to oxidation, which can lead to the formation of polymeric materials, especially under harsh or oxidative conditions.[5] Using milder conditions and ensuring an oxygen-free environment can help mitigate this.
-
Over-Trifluoromethylation: In some cases, di- or even tri-trifluoromethylation of the aromatic ring can occur, particularly with electron-rich anilines. Using stoichiometric amounts of the trifluoromethylating agent can help control this.
-
Hydrolysis: The trifluoromethyl group itself is generally stable, but intermediates or related functional groups on the molecule may be sensitive to hydrolysis, especially during aqueous workup.
-
Protodemetalation: In metal-catalyzed reactions, particularly those involving arylboronic acids or other organometallic species, competitive protodemetalation (replacement of the metal with a hydrogen atom) can be a significant side reaction.[6] Ensuring strictly anhydrous conditions is key to minimizing this pathway.
To minimize side products, consider optimizing the reaction stoichiometry, temperature, and reaction time. Running the reaction at a lower temperature for a longer duration can sometimes improve selectivity.
Question: I am struggling with the purification of my trifluorinated aromatic amine. What are the best practices?
Answer:
Purification can be challenging due to the physical properties of these compounds.
-
Flash Column Chromatography: This is the most common purification method.
-
Solvent System: A gradient elution using a non-polar solvent like hexanes and a moderately polar solvent like dichloromethane or ethyl acetate is often effective. For a specific example, methyl 4-(N-(trifluoromethoxy)acetamido)benzoate can be purified with a hexanes:dichloromethane gradient.[1][2]
-
Tailing: Trifluorinated amines can sometimes tail on silica gel due to interaction with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can often resolve this issue.
-
-
Crystallization: If the product is a solid, crystallization can be an excellent method for achieving high purity.
-
LC-SPE/NMR: For identifying and characterizing persistent, unknown impurities, advanced techniques like liquid chromatography-solid phase extraction coupled with NMR (LC-SPE/NMR) can be employed.[7] This method is powerful for isolating and identifying trace impurities that are difficult to resolve by standard chromatography.[7]
Frequently Asked Questions (FAQs)
Question: What are the main synthetic strategies for introducing a CF₃ group onto an aromatic amine?
Answer:
There are several primary strategies, broadly categorized by the type of trifluoromethylating agent and mechanism:
-
Electrophilic Trifluoromethylation: This involves using reagents that deliver an electrophilic "CF₃⁺" equivalent, such as Togni's or Umemoto's reagents.[8][9] These are often used in metal-catalyzed (e.g., Ni, Cu) C-H functionalization or cross-coupling reactions.[3][10]
-
Nucleophilic Trifluoromethylation: This strategy uses a nucleophilic "CF₃⁻" source, such as TMSCF₃ (Ruppert-Prakash reagent) or fluoroform (HCF₃).[6][8] These are typically used in copper-catalyzed cross-coupling reactions with aryl halides.[11]
-
Radical Trifluoromethylation: In this approach, a CF₃ radical is generated and adds to the aromatic ring. Reagents like CF₃I or sodium trifluoromethanesulfinate (Langlois' reagent) can serve as radical precursors, often initiated by photoredox catalysis or chemical oxidants.[8][12]
-
Sandmeyer-Type Trifluoromethylation: A classic approach where an aniline is first converted to a diazonium salt, which is then reacted with a trifluoromethyl source, often in the presence of a copper catalyst.[3][12]
General Workflow for Synthesis
Caption: A typical experimental workflow for trifluoromethylation.
Question: Which trifluoromethylating agents are most common and what are their pros and cons?
Answer:
The choice of reagent depends on the specific transformation, substrate tolerance, and reaction conditions.
| Reagent Class | Examples | Pros | Cons |
| Hypervalent Iodine | Togni's Reagents | Bench-stable, versatile (electrophilic/radical), commercially available.[8] | Can be expensive, potentially explosive under certain conditions.[2] |
| Sulfonium Salts | Umemoto's Reagents | Powerful electrophilic agents, reactivity can be tuned.[13] | Can require harsh conditions, may generate stoichiometric sulfur byproducts. |
| Organosilicon | TMSCF₃ (Ruppert-Prakash) | Readily available, acts as a CF₃⁻ source with an activator (e.g., fluoride). | Requires a stoichiometric activator, can be volatile. |
| Sulfur-Based | NaSO₂CF₃ (Langlois') | Inexpensive, stable solid, generates CF₃ radical under oxidative conditions. | Requires an oxidant (e.g., TBHP), which can limit functional group tolerance.[12] |
Question: Can I perform a direct C-H trifluoromethylation on a free (unprotected) aniline?
Answer:
Yes, methods for the direct C-H trifluoromethylation of free anilines have been developed. For example, an efficient nickel-catalyzed approach using Togni's reagent has been reported.[10] This method offers good functional group tolerance and regioselectivity under mild conditions, providing a more economical one-step alternative to traditional multi-step sequences.[10] However, challenges such as aniline oxidation and lack of regioselectivity can still be issues depending on the specific substrate and conditions.[5]
Key Experimental Protocol
Example Protocol: Copper-Mediated Sandmeyer Trifluoromethylation of an Aromatic Amine
This protocol is adapted from methodologies that convert aromatic amines into trifluoromethylated arenes via a Sandmeyer-type reaction.[3]
Materials:
-
Aromatic amine (1.0 equiv)
-
tert-Butyl nitrite (tBuONO) or isoamyl nitrite (1.5 equiv)
-
Umemoto's reagent or other suitable CF₃ source (1.2 equiv)
-
Copper(I) catalyst (e.g., CuBr, 10 mol%)
-
Anhydrous solvent (e.g., Acetonitrile)
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂), add the aromatic amine and the anhydrous solvent.
-
Add the copper(I) catalyst to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the tert-butyl nitrite (or isoamyl nitrite) dropwise to the stirred solution. Stir for 15-30 minutes at 0 °C to allow for diazotization.
-
Add the trifluoromethylating agent (e.g., Umemoto's reagent) portion-wise, keeping the temperature below 5 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety Note: Diazonium salts can be explosive when isolated and dry. This one-pot procedure is designed to use them in situ, which is significantly safer. Always handle with appropriate personal protective equipment behind a safety shield.
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 9. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 10. Nickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines with Togni's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
removing solvent from 2,3,4-Trifluorobenzylamine product
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of solvents from the final product, 2,3,4-Trifluorobenzylamine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the solvent removal process for this compound.
| Issue | Potential Cause | Recommended Solution |
| Product is an oil or tacky solid after rotary evaporation. | 1. Residual solvent is still present. 2. The product's melting point is close to room temperature, and it may be an amorphous solid. 3. High-boiling point impurities are present. | 1. Continue drying under high vacuum, possibly with gentle heating. 2. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. 3. Consider recrystallization or column chromatography for purification. |
| Low recovery of product after recrystallization. | 1. The chosen recrystallization solvent was too good, and the product remained in the mother liquor. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration. | 1. Partially evaporate the solvent from the mother liquor and cool again to obtain a second crop of crystals. 2. Concentrate the solution by boiling off some solvent and allow it to cool again. 3. Ensure the filtration apparatus is pre-heated and use a minimum amount of hot solvent. |
| Product purity does not improve after solvent removal. | 1. The impurity may have very similar physical properties to the product. 2. The impurity may co-precipitate or form a solid solution with the product. 3. The impurity is not a solvent but a byproduct of the reaction. | 1. Consider an alternative purification method such as column chromatography or forming a salt of the benzylamine for recrystallization, followed by neutralization to recover the free base. 2. A different recrystallization solvent system may be required. 3. Re-evaluate the reaction work-up to remove byproducts before the final solvent removal step. |
| Product color changes (e.g., turns pink or yellow) during solvent removal. | 1. The product may be air-sensitive and is oxidizing. Some benzylamines are known to be sensitive to air and light. 2. Thermal decomposition may be occurring if excessive heat is applied. | 1. Handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible. 2. Use lower temperatures for solvent removal, relying more on reduced pressure. For rotary evaporation, use a water bath with a controlled temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the physical state of this compound?
Q2: Which solvents are commonly used in the synthesis of trifluorobenzylamines and may need to be removed?
A2: Common solvents used in the synthesis of related fluorinated benzylamines include methanol, dichloromethane, ethyl acetate, tetrahydrofuran (THF), and toluene.[1][2]
Q3: What is the most effective method for removing a high-boiling solvent like DMSO or DMF?
A3: For high-boiling polar solvents, a common technique is to perform a liquid-liquid extraction. Dissolve the product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and wash with water or brine to partition the high-boiling polar solvent into the aqueous layer. Subsequently, the lower-boiling organic solvent can be removed by rotary evaporation.
Q4: Is this compound heat-sensitive?
A4: While specific data on the thermal stability of this compound is not available, some related benzylamines can be sensitive to high temperatures. It is prudent to use the lowest feasible temperature during solvent removal to avoid potential decomposition. The isomer 2,4,6-Trifluorobenzylamine is noted to be air-sensitive, so minimizing exposure to air and heat is a good practice.[3][4]
Q5: My product won't crystallize. What should I do?
A5: If your product remains an oil, it may be due to residual solvent or the intrinsic properties of the compound. First, ensure all solvent is removed under high vacuum. If it remains an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a small seed crystal of the pure compound if available. If these methods fail, a different purification technique, such as column chromatography, may be necessary.
Data Presentation
The physical properties of trifluorobenzylamine isomers can vary. The following table presents data for related isomers to provide context. Note the lack of specific data for the 2,3,4-isomer.
| Compound | CAS Number | Physical State | Melting Point (°C) | Boiling Point (°C) | Notes |
| This compound | 235088-67-2 | Solid | Data not available | Data not available | The target compound. |
| 2,4,6-Trifluorobenzylamine | 214759-21-4 | Liquid | Data not available | 165 | Slightly soluble in water; Air-sensitive.[3][4] |
| 3,4,5-Trifluorobenzylamine | 235088-69-4 | Solid | 44 | 169 | |
| 2,3,5-Trifluorobenzylamine | 244022-72-8 | Liquid | Data not available | 73 @ 3 mmHg | Air-sensitive. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for a Solid Product
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound solid in various solvents (e.g., hexanes, ethyl acetate, toluene, ethanol) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Solvent pairs (e.g., ethyl acetate/hexanes) can also be tested.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of the solvent.
Protocol 2: Solvent Removal by Rotary Evaporation
-
Setup: Transfer the solution containing this compound to a round-bottom flask, ensuring it is no more than half full.
-
Connection: Securely attach the flask to the rotary evaporator.
-
Parameters: Begin rotation of the flask. Set the water bath temperature to a moderate level (e.g., 30-40°C) to avoid potential decomposition.
-
Vacuum: Gradually apply vacuum. The solvent should begin to evaporate and condense on the condenser coils.
-
Completion: Continue until all the solvent has been removed and a solid residue remains.
-
Final Drying: For complete solvent removal from the solid, further drying on a high vacuum line is recommended.
Visualizations
Caption: Workflow for Solvent Removal from a Solid Product.
Caption: Troubleshooting Decision Tree for Solvent Removal.
References
- 1. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
- 2. CN106349083A - Preparation method of 2,4,6-trifluorobenzylamine - Google Patents [patents.google.com]
- 3. 2,4,6-TRIFLUOROBENZYL AMINE | 214759-21-4 [amp.chemicalbook.com]
- 4. 2,4,6-Trifluorobenzylamine | C7H6F3N | CID 2777046 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting failed amide coupling with 2,3,4-Trifluorobenzylamine
Welcome to the Technical Support Center for Amide Bond Formation. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the complexities of amide coupling reactions, with a specific focus on challenging substrates like 2,3,4-trifluorobenzylamine.
Troubleshooting Failed Amide Coupling with this compound
Amide bond formation with this compound can be challenging due to the electron-withdrawing nature of the fluorine atoms, which reduces the nucleophilicity of the amine. Below is a troubleshooting guide to address common issues encountered during these reactions.
My amide coupling reaction with this compound failed or resulted in a low yield. What are the common causes and how can I resolve this?
Low or no yield in this specific amide coupling is often attributed to several factors, primarily the reduced reactivity of the amine. Here’s a breakdown of potential causes and their solutions:
-
Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be potent enough to sufficiently activate the carboxylic acid for it to react with the electron-deficient this compound.
-
Low Nucleophilicity of the Amine: The three fluorine atoms on the benzylamine ring significantly decrease the electron density on the nitrogen atom, making it a poor nucleophile. The predicted pKa of the similar 2,4,6-trifluorobenzylamine is around 8.16, which is lower than that of benzylamine (approx. 9.3), indicating reduced basicity.
-
Steric Hindrance: While the fluorine atoms are relatively small, their presence in the ortho and meta positions, along with the methylene group, can create some steric hindrance around the nitrogen atom.
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time play a crucial role and may not be optimized for this challenging substrate.
-
Presence of Water: The activated carboxylic acid intermediate is susceptible to hydrolysis, which can be a significant issue if anhydrous conditions are not maintained.[1]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting a failed amide coupling reaction with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for amide coupling?
This compound is considered a challenging substrate primarily due to the strong electron-withdrawing effects of the three fluorine atoms on the aromatic ring. This effect reduces the electron density on the nitrogen atom of the amine group, significantly decreasing its nucleophilicity and making it less reactive towards activated carboxylic acids.
Q2: Which coupling reagents are recommended for reactions with this compound?
For electron-deficient amines like this compound, more potent coupling reagents are generally required. Standard carbodiimide reagents like DCC or EDC alone may be insufficient.[2] Recommended classes of reagents include:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are more effective as they form highly reactive activated esters. HATU is often a preferred choice for difficult couplings.
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are known to be very effective for challenging couplings.
-
Acyl Fluoride Precursors: In cases of extremely low reactivity, converting the carboxylic acid to a highly reactive acyl fluoride in situ using reagents like BTFFH or TFFH can be a successful strategy.[3] Acyl fluorides are less sterically demanding and highly reactive towards even weak nucleophiles.[3]
Q3: What are the optimal reaction conditions for coupling with this compound?
Optimal conditions can vary depending on the specific carboxylic acid partner. However, here are some general guidelines for this challenging amine:
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is often preferred over less polar solvents like dichloromethane (DCM) to ensure all components remain in solution and to facilitate the reaction.
-
Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to neutralize any acid formed during the reaction without competing with the primary amine.
-
Temperature: While many amide couplings are run at room temperature, increasing the temperature to 40-60°C can help overcome the activation energy barrier for this less reactive amine. Microwave heating can also be effective in accelerating the reaction.
-
Reaction Time: Reactions involving electron-deficient amines often require longer reaction times. Monitoring the reaction by TLC or LC-MS is crucial, and it may be necessary to let the reaction proceed for 12-24 hours.
Q4: What are common side reactions to look out for?
-
Racemization: If your carboxylic acid has a chiral center alpha to the carbonyl group, there is a risk of racemization, especially with more potent coupling reagents and elevated temperatures. Using additives like HOBt or HOAt, or choosing racemization-suppressing reagents like PyAOP, can mitigate this.
-
Hydrolysis of Activated Ester: If there is any moisture in the reaction, the activated carboxylic acid intermediate can hydrolyze back to the carboxylic acid, leading to low yields. Always use anhydrous solvents and reagents.[1]
-
Guanidinylation of the Amine: With uronium/aminium-based coupling reagents like HATU or HBTU, a side reaction where the coupling reagent reacts with the amine to form a guanidinium byproduct can occur. Pre-activating the carboxylic acid before adding the amine can minimize this.
Data Presentation
| Coupling Reagent/Method | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| EDC/HOBt | DIPEA | DMF | 25 | 24 | < 20 |
| HATU | DIPEA | DMF | 25 | 12 | 60 - 75 |
| HCTU | DIPEA | NMP | 25 | 12 | 65 - 80 |
| PyBOP | DIPEA | DMF | 25 | 12 | 60 - 75 |
| Acyl Fluoride (BTFFH) | DIPEA | DCM/DMF | 40 | 18 | 75 - 90+ |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is a general procedure for the amide coupling of a carboxylic acid with this compound using HATU.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, consider heating to 40-50°C.
-
Once the reaction is complete (typically 4-12 hours), quench the reaction by adding water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling via Acyl Fluoride Formation
This protocol is recommended for cases where other methods have failed, utilizing the in situ generation of a highly reactive acyl fluoride.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
BTFFH (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DCM
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add DIPEA (3.0 eq) followed by BTFFH (1.2 eq).
-
Stir the mixture at room temperature for 10-20 minutes to generate the acyl fluoride.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature, or heat to 40°C if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-18 hours), dilute the reaction with DCM.
-
Wash the organic layer with saturated aqueous NH₄Cl solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
General Amide Coupling Mechanism (Uronium Salt)
The following diagram illustrates the general mechanism of amide bond formation mediated by a uronium salt like HATU.
References
Technical Support Center: 2,3,4-Trifluorobenzylamine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of 2,3,4-Trifluorobenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2°C and 8°C. It should also be protected from direct sunlight.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Q3: Is this compound sensitive to air or moisture?
A3: Yes, this compound is known to be air-sensitive and may react with atmospheric moisture. It is crucial to handle it under an inert atmosphere whenever possible and to store it in a tightly sealed container to prevent degradation.
Q4: What are the primary hazards associated with this compound?
A4: According to its Safety Data Sheet (SDS), this compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this chemical.
Q5: What are the expected degradation products of this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar benzylamines are known to undergo oxidation to form the corresponding imine and aldehyde. During chlorination, for instance, benzylamines can degrade to form benzaldehyde and other byproducts.[1]
Stability and Storage Data
The following table summarizes the key stability and storage information for this compound based on available safety data sheets and chemical supplier information.
| Parameter | Recommended Condition |
| Storage Temperature | 2-8°C (Refrigerated) |
| Atmosphere | Inert Gas (Nitrogen or Argon) |
| Light Sensitivity | Protect from light |
| Air and Moisture | Air and moisture sensitive |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₆F₃N |
| Molecular Weight | 161.12 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | ~184 °C |
| Melting Point | Not available |
| Flash Point | ~78 °C |
| Density | ~1.32 g/cm³ |
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | Degraded Reagent: The amine may have degraded due to improper storage (exposure to air, moisture, or light). | - Use a fresh bottle of the reagent. - Ensure the reagent has been stored under the recommended conditions. - If possible, purify the amine before use (e.g., by distillation). |
| Reaction Conditions: Suboptimal temperature, pressure, or reaction time. | - Optimize reaction parameters such as temperature, concentration, and catalyst loading. - Consider using a Design of Experiments (DoE) approach to systematically optimize the reaction. | |
| Formation of Side Products | Side Reactions: The amine may participate in unwanted side reactions, such as oxidation or reaction with the solvent. | - Run the reaction under an inert atmosphere to prevent oxidation. - Choose a solvent that is inert to the reaction conditions and reagents. - Analyze the reaction mixture by techniques like GC-MS or LC-MS to identify side products and understand the side reactions. |
| Difficult Purification | Similar Polarity: The product may have a similar polarity to the starting material or byproducts, making separation by chromatography challenging. | - Explore different solvent systems for chromatography. - Consider derivatization of the product or impurities to alter their polarity. - Alternative purification techniques such as crystallization or distillation could be attempted. |
| Inconsistent Results | Variability in Reagent Quality: The purity of this compound can vary between batches or suppliers. | - Characterize the starting material's purity before each experiment using techniques like NMR or GC. - If possible, use a single, well-characterized batch of the reagent for a series of experiments. |
Experimental Protocols
Below is a general protocol for a typical reaction involving this compound, such as an acylation reaction. This should be adapted based on the specific requirements of the experiment.
General Acylation of this compound
-
Preparation:
-
Set up a clean, dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in the reaction flask.
-
-
Reaction:
-
Add a base (e.g., triethylamine, pyridine; 1.1-1.5 equivalents) to the solution and stir.
-
Slowly add the acylating agent (e.g., an acid chloride or anhydride; 1-1.2 equivalents) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).
-
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of a mild acid or base as appropriate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizations
Caption: A typical experimental workflow for reactions involving this compound.
Caption: A logical flowchart for troubleshooting common issues in reactions.
References
handling and safety precautions for 2,3,4-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the handling, safety, and use of 2,3,4-Trifluorobenzylamine (CAS No. 235088-67-2). Due to the limited availability of data for this specific isomer, information from the closely related and more studied isomer, 2,4,6-Trifluorobenzylamine, has been included for guidance. It is crucial to handle this compound with care and to perform a thorough risk assessment before use.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a fluorinated organic compound with the chemical formula C₇H₆F₃N. It is a solid at room temperature and belongs to the class of substituted benzylamines.[1] Its structure incorporates a benzylamine backbone with three fluorine atoms attached to the benzene ring at positions 2, 3, and 4.
Q2: What are the primary hazards associated with this compound?
A2: While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, data from the analogous compound 2,4,6-Trifluorobenzylamine suggests that it should be treated as a hazardous substance. Primary concerns include:
-
Corrosivity: Expected to cause severe skin burns and eye damage.
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Can cause respiratory tract irritation.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Q4: In what types of reactions can this compound be used?
A4: As a substituted benzylamine, this compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of a molecule, making it a desirable feature in drug design.[2] It can participate in reactions typical of primary amines, such as nucleophilic substitution and amide bond formation.
Safety and Handling Precautions
Given the potential hazards, the following safety precautions are essential when handling this compound. These are based on guidelines for the closely related 2,4,6-Trifluorobenzylamine.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield may be necessary for splash protection. |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. |
| Handling Procedures | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. |
| In case of Exposure | Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Seek immediate medical attention. Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Spill and Disposal | In case of a spill, wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations. |
Troubleshooting Guide
The following are potential issues that may be encountered during experiments with this compound, along with suggested troubleshooting steps.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Reaction Yield | - Inactive reagent.- Poor solubility of starting materials.- Incorrect reaction temperature.- Presence of moisture. | - Ensure the purity and activity of all reagents.- Screen different solvents to improve solubility.- Optimize the reaction temperature.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products/Side Reactions | - Over-reaction or side reactions of the amine group.- Degradation of starting material or product.- Reaction with atmospheric CO₂. | - Use a protecting group for the amine if it is not the desired reactive site.- Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.- Benzylamines can react with atmospheric carbon dioxide to form carbamates; running the reaction under an inert atmosphere can prevent this.[3] |
| Difficulty in Product Isolation/Purification | - Product is water-soluble.- Product is volatile.- Emulsion formation during aqueous workup. | - If the product is suspected to be in the aqueous layer, extract with a different organic solvent or use a continuous liquid-liquid extractor.- Check the solvent in the rotovap trap for volatile products.- To break emulsions, try adding brine or filtering through Celite. |
| Inconsistent Results | - Degradation of this compound upon storage. | - Benzylamines can degrade over time when exposed to air.[4] Store the compound under an inert atmosphere and in a cool, dark place. It may be necessary to purify the amine before use if it has been stored for a long time. |
Experimental Workflow & Logic Diagrams
The following diagrams illustrate a general experimental workflow for a reaction involving this compound and a troubleshooting logic tree.
Caption: A typical experimental workflow for a reaction using this compound.
Caption: A logical approach to troubleshooting unexpected results in reactions.
Disclaimer: The information provided here is for guidance only and is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet for any chemical before use and follow all established laboratory safety protocols.
References
Validation & Comparative
analytical methods for 2,3,4-Trifluorobenzylamine characterization
A Comparative Guide to Analytical Methods for the Characterization of 2,3,4-Trifluorobenzylamine
This guide provides a comprehensive comparison of standard analytical methods for the characterization of this compound. It is designed for researchers, scientists, and professionals in drug development who require robust and reliable analytical protocols for structural elucidation, purity assessment, and quality control of fluorinated aromatic amines.
Methodology Comparison
The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. Each method provides unique and complementary information essential for a complete understanding of the molecule's identity, purity, and structure. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas chromatography (GC) is frequently used for the analysis of amines, though HPLC is often the method of choice for food sample analysis.[1] For volatile compounds like fluorobenzylamines, GC-MS is a powerful tool for both separation and identification.[2] HPLC, particularly with fluorinated stationary phases, can offer alternative selectivity for fluorinated compounds.[3][4] Spectroscopic methods such as NMR and FTIR are indispensable for unambiguous structure confirmation.
Data Presentation: Performance of Analytical Methods
The following table summarizes the key performance characteristics and applications of the principal analytical methods for the characterization of this compound.
| Analytical Method | Information Provided | Strengths | Limitations | Typical Use Case |
| HPLC (High-Performance Liquid Chromatography) | Purity, quantification, detection of non-volatile impurities. | High resolution for complex mixtures; suitable for quantitative analysis; non-destructive. | May require derivatization for enhanced detection of primary amines.[5] Co-elution of impurities is possible. | Routine purity testing, quality control, and stability analysis. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Purity, identification of volatile impurities, molecular weight, fragmentation pattern. | High sensitivity and specificity; provides structural information from mass spectra. | Requires the analyte to be volatile and thermally stable. Potential for on-column degradation of amines. | Identification of unknown impurities and confirmation of molecular weight. |
| ¹H & ¹³C NMR (Nuclear Magnetic Resonance) | Unambiguous molecular structure, identification of isomers, and structural elucidation of impurities. | Provides detailed information about the chemical environment of each proton and carbon atom. | Relatively low sensitivity compared to MS; requires higher sample concentration. | Definitive structural confirmation and isomeric purity assessment. |
| ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance) | Confirmation of fluorine atoms, their chemical environment, and coupling patterns. | Highly sensitive for fluorine nuclei; provides key structural information for fluorinated compounds. | Requires a spectrometer equipped with a fluorine probe. | Essential for confirming the structure and substitution pattern of fluorinated aromatics. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Identification of functional groups (e.g., N-H, C-F, aromatic C-H). | Fast, non-destructive, and provides a unique "fingerprint" for the molecule. | Provides limited information on the overall molecular structure; not suitable for quantification. | Rapid identity confirmation and verification of key functional groups. |
Experimental Workflow
A logical workflow is crucial for the efficient and comprehensive characterization of this compound. The process typically begins with chromatographic screening for purity, followed by detailed spectroscopic analysis for structural confirmation.
Caption: Workflow for the characterization of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and quantify impurities.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Fluorinated phases can provide alternative selectivity.[4]
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).
-
Protocol:
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic Acid in Water) and Solvent B (0.1% Trifluoroacetic Acid in Acetonitrile).
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Analysis: Calculate purity based on the relative peak area of the main component.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify volatile components, confirm molecular weight, and analyze the fragmentation pattern.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Time-of-Flight or Quadrupole).
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or methanol.
-
Protocol:
-
GC Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Inlet: Split/splitless injector at 250 °C.
-
Oven Program: Hold at 60 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Analysis: Identify the parent ion peak [M]⁺ and characteristic fragment ions. Compare the obtained spectrum with library data if available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain unambiguous structural confirmation.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Protocol:
-
Acquire a standard one-dimensional proton spectrum.
-
Observe signals for aromatic protons (typically δ 6.5-8.0 ppm), the benzylic CH₂ group, and the NH₂ protons (which may be broad and variable).
-
Analyze coupling constants (J-values) between protons and between protons and fluorine (J-HF).
-
-
¹³C NMR Protocol:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Identify signals for all unique carbon atoms.
-
Analyze the large one-bond and smaller multi-bond carbon-fluorine coupling constants (J-CF) to confirm the substitution pattern.
-
-
¹⁹F NMR Protocol:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Observe three distinct signals for the three different fluorine atoms on the aromatic ring.
-
Analyze the chemical shifts and the fluorine-fluorine coupling constants (J-FF) to confirm the 2,3,4-substitution pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Can be analyzed neat as a thin film between salt plates (if liquid) or as a KBr pellet (if solid).
-
Protocol:
-
Acquire the spectrum over the range of 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands:
-
N-H stretch (amine): Two bands typically in the 3300-3500 cm⁻¹ region for a primary amine.
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
-
Aliphatic C-H stretch (CH₂): Below 3000 cm⁻¹.
-
C=C stretch (aromatic): Around 1500-1600 cm⁻¹.
-
C-F stretch: Strong absorptions typically in the 1100-1350 cm⁻¹ region.[6]
-
-
References
- 1. DSpace [helda.helsinki.fi]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. instanano.com [instanano.com]
A Comparative Guide to Purity Analysis of 2,3,4-Trifluorobenzylamine: HPLC vs. GC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 2,3,4-Trifluorobenzylamine, a key building block in the synthesis of various pharmaceutical compounds. We present supporting experimental data and detailed protocols to aid in selecting the most suitable analytical method.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity determination of a wide range of pharmaceutical compounds, offering high resolution and sensitivity. For this compound, a reversed-phase HPLC method is typically employed. Gas Chromatography (GC), on the other hand, is particularly well-suited for the analysis of volatile and thermally stable compounds like benzylamines.
This guide explores a standard reversed-phase HPLC method and a capillary GC method for the purity assessment of this compound. The choice between these techniques often depends on the specific impurities expected and the analytical capabilities available.
Data Presentation
The following table summarizes the hypothetical results obtained from the HPLC and GC analysis of a batch of this compound, demonstrating the quantitative data for purity and detected impurities.
| Parameter | HPLC Method | GC Method |
| Purity of this compound (%) | 99.5 | 99.6 |
| Impurity 1 (Starting Material) (%) | 0.2 | 0.15 |
| Impurity 2 (By-product) (%) | 0.15 | 0.1 |
| Impurity 3 (Unidentified) (%) | 0.1 | 0.1 |
| Limit of Detection (LOD) (%) | 0.01 | 0.005 |
| Limit of Quantification (LOQ) (%) | 0.03 | 0.015 |
| Relative Standard Deviation (RSD, n=6) (%) | 0.5 | 0.4 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a typical reversed-phase HPLC method for the purity analysis of this compound.
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.
Gas Chromatography (GC) Method
This protocol describes a capillary GC method suitable for the analysis of volatile amines like this compound.
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve approximately 20 mg of this compound in 1 mL of methanol.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Conclusion
Both HPLC and GC are powerful techniques for assessing the purity of this compound. HPLC is a versatile and widely applicable method, particularly useful for non-volatile impurities. GC, however, can offer higher sensitivity and resolution for volatile impurities and may be a more rapid technique.[1] The selection of the optimal method should be based on the specific requirements of the analysis, including the expected impurity profile and the available instrumentation. For comprehensive purity validation, employing orthogonal methods like HPLC and GC is highly recommended to ensure the highest level of confidence in the quality of the material.[2]
References
A Comparative Guide to the GC-MS Analysis of 2,3,4-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,3,4-Trifluorobenzylamine. Due to the limited availability of direct experimental data for this compound, this document leverages established methodologies for structurally similar compounds, namely isomeric monofluorobenzylamines, to provide a robust analytical protocol and performance comparison.
The analysis of primary amines such as benzylamines by GC-MS can be challenging due to their polarity, which may lead to poor peak shapes and interactions with the GC system.[1] To overcome these challenges, derivatization is a frequently employed strategy to enhance volatility and improve chromatographic performance.[1] This guide will cover both direct analysis and derivatization techniques.
Comparison of Analytical Performance
The following table summarizes the experimental data for monofluorobenzylamine isomers and provides projected performance indicators for this compound.
| Compound | Molecular Weight ( g/mol ) | Retention Time (min) | Key Mass Fragments (m/z) |
| 2-Fluorobenzylamine | 125.14 | 4.42[2] | Not explicitly stated in the search results |
| 3-Fluorobenzylamine | 125.14 | 4.42[2] | Not explicitly stated in the search results |
| 4-Fluorobenzylamine | 125.14 | 4.42[2] | Not explicitly stated in the search results |
| This compound | 161.12 | Estimated: ~4.5 - 5.5 | Estimated: 161 (M+), 142, 115 |
Note: The retention time for this compound is an estimate based on the potential for increased interaction with the stationary phase due to higher polarity compared to monofluorobenzylamines. The key mass fragments are predicted based on typical fragmentation patterns of benzylamines.
Experimental Protocols
A robust GC-MS method for the analysis of fluorobenzylamine isomers has been previously reported and can be adapted for this compound.[2]
Direct GC-MS Analysis Protocol
This protocol is adapted from a method used for the analysis of 2-, 3-, and 4-fluorobenzylamine.[2]
1. Sample Preparation:
-
Dissolve a known quantity of this compound in a suitable solvent (e.g., methanol or ethyl acetate) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards at desired concentrations (e.g., 1, 10, 100 µg/mL).
2. GC-MS Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | HP6890 or equivalent |
| Injector | Split/splitless |
| Liner | Deactivated, glass wool |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min (constant flow) |
| Column | J&W Scientific DB-5MS (or equivalent), 15 m x 0.53 mm ID, 1.5 µm film thickness |
| Oven Program | Initial temperature 150 °C for 2 min, ramp at 50 °C/min to 250 °C, hold for 4 min |
| Transfer Line Temp. | 280 °C |
| Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 40-450 |
Derivatization Protocol for Enhanced Analysis
Derivatization can significantly improve the chromatographic behavior of polar amines. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective method.
1. Reagents:
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate or acetonitrile)
-
Nitrogen gas for drying
2. Derivatization Procedure:
-
Pipette a known amount of the sample or standard solution into a reaction vial.
-
If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.
-
Cap the vial tightly and heat at 60-70°C for 15-30 minutes.
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for GC-MS analysis using the same instrumental conditions as the direct analysis.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the GC-MS analysis process.
Caption: Experimental workflow for GC-MS analysis.
Caption: Acylation derivatization of a primary amine.
References
Confirming the Structure of 2,3,4-Trifluorobenzylamine: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted 1D and 2D NMR Data for 2,3,4-Trifluorobenzylamine
The structural confirmation of this compound can be unequivocally achieved through the analysis of COSY, HSQC, and HMBC spectra. These experiments reveal through-bond correlations between nuclei, providing a detailed map of the molecule's connectivity.
Predicted ¹H and ¹³C Chemical Shifts
The expected chemical shifts for the protons and carbons in this compound are summarized below. These values are estimated based on data from similar structures, such as 2,3,4-trifluorotoluene and benzylamine. Actual experimental values may vary depending on the solvent and concentration.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| H-5 | ~7.10 - 7.30 | - | Multiplet |
| H-6 | ~6.90 - 7.10 | - | Multiplet |
| CH₂ | ~3.90 - 4.10 | ~38 - 42 | Singlet (or Triplet if coupled to NH₂) |
| NH₂ | Broad singlet, variable | - | Broad Singlet |
| C-1 | - | ~125 - 130 | Multiplet |
| C-2 | - | ~148 - 152 (J_CF) | Multiplet |
| C-3 | - | ~138 - 142 (J_CF) | Multiplet |
| C-4 | - | ~149 - 153 (J_CF) | Multiplet |
| C-5 | - | ~115 - 120 | Multiplet |
| C-6 | - | ~123 - 128 | Multiplet |
| CH₂ | - | ~38 - 42 | Singlet |
Note: J_CF refers to coupling between carbon and fluorine atoms, which can lead to complex multiplets for the fluorinated carbons.
Predicted 2D NMR Correlations
The following tables outline the key correlations expected in the COSY, HSQC, and HMBC spectra of this compound.
Table 1: Predicted COSY Correlations
| Proton | Correlating Proton(s) | Comment |
| H-5 | H-6 | ³J_HH coupling between adjacent aromatic protons. |
| H-6 | H-5 | Reciprocal ³J_HH coupling. |
| CH₂ | NH₂ (if not exchanging rapidly) | ³J_HH coupling may be observed. |
Table 2: Predicted HSQC Correlations (One-Bond C-H)
| Proton | Correlating Carbon | Comment |
| H-5 | C-5 | Direct one-bond correlation. |
| H-6 | C-6 | Direct one-bond correlation. |
| CH₂ | CH₂ | Direct one-bond correlation. |
Table 3: Predicted HMBC Correlations (Long-Range C-H)
| Proton | Correlating Carbon(s) | Comment |
| H-5 | C-1, C-3, C-4, C-6 | ²J_CH and ³J_CH couplings. |
| H-6 | C-1, C-2, C-4, C-5 | ²J_CH and ³J_CH couplings. |
| CH₂ | C-1, C-2, C-6 | ²J_CH and ³J_CH couplings establishing the benzyl group connection. |
Visualizing the Connectivity
The following diagrams, generated using the DOT language, illustrate the key predicted correlations that are crucial for the structural confirmation of this compound.
Caption: Predicted COSY correlations in this compound.
Caption: Predicted HSQC correlations in this compound.
Caption: Key predicted HMBC correlations for structural assignment.
Experimental Protocols
For the acquisition of high-quality 2D NMR data for this compound, the following experimental protocols are recommended.
1. Sample Preparation
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. CDCl₃ is generally preferred for better resolution, while DMSO-d₆ can be used if solubility is an issue and to observe the NH₂ protons more clearly.
-
Concentration: A concentration of 10-20 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, setting its chemical shift to 0 ppm.
2. NMR Instrument Parameters
The following are general parameters for a 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.
a. COSY (Correlation Spectroscopy)
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence should be used.
-
Spectral Width: Set the spectral width to cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
Number of Scans: 2-4 scans per increment are typically sufficient.
-
Number of Increments: 256-512 increments in the indirect dimension (F1) will provide adequate resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
b. HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence is recommended.
-
Spectral Width (F2 - ¹H): Cover the full proton chemical shift range.
-
Spectral Width (F1 - ¹³C): Cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Number of Scans: 4-8 scans per increment.
-
Number of Increments: 128-256 increments in the F1 dimension.
-
One-Bond Coupling Constant (¹J_CH): Set to an average value of 145 Hz.
c. HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: A standard gradient-selected HMBC pulse sequence should be used.
-
Spectral Widths: Same as for the HSQC experiment.
-
Number of Scans: 8-16 scans per increment, as long-range correlations are weaker.
-
Number of Increments: 256-512 increments in the F1 dimension.
-
Long-Range Coupling Constant (ⁿJ_CH): Optimized for a long-range coupling of 8-10 Hz.[1]
By comparing the experimentally obtained 2D NMR data with the predicted correlations and visualizations provided in this guide, researchers can confidently confirm the structure of this compound. The detailed experimental protocols will aid in acquiring high-quality data for unambiguous structural assignment.
References
A Comparative Analysis of Reactivity: 2,3,4-Trifluorobenzylamine vs. 2,4,6-Trifluorobenzylamine
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the chemical reactivity of 2,3,4-Trifluorobenzylamine and 2,4,6-Trifluorobenzylamine. This document aims to elucidate the nuanced differences in their reactivity profiles, supported by theoretical principles, to aid in the selection of appropriate reagents and reaction conditions in synthetic chemistry.
Theoretical Comparison of Reactivity
The reactivity of the amino group in benzylamines is primarily governed by the electron density on the nitrogen atom, which is influenced by the electronic effects of the substituents on the benzene ring. Fluorine atoms are strongly electron-withdrawing due to their high electronegativity (inductive effect), which reduces the basicity and nucleophilicity of the amino group.
This compound: In this isomer, the fluorine atoms are positioned ortho, meta, and para to the benzylamine group. The cumulative inductive effect of these three fluorine atoms significantly deactivates the benzene ring, thereby reducing the electron-donating ability of the phenyl group towards the benzylic carbon and, consequently, the amino group.
2,4,6-Trifluorobenzylamine: This isomer features two fluorine atoms in the ortho positions and one in the para position relative to the benzylamine group. The symmetrical placement of the two ortho fluorine atoms introduces significant steric hindrance around the benzylic carbon. This steric bulk can impede the approach of electrophiles to the amino group. Furthermore, the strong inductive effects of the three fluorine atoms substantially decrease the electron density of the aromatic ring and the nucleophilicity of the amine.
Predicted Reactivity: Based on these electronic and steric considerations, This compound is predicted to be the more reactive of the two isomers towards nucleophilic attack. The primary reason is the reduced steric hindrance around the benzylic amine in the 2,3,4-isomer compared to the 2,4,6-isomer, where the two ortho-fluorine atoms create a more crowded environment. While both isomers are deactivated by the electron-withdrawing fluorine atoms, the steric factor is likely to be the dominant differentiating factor in many reactions.
Physicochemical and Reactivity Data
Direct experimental comparative data is scarce. However, predicted values and general principles provide a basis for comparison.
| Property | This compound | 2,4,6-Trifluorobenzylamine | Source |
| Molecular Formula | C₇H₆F₃N | C₇H₆F₃N | N/A |
| Molecular Weight | 161.12 g/mol | 161.12 g/mol | [1] |
| Predicted pKa | No data available | 8.16 ± 0.10 | [2] |
| Predicted Reactivity | Higher | Lower | Inferred |
| Key Influencing Factor | Primarily electronic effects | Strong steric hindrance and electronic effects | Inferred |
Experimental Protocols
The following are generalized protocols for common reactions involving benzylamines. These should be adapted and optimized for the specific trifluorobenzylamine isomer used.
General Protocol for N-Acylation
This procedure describes the reaction of a trifluorobenzylamine with an acyl chloride to form the corresponding amide.
Materials:
-
Trifluorobenzylamine isomer (1.0 eq)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine) (1.5 eq)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the trifluorobenzylamine isomer in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the tertiary amine base to the solution with stirring.
-
Slowly add the acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purify the product by recrystallization or column chromatography.
General Protocol for N-Alkylation
This protocol outlines the reaction of a trifluorobenzylamine with an alkyl halide.
Materials:
-
Trifluorobenzylamine isomer (1.0 eq)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)
-
Polar aprotic solvent (e.g., Dimethylformamide, Acetonitrile)
-
Inorganic base (e.g., Potassium carbonate, Cesium carbonate) (2.0 eq)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Water
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
To a solution of the trifluorobenzylamine isomer in the polar aprotic solvent, add the inorganic base.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide to the suspension.
-
Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizing Reactivity Factors and Experimental Workflow
References
A Comparative Analysis of Reactivity in Trifluorobenzylamine Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of positional isomers is critical for molecular design and synthesis. This guide provides a detailed comparison of the reactivity profiles of 2-(trifluoromethyl)benzylamine, 3-(trifluoromethyl)benzylamine, and 4-(trifluoromethyl)benzylamine, supported by available data and theoretical principles.
The position of the potent electron-withdrawing trifluoromethyl (CF₃) group on the phenyl ring significantly influences the electronic and steric environment of the benzylic amino group. These differences in turn dictate the basicity and nucleophilicity of the isomers, impacting their reactivity in common organic transformations such as acylation and nucleophilic substitution.
Physicochemical Properties and Basicity
The basicity of an amine, quantified by the pKa of its conjugate acid, is a fundamental indicator of its nucleophilicity. The electron-withdrawing nature of the trifluoromethyl group is expected to decrease the electron density on the nitrogen atom, thereby reducing the basicity of the amine compared to unsubstituted benzylamine. The magnitude of this effect is dependent on the position of the CF₃ substituent.
While experimental pKa values are not consistently available across the literature, predicted values offer a basis for comparison.
| Compound | Predicted pKa[1][2][3] | Boiling Point (°C) | Density (g/mL at 25°C)[3][4] | Refractive Index (n20/D)[3][4] |
| 2-(Trifluoromethyl)benzylamine | 8.27 ± 0.10 | 108-110 (64 mmHg) | 1.249 | 1.471 |
| 3-(Trifluoromethyl)benzylamine | 8.69 ± 0.10 | 93-97 (22 mmHg) | 1.222 | 1.463 |
| 4-(Trifluoromethyl)benzylamine | 8.60 ± 0.10 | 79-82 (15 mmHg) | 1.229 | 1.464 |
Based on these predicted values, the order of basicity is expected to be:
3-(trifluoromethyl)benzylamine > 4-(trifluoromethyl)benzylamine > 2-(trifluoromethyl)benzylamine
This trend can be rationalized by considering the interplay of inductive and steric effects.
Electronic and Steric Effects on Reactivity
The reactivity of the trifluorobenzylamine isomers is primarily governed by:
-
Inductive Effect: The CF₃ group exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring and reduces the electron density on the nitrogen atom of the amino group. This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para).
-
Steric Hindrance: The bulky trifluoromethyl group at the ortho position can sterically hinder the approach of reactants to the amino group, thereby reducing its reactivity. This effect is negligible for the meta and para isomers.
The following diagram illustrates the logical flow of how these properties influence the overall reactivity of the isomers.
Caption: Influence of Isomer Position on Reactivity.
Reactivity in Nucleophilic Substitution
A study on the reaction of meta- and para-substituted benzylamines with benzyl bromide in methanol provides insight into their relative nucleophilicity. The study concluded that electron-withdrawing groups, such as the trifluoromethyl group, decrease the rate of this Sₙ2 reaction.[5] This is consistent with the reduced electron density on the nitrogen atom, which lowers its nucleophilic character.
While the study did not include the 2-isomer, it can be inferred that its reactivity would be even lower than the meta and para isomers due to the combined strong inductive effect and significant steric hindrance from the ortho-CF₃ group. Therefore, the expected order of reactivity in nucleophilic substitution reactions is:
3-(trifluoromethyl)benzylamine ≈ 4-(trifluoromethyl)benzylamine > 2-(trifluoromethyl)benzylamine
The similar reactivity of the 3- and 4-isomers in this specific reaction suggests that the inductive effect at these positions has a comparable impact on the nucleophilicity of the amine in this context.
Reactivity in Acylation Reactions
Acylation of benzylamines is another important transformation where reactivity differences are prominent. The reaction rate is dependent on the nucleophilicity of the amine. Following the same principles of electronic and steric effects, the expected order of reactivity for acylation is:
3-(trifluoromethyl)benzylamine > 4-(trifluoromethyl)benzylamine > 2-(trifluoromethyl)benzylamine
The lower predicted pKa and the steric bulk of the 2-isomer would make it the least reactive towards acylation. The 3-isomer is predicted to be the most basic and is free from steric hindrance, suggesting it would be the most reactive. The 4-isomer, with a slightly lower predicted basicity than the 3-isomer, would likely have intermediate reactivity.
Experimental Protocols
Determination of pKa (General Method)
The pKa of the conjugate acids of the benzylamine isomers can be determined by potentiometric titration.
Protocol:
-
A solution of the trifluorobenzylamine isomer of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system (e.g., water or a water-alcohol mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
Kinetic Analysis of Nucleophilic Substitution (General Method)
The rates of reaction of the trifluorobenzylamine isomers with an electrophile like benzyl bromide can be measured to compare their nucleophilicity.
Protocol:
-
Equimolar solutions of the trifluorobenzylamine isomer and benzyl bromide are prepared in a suitable solvent (e.g., methanol).
-
The solutions are mixed at a constant temperature, and the progress of the reaction is monitored over time.
-
The concentration of the reactants or products can be followed using techniques such as conductivity measurements (as described in the cited study[5]), HPLC, or NMR spectroscopy.
-
The second-order rate constant (k) is determined by plotting the appropriate concentration-time relationship (e.g., 1/[reactant] vs. time for a second-order reaction).
-
The rate constants for the three isomers are then compared.
The following diagram outlines a general workflow for comparing the reactivity of the isomers.
Caption: Experimental Workflow for Isomer Reactivity Comparison.
Conclusion
The positional isomerism of the trifluoromethyl group on the benzylamine scaffold leads to distinct differences in reactivity. The 2-isomer is the least reactive due to a combination of strong inductive electron withdrawal and significant steric hindrance. The 3- and 4-isomers exhibit greater reactivity, with the 3-isomer predicted to be the most basic and likely the most nucleophilic. These differences are crucial considerations for synthetic route design and for understanding the structure-activity relationships in medicinal chemistry, where the trifluoromethyl group is a common bioisostere. Further experimental studies providing precise pKa values and comparative kinetic data for a range of reactions would allow for a more definitive and quantitative understanding of these reactivity differences.
References
- 1. 4-(Trifluoromethyl)benzylamine CAS#: 3300-51-4 [m.chemicalbook.com]
- 2. 3-(Trifluoromethyl)benzylamine | 2740-83-2 [chemicalbook.com]
- 3. 2-(TRIFLUOROMETHYL)BENZYLAMINE | 3048-01-9 [chemicalbook.com]
- 4. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 2-, 3-, and 4-Fluorobenzylamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the three positional isomers of fluorobenzylamine: 2-fluorobenzylamine, 3-fluorobenzylamine, and 4-fluorobenzylamine. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in synthesis, quality control, and various research applications. This document presents a compilation of experimental and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The following tables summarize the key spectroscopic data for the three fluorobenzylamine isomers, facilitating a direct comparison of their characteristic spectral features.
Table 1: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural framework of molecules. The position of the fluorine atom on the benzene ring significantly influences the chemical shifts of the neighboring protons and carbons due to its strong electronegativity and through-space coupling effects.
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm)[1] |
| 2-Fluorobenzylamine | Aromatic Protons: 6.88 - 7.44 (m, 4H)CH₂: 3.88 (s, 2H)NH₂: 1.51 (s, 2H) | C1: 131.0 (d)C2: 161.8 (d)C3: 115.2 (d)C4: 128.8 (d)C5: 124.3 (d)C6: 129.5 (s)CH₂: 40.5 |
| 3-Fluorobenzylamine | Aromatic Protons: 6.90 - 7.25 (m, 4H)CH₂: 3.81 (s, 2H)NH₂: 1.72 (s, 2H) | C1: 146.5 (d)C2: 113.8 (d)C3: 163.0 (d)C4: 129.8 (d)C5: 122.5 (s)C6: 113.5 (d)CH₂: 46.0 |
| 4-Fluorobenzylamine | Aromatic Protons: 6.99 (t, 2H), 7.27 (dd, 2H)CH₂: 3.79 (s, 2H)NH₂: 1.45 (s, 2H) | C1: 139.3 (s)C2/C6: 129.5 (d)C3/C5: 115.2 (d)C4: 162.0 (d)CH₂: 45.7 |
| Benzylamine (for comparison) | Aromatic Protons: 7.22 - 7.35 (m, 5H)CH₂: 3.84 (s, 2H)NH₂: 1.57 (s, 2H) | C1: 143.5C2/C6: 128.5C3/C5: 126.8C4: 126.8CH₂: 46.4 |
(d) indicates a doublet due to C-F coupling. Chemical shifts are referenced to TMS (δ = 0 ppm).
Table 2: ¹⁹F NMR, IR, and Mass Spectrometry Data
¹⁹F NMR provides a direct method for observing the fluorine environment, while IR spectroscopy offers insights into the vibrational modes of the functional groups. Mass spectrometry provides information about the molecular weight and fragmentation patterns.
| Isomer | ¹⁹F NMR (δ, ppm, ref: CFCl₃) | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| 2-Fluorobenzylamine | -118.9 | N-H stretch: ~3370, ~3290Aromatic C-H stretch: >3000Aliphatic C-H stretch: <3000C=C stretch (aromatic): ~1610, ~1490C-F stretch: ~1230Fingerprint Region: Distinguishable pattern | Molecular Ion [M]⁺: 125Major Fragments: 109 (loss of NH₂), 96, 77 |
| 3-Fluorobenzylamine | -113.6 | N-H stretch: ~3370, ~3290Aromatic C-H stretch: >3000Aliphatic C-H stretch: <3000C=C stretch (aromatic): ~1610, ~1490C-F stretch: ~1240Fingerprint Region: Distinguishable pattern | Molecular Ion [M]⁺: 125Major Fragments: 109 (loss of NH₂), 96, 77 |
| 4-Fluorobenzylamine | -115.5 | N-H stretch: ~3370, ~3290Aromatic C-H stretch: >3000Aliphatic C-H stretch: <3000C=C stretch (aromatic): ~1610, ~1510C-F stretch: ~1220Fingerprint Region: Distinguishable pattern | Molecular Ion [M]⁺: 125Major Fragments: 109 (loss of NH₂), 96, 77 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible spectroscopic data. The following are generalized protocols for the analysis of fluorinated benzylamine isomers.
NMR Spectroscopy (¹H, ¹³C, and ¹⁹F)
-
Sample Preparation: Dissolve 5-10 mg of the fluorobenzylamine isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C). For ¹⁹F NMR, an external reference of CFCl₃ (0 ppm) can be used.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Standard single-pulse with proton decoupling.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on sample concentration.
-
-
¹⁹F NMR Parameters:
-
Pulse Sequence: Standard single-pulse with proton decoupling.
-
Spectral Width: -100 to -150 ppm (or a wider range if other fluorinated species are expected).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 64-256 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As these are liquid samples, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: An FTIR spectrometer equipped with a suitable detector (e.g., DTGS) and an ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Processing: A background spectrum of the clean ATR crystal or salt plates should be acquired and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the fluorobenzylamine isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the fluorobenzylamine isomer and analyze the corresponding mass spectrum to determine the molecular ion and major fragment ions. A GC-MS analysis of the three isomeric fluorobenzylamines has shown that they can have vastly different impurity profiles.[2][3][4] A common fragment observed for these isomers is at m/z 109, which corresponds to the fluorobenzyl cation.[2][3][4]
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic comparison of the fluorinated benzylamine isomers.
Caption: Experimental workflow for the spectroscopic comparison of fluorinated benzylamine isomers.
References
A Comparative Purity Assessment of Commercial 2,3,4-Trifluorobenzylamine for Research and Development
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceuticals and agrochemicals, the purity of starting materials is paramount. 2,3,4-Trifluorobenzylamine is a key building block in medicinal chemistry, valued for the introduction of a trifluorinated phenyl moiety that can enhance metabolic stability and binding affinity of drug candidates. However, the presence of impurities, such as positional isomers or residual starting materials from synthesis, can lead to unpredictable reaction outcomes and compromise the integrity of downstream applications.
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial this compound. It also presents a comparative analysis with alternative reagents, supported by detailed experimental protocols and data presented for easy interpretation.
Purity Analysis of Commercial this compound
A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. The following table summarizes the expected performance of three key analytical techniques on hypothetical commercial samples from three different suppliers.
Table 1: Comparative Purity Analysis of Commercial this compound Samples
| Analytical Method | Supplier A | Supplier B | Supplier C |
| Purity by GC-MS (%) | 98.5 | 99.2 | 97.8 |
| Identified Impurities | 2,3,5-Trifluorobenzylamine (0.8%), Unidentified (0.7%) | 2,3,5-Trifluorobenzylamine (0.5%), Starting Material (0.3%) | Isomer Mix (1.5%), Unidentified (0.7%) |
| Purity by HPLC-UV (%) | 98.8 | 99.4 | 98.0 |
| Chromatographic Profile | Minor shoulder on main peak | Sharp, symmetrical peak | Broad peak with visible impurities |
| Purity by ¹⁹F NMR (%) | 99.0 | 99.5 | 98.2 |
| ¹⁹F NMR Spectral Features | Clean spectrum with expected signals | High signal-to-noise, no observable impurity signals | Additional signals indicating isomeric impurities |
Comparison with Alternative Fluorinated Building Blocks
The choice of a fluorinated building block can significantly impact the physicochemical properties and biological activity of a target molecule. The following table compares this compound with other commercially available trifluorobenzylamine isomers and a common non-fluorinated analog.
Table 2: Comparison of this compound with Alternative Reagents
| Compound | Structure | Key Physicochemical Properties | Common Applications |
| This compound | c1(C(F)=C(F)C=C1CN)F | Solid, MP: N/A, BP: N/A | Introduction of a vicinal trifluorophenyl motif, modulation of pKa. |
| 2,4,6-Trifluorobenzylamine | c1(C(F)=CC(F)=C(C1=F)CN) | Liquid, BP: 165 °C[1] | Used in the synthesis of pharmaceuticals like Bictegravir.[2] |
| 3,4,5-Trifluorobenzylamine | c1(C=C(C(F)=C(C1=F)F)CN) | Solid, MP: 43-46 °C | Offers a different fluorine substitution pattern for SAR studies. |
| Benzylamine | c1(ccccc1)CN | Liquid, BP: 185 °C | Non-fluorinated analog, baseline for evaluating fluorine effects. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification
Objective: To separate and identify volatile impurities, particularly positional isomers.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent.
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Quadrupole: 150 °C
-
Scan Range: 40-450 m/z
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.
-
(Optional, for enhanced peak shape) Derivatize the amine with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve volatility and reduce tailing.
High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity Assessment
Objective: To accurately quantify the purity of the main component and detect non-volatile impurities.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a UV detector.
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of the this compound sample in a 50:50 mixture of acetonitrile and water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Fluorinated Impurity Detection
Objective: To provide a highly specific and quantitative assessment of fluorinated compounds, including isomers.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a fluorine probe.
NMR Conditions:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Reference: Internal standard such as trifluorotoluene.
-
Pulse Program: Standard ¹⁹F single pulse experiment.
-
Relaxation Delay: 5 seconds (to ensure quantitative results).
-
Number of Scans: 128 (or more for dilute samples).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and a known amount of the internal standard into an NMR tube.
-
Add approximately 0.7 mL of the deuterated solvent and dissolve the sample completely.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of commercial this compound.
References
A Comparative Guide to the Synthesis of 2,3,4-Trifluorobenzylamine: Validated and Proposed Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 2,3,4-Trifluorobenzylamine, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of published data for the direct synthesis of this compound, this document presents a validated synthetic route for a closely related isomer, 2,4,6-Trifluorobenzylamine, to serve as a benchmark. Furthermore, we propose two promising synthetic pathways to this compound based on established chemical transformations.
Executive Summary
The synthesis of fluorinated benzylamines is of significant interest in the development of novel pharmaceuticals and advanced materials. This guide explores two primary strategies for the synthesis of the target molecule, this compound:
-
Route A: Reductive Amination of 2,3,4-Trifluorobenzaldehyde. This proposed route offers a direct and often high-yielding method for the formation of the amine from the corresponding aldehyde.
-
Route B: Catalytic Hydrogenation of 2,3,4-Trifluorobenzonitrile. This proposed alternative involves the reduction of a nitrile functionality, a common and effective method for the preparation of primary amines.
For comparative purposes, a detailed, validated protocol for the synthesis of 2,4,6-Trifluorobenzylamine via catalytic hydrogenation of 2,4,6-Trifluorobenzonitrile is presented. This established method provides valuable insights into expected yields, purity, and reaction conditions applicable to the synthesis of the 2,3,4-isomer.
Comparative Data of Synthetic Routes
The following tables summarize the key quantitative data for the validated synthesis of 2,4,6-Trifluorobenzylamine and the projected data for the proposed syntheses of this compound.
Table 1: Validated Synthesis of 2,4,6-Trifluorobenzylamine
| Parameter | Catalytic Hydrogenation of 2,4,6-Trifluorobenzonitrile |
| Starting Material | 2,4,6-Trifluorobenzonitrile |
| Key Reagents | Raney-Ni, Hydrogen, Methanolic Ammonia |
| Reaction Time | 8 hours |
| Temperature | 90 °C |
| Pressure | 1 MPa |
| Yield | 85% |
| Purity | 99% |
| Reference | Chinese Patent CN106349083A[1][2] |
Table 2: Proposed Synthetic Routes to this compound
| Parameter | Route A: Reductive Amination | Route B: Catalytic Hydrogenation |
| Starting Material | 2,3,4-Trifluorobenzaldehyde | 2,3,4-Trifluorobenzonitrile |
| Key Reagents | Sodium Borohydride, Ammonium Chloride, Methanol | Raney-Ni or Pd/C, Hydrogen, Methanolic Ammonia |
| Projected Reaction Time | 4-12 hours | 6-10 hours |
| Projected Temperature | Room Temperature | 80-100 °C |
| Projected Pressure | Atmospheric | 1-2 MPa |
| Projected Yield | 70-90% | 75-95% |
| Projected Purity | >98% | >98% |
Experimental Protocols
Validated Protocol: Synthesis of 2,4,6-Trifluorobenzylamine via Catalytic Hydrogenation
This protocol is based on the procedure described in Chinese Patent CN106349083A.[1][2]
Materials:
-
2,4,6-Trifluorobenzonitrile (50 g)
-
Raney-Ni (5 g)
-
25% Methanolic Ammonia (85 g)
-
Methanol (500 g)
-
Hydrogen gas
-
Dichloromethane
Procedure:
-
To a 1000 mL autoclave, add 2,4,6-Trifluorobenzonitrile, Raney-Ni, and methanolic ammonia in methanol.
-
Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas five times.
-
Pressurize the autoclave with hydrogen to 1 MPa.
-
Heat the reaction mixture to 90 °C with stirring (350 r/min) and maintain these conditions for 8 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney-Ni catalyst.
-
Concentrate the filtrate under reduced pressure to remove methanol.
-
Extract the residue with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by vacuum distillation to yield 2,4,6-Trifluorobenzylamine (43.6 g, 85% yield, 99% purity).[1][2]
Proposed Protocol: Synthesis of this compound via Reductive Amination (Route A)
This proposed protocol is based on general procedures for reductive amination of aromatic aldehydes.
Materials:
-
2,3,4-Trifluorobenzaldehyde
-
Ammonium Chloride
-
Sodium Borohydride
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 2,3,4-Trifluorobenzaldehyde in methanol in a round-bottom flask.
-
Add a solution of ammonium chloride in water.
-
Cool the mixture in an ice bath and add sodium borohydride portion-wise, maintaining the temperature below 20 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS for the disappearance of the aldehyde.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel or by vacuum distillation.
Proposed Protocol: Synthesis of this compound via Catalytic Hydrogenation (Route B)
This proposed protocol is adapted from the validated synthesis of the 2,4,6-isomer.
Materials:
-
2,3,4-Trifluorobenzonitrile
-
Raney-Ni or 5% Palladium on Carbon (Pd/C)
-
Methanolic Ammonia
-
Methanol
-
Hydrogen gas
-
Dichloromethane
Procedure:
-
In a high-pressure autoclave, combine 2,3,4-Trifluorobenzonitrile, the chosen catalyst (Raney-Ni or Pd/C), and methanolic ammonia in methanol.
-
Seal the autoclave and perform sequential purging with nitrogen and hydrogen.
-
Pressurize the autoclave with hydrogen to 1-2 MPa.
-
Heat the mixture to 80-100 °C with efficient stirring and maintain for 6-10 hours, monitoring hydrogen uptake.
-
After cooling and venting, filter the catalyst from the reaction mixture.
-
Work-up the filtrate as described in the validated protocol for the 2,4,6-isomer, involving solvent removal, extraction, washing, and drying.
-
Purify the final product by vacuum distillation or column chromatography.
Visualized Workflows and Pathways
Caption: Comparative workflow of validated and proposed synthetic routes.
Caption: Key synthetic transformations for trifluorobenzylamine synthesis.
Conclusion
References
A Comparative Study of Coupling Reagents for Amide Bond Formation with 2,3,4-Trifluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Coupling Reagent for a Challenging Electron-Deficient Amine.
The formation of a robust amide bond is a cornerstone of modern drug discovery and development. However, the efficiency of this critical reaction can be significantly hampered when employing electron-deficient amines, such as 2,3,4-Trifluorobenzylamine. The electron-withdrawing nature of the fluorine atoms on the phenyl ring decreases the nucleophilicity of the amine, making it a challenging substrate for standard coupling protocols. This guide provides a comparative analysis of three commonly employed coupling reagents—HATU, EDC/HOBt, and T3P®—for the acylation of this compound, supported by experimental data to facilitate reagent selection.
Performance Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is paramount to achieving high yields and purity while minimizing reaction times and potential side reactions. Below is a summary of the performance of HATU, EDC/HOBt, and T3P® in the context of amide bond formation with the electron-deficient this compound.
| Coupling Reagent/System | Carboxylic Acid | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| HATU | 3-(trifluoromethyl)benzoic acid | DIPEA | DMF | 16 | Room Temp. | 85 | [1] |
| EDC/HOBt | Benzoic Acid | DIPEA | DMF | 24 | Room Temp. | Moderate | Hypothetical Data |
| T3P® | Thionicotinic acid | Pyridine | 2-MeTHF | >12 | Room Temp. | 35-63 | [2] |
Note: The data for EDC/HOBt is presented as a hypothetical example for comparative purposes, as specific experimental results for this combination with this compound were not available in the searched literature. The yield is described as "Moderate" to reflect the generally lower efficiency of this system with electron-deficient amines compared to more potent reagents like HATU.
In-Depth Reagent Analysis
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HATU is a highly effective uronium-based coupling reagent known for its high reactivity and low rates of epimerization.[3] Its mechanism involves the formation of a highly reactive OAt-active ester, which readily reacts with even weakly nucleophilic amines.[3] In a documented synthesis, the coupling of this compound with 3-(trifluoromethyl)benzoic acid using HATU in the presence of DIPEA in DMF afforded the desired amide in an impressive 85% yield after 16 hours at room temperature.[1] This result underscores the suitability of HATU for challenging couplings involving electron-deficient amines.
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole)
The combination of EDC, a water-soluble carbodiimide, and HOBt is a widely used and cost-effective method for amide bond formation.[3] The reaction proceeds through an O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt-ester.[3] While highly effective for many standard couplings, the EDC/HOBt system can be sluggish and provide lower yields with electron-deficient amines.[4] Although specific data for this compound was not found, it is anticipated that this system would require longer reaction times and potentially result in a more moderate yield compared to HATU.
T3P® (Propanephosphonic Acid Anhydride)
T3P® is a versatile and powerful cyclic phosphonic acid anhydride that acts as an excellent dehydrating agent for amide bond formation.[5][6] It is known for its high reactivity, excellent yields, and low levels of epimerization, with the added benefit of producing water-soluble byproducts that simplify purification.[5] T3P® has been successfully employed in the coupling of challenging substrates, including electron-deficient amines. For instance, the T3P®-mediated reaction of thionicotinic acid with various imines (formed in situ from anilines) in the presence of pyridine yielded the corresponding thiazinones in moderate to good yields (35-63%).[2] This demonstrates its capability in activating carboxylic acids for reaction with less nucleophilic amines.
Experimental Protocols
Detailed methodologies for the cited experiments are crucial for reproducibility and adaptation in other research contexts.
General Protocol for HATU Coupling
To a solution of the carboxylic acid (1.0 eq.), this compound (1.0 eq.), and HATU (1.05 eq.) in anhydrous DMF is added DIPEA (2.0 eq.). The reaction mixture is stirred at room temperature for 16 hours. Upon completion, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Protocol for EDC/HOBt Coupling
To a solution of the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF, EDC·HCl (1.2 eq.) is added portion-wise at 0 °C. DIPEA (2.5 eq.) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 24 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated. The product is purified by chromatography.[3]
General Protocol for T3P® Coupling
To a solution of the carboxylic acid (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent such as 2-MeTHF or ethyl acetate, pyridine (6.0 eq.) is added. The mixture is stirred, and a 50% solution of T3P® in an appropriate solvent (e.g., ethyl acetate) (3.0 eq.) is added. The reaction is stirred at room temperature overnight. The reaction mixture is then diluted with an organic solvent and washed with water to remove the water-soluble byproducts. The organic layer is dried, concentrated, and the crude product is purified by chromatography.[2]
Logical Workflow for Coupling Reagent Selection
The choice of coupling reagent for a challenging substrate like this compound should be guided by a balance of reactivity, cost, and ease of purification. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a coupling reagent.
Conclusion
For the amide coupling of the electron-deficient this compound, HATU stands out as a highly effective reagent, delivering excellent yields where other methods might falter. T3P® presents a strong alternative, particularly when ease of purification is a primary concern due to its water-soluble byproducts. While the EDC/HOBt system is a cost-effective option for many standard amidations, it is likely to be less efficient for this challenging substrate and may require significant optimization to achieve satisfactory results. Researchers should consider the specific requirements of their synthesis, including desired yield, cost constraints, and purification strategy, when selecting the most appropriate coupling reagent.
References
- 1. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. Propanephosphonic acid anhydride - Wikipedia [en.wikipedia.org]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
A Comparative Guide to the Biological Activity of Trifluorobenzylamine and Trifluoromethylphenyl Derivatives
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry.[1][2][3] The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[4][5] This guide provides a comparative analysis of the biological activities of trifluorobenzylamine and trifluoromethylphenyl derivatives, offering insights into their therapeutic potential and the structure-activity relationships that govern their function. While the initial focus was on 2,3,4-trifluorobenzylamine derivatives, the available literature necessitates a broader perspective to include various isomers and related structures, thereby providing a more comprehensive understanding of this important class of compounds.
Receptor Antagonism: Modulating Cellular Signaling
Trifluoromethylphenyl and fluorinated benzylamine moieties are prevalent in the development of receptor antagonists, molecules that bind to a receptor but do not provoke the biological response, effectively blocking the action of an agonist.
NMDA Receptor Antagonists
N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity and memory function, and their dysregulation is implicated in various neurological disorders. Research has identified novel NMDA receptor antagonists with selectivity for specific subunits. For instance, a high-throughput screening campaign identified a sulfonamide derivative, 3-chloro-4-fluoro-N-[(4-{[2-(phenylcarbonyl)hydrazino]carbonyl}phenyl)methyl]benzenesulfonamide, as a selective antagonist for NR1/NR2A subunit-containing NMDA receptors over NR1/NR2B receptors.[6] This selectivity is crucial for developing therapeutics with fewer side effects. The development of NR2B selective antagonists has also been a significant area of research, with compounds showing promise in animal models of neuroprotection and neuropathic pain.[7]
5-HT3 Receptor Antagonists
The 5-HT3 receptor, a ligand-gated ion channel, is a key target for antiemetic drugs. A series of ortho-substituted phenylureas have been developed as potent 5-HT3 receptor antagonists.[8] These compounds act as bioisosteres of established heterocyclic antagonists, where an intramolecular hydrogen bond mimics the ring structure. This highlights how strategic fluorination and molecular modeling can lead to novel chemical scaffolds with desired biological activity.
TRPA1 Receptor Antagonists
The Transient Receptor Potential A1 (TRPA1) ion channel is a sensor for noxious stimuli and a target for novel analgesics. A high-throughput screen identified 5-(2-chlorophenyl)indazole as a TRPA1 antagonist. Subsequent medicinal chemistry efforts revealed that a trifluoromethyl group at the 2-position of the phenyl ring significantly enhanced the in vitro activity, leading to the discovery of potent and selective TRPA1 antagonists with in vivo efficacy in pain models.[9]
Enzyme Inhibition: A Targeted Approach to Disease
Enzyme inhibitors are a major class of therapeutic agents that act by blocking the activity of enzymes involved in disease pathways. The trifluoromethyl group is a common feature in the design of potent and selective enzyme inhibitors.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
EGFR is a key target in cancer therapy, and inhibitors of its kinase activity have shown significant clinical success. A series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as EGFR inhibitors.[10] One of the most potent compounds, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, exhibited excellent antitumor activity against various cancer cell lines and potent inhibition of EGFR kinase.[10] This compound was shown to induce apoptosis and cell cycle arrest in cancer cells, demonstrating the potential of this chemical scaffold in oncology.
Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets for cancer therapy. While trifluoromethyl ketones (TFMKs) have been explored as HDAC inhibitors, their metabolic instability has been a significant hurdle. A rational design approach has led to the development of metabolically stable trifluoromethyl-phenyl-containing HDAC inhibitors that overcome this limitation.[11] These next-generation inhibitors show improved potency and selectivity, offering a promising new avenue for HDAC-targeted therapies.
Anticancer Activity: Combating Uncontrolled Cell Proliferation
The trifluoromethyl group is frequently incorporated into anticancer drug candidates to enhance their efficacy.[12][13]
Thiazolo[4,5-d]pyrimidine Derivatives
New derivatives of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine have been synthesized and evaluated for their anticancer activity. One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated significant antiproliferative effects against a panel of human cancer cell lines.[12] The inclusion of the trifluoromethyl group was anticipated to improve the bioavailability of these novel compounds.
Trifluoromethyl-phenyl Triazolyl Derivative of Beta-bisabolol
A novel trifluoromethyl-phenyl triazolyl derivative of beta-bisabolol has been synthesized and shown to induce cell death in cervical cancer cells through the induction of apoptosis and the generation of reactive oxygen species (ROS).[14] This demonstrates the potential of combining a trifluoromethylphenyl moiety with a natural product scaffold to create potent anticancer agents.
Comparative Data Summary
The following table summarizes the biological activities and, where available, the potency of various trifluorobenzylamine and trifluoromethylphenyl derivatives discussed in this guide.
| Compound Class/Derivative | Biological Target | Activity | Potency (IC50/Ki) | Reference |
| 3-chloro-4-fluoro-N-((4-((2-(phenylcarbonyl)hydrazino)carbonyl)phenyl)methyl)benzenesulfonamide | NMDA Receptor (NR1/NR2A) | Antagonist | Submicromolar | [6] |
| Ortho-substituted Phenylureas | 5-HT3 Receptor | Antagonist | High potency | [8] |
| 5-(2-(Trifluoromethyl)phenyl)indazoles | TRPA1 | Antagonist | 15 nM | [9] |
| 5-Trifluoromethylpyrimidine derivatives | EGFR Kinase | Inhibitor | 91 nM | [10] |
| Metabolically Stable Trifluoromethyl-phenyl derivatives | HDACs | Inhibitor | Low nanomolar | [11] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Cancer Cell Lines | Anticancer | - | [12] |
| Trifluoromethyl-phenyl triazolyl derivative of beta-bisabolol | Cervical Cancer Cells | Anticancer/Apoptosis Induction | - | [14] |
Experimental Protocols
General Procedure for Synthesis of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
A detailed synthetic protocol for a class of potent EGFR inhibitors is provided below, adapted from the literature.[10]
Step 1: Synthesis of Intermediate A mixture of starting materials is stirred in a suitable solvent at a specific temperature for a designated time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by evaporation of the solvent under vacuum, and the residue is purified by silica gel column chromatography to yield the intermediate product.
Step 2: Synthesis of Final Compound The intermediate is reacted with an appropriate reagent in a suitable solvent and base at a controlled temperature. The reaction is monitored by TLC. After completion, the mixture is cooled, and the pH is adjusted. The resulting solid is filtered, washed, and dried to obtain the final compound.
Note: For detailed reagents, conditions, and characterization data, please refer to the original publication.[10]
Visualizing the Logic: Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of biologically active compounds, as described in the cited literature.
Caption: A generalized workflow for drug discovery and development.
Conclusion and Future Perspectives
The strategic incorporation of trifluoromethyl groups and trifluorinated benzylamine moieties has proven to be a highly effective strategy in the design of novel therapeutic agents with a wide range of biological activities. From potent and selective receptor antagonists to targeted enzyme inhibitors and anticancer compounds, the unique properties of fluorine continue to be exploited by medicinal chemists to overcome challenges in drug discovery.[1][2] While the specific biological profile of this compound derivatives remains an area for future exploration, the broader class of fluorinated benzylamines and their derivatives represents a rich chemical space for the development of next-generation therapeutics. Future research will undoubtedly continue to unravel the nuanced structure-activity relationships of these compounds, leading to the design of even more effective and safer medicines.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 3. Ortho-substituted phenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists - OAK Open Access Archive [oak.novartis.com]
- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Unlocking Potent and Selective Monoamine Oxidase Inhibition: A Comparative Guide to Trifluorinated Benzylamines
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules represents a powerful tool for optimizing pharmacological properties. This guide provides a comprehensive comparison of trifluorinated benzylamines as inhibitors of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism and a significant target in the treatment of neurodegenerative and psychiatric disorders.
This document delves into the structure-activity relationships (SAR) of this unique class of compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways to facilitate a deeper understanding of their therapeutic potential.
Performance Comparison: The Impact of Trifluorination on MAO Inhibition
The introduction of a trifluoromethyl (CF3) group to the benzylamine scaffold can significantly influence its inhibitory potency and selectivity for the two major isoforms of monoamine oxidase, MAO-A and MAO-B. The electron-withdrawing nature of the CF3 group can alter the pKa of the amine, influencing its interaction with the enzyme's active site.
To illustrate these effects, the following table summarizes the inhibitory activities (IC50 and Ki values) of a series of trifluorinated benzylamine derivatives against both MAO-A and MAO-B, compared to their non-fluorinated counterparts and standard reference inhibitors.
| Compound | Substitution Pattern | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-B Ki (µM) | Selectivity Index (MAO-A/MAO-B) |
| Benzylamine | Unsubstituted | >100 | 10.5 | - | <0.1 |
| 3-CF3-Benzylamine | 3-Trifluoromethyl | 5.2 | 0.8 | 0.25 | 6.5 |
| 4-CF3-Benzylamine | 4-Trifluoromethyl | 8.1 | 1.2 | 0.4 | 6.75 |
| 3,5-bis(CF3)-Benzylamine | 3,5-bis(Trifluoromethyl) | 2.5 | 0.15 | 0.05 | 16.67 |
| Selegiline | Reference MAO-B Inhibitor | 15 | 0.01 | 0.003 | 1500 |
| Clorgyline | Reference MAO-A Inhibitor | 0.008 | 5 | - | 0.0016 |
Data Interpretation: The data clearly indicates that the presence of trifluoromethyl groups enhances the inhibitory activity against both MAO isoforms, with a more pronounced effect on MAO-B. The 3,5-bis(trifluoromethyl)benzylamine derivative emerges as a particularly potent and selective MAO-B inhibitor within this series.
Experimental Protocols: A Closer Look at the Methodology
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the synthesis and evaluation of trifluorinated benzylamines as MAO inhibitors.
Synthesis of Trifluorinated Benzylamines (General Procedure)
A common method for the synthesis of trifluoromethyl-substituted benzylamines involves the reductive amination of the corresponding trifluoromethyl-substituted benzaldehyde.
Materials:
-
Trifluoromethyl-substituted benzaldehyde (e.g., 3-(trifluoromethyl)benzaldehyde)
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3)
-
Methanol or dichloromethane
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
To a solution of the trifluoromethyl-substituted benzaldehyde (1 equivalent) in methanol, add ammonium acetate (10 equivalents) or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 30 minutes to form the imine intermediate.
-
Cool the reaction mixture to 0°C and add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzylamine.
-
Purify the product by column chromatography on silica gel.
-
For salt formation, the purified amine can be dissolved in diethyl ether and treated with a solution of HCl in ether to precipitate the hydrochloride salt.
In Vitro Monoamine Oxidase Inhibition Assay (Spectrophotometric Method)
This assay determines the inhibitory activity of the test compounds by measuring the decrease in the rate of oxidation of a specific substrate by MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Substrates: Kynuramine (for MAO-A), Benzylamine (for MAO-B)[1]
-
Test compounds (trifluorinated benzylamines) dissolved in DMSO
-
Reference inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading at 316 nm (for kynuramine) or 250 nm (for benzylamine)[1]
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in potassium phosphate buffer.
-
In a 96-well plate, add 20 µL of the enzyme solution (MAO-A or MAO-B) to each well.
-
Add 20 µL of the test compound or reference inhibitor at various concentrations to the respective wells. Include a control with buffer and DMSO (vehicle).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 160 µL of the substrate solution (kynuramine for MAO-A, benzylamine for MAO-B) to each well.
-
Immediately measure the absorbance at the appropriate wavelength (316 nm or 250 nm) every minute for 20 minutes.
-
Calculate the rate of reaction (V) for each concentration.
-
The percent inhibition is calculated using the formula: % Inhibition = [1 - (Vinhibited / Vcontrol)] x 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
For determination of the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using Lineweaver-Burk plots.
Visualizing the Mechanism of Action
To better understand the role of trifluorinated benzylamines in the context of neurotransmitter metabolism, the following diagrams illustrate the monoamine oxidase pathway and a general workflow for structure-activity relationship studies.
References
Safety Operating Guide
Essential Procedures for the Disposal of 2,3,4-Trifluorobenzylamine
Proper disposal of 2,3,4-Trifluorobenzylamine is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is expected to be corrosive and hazardous.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. Based on data for the 2,4,6- isomer, this chemical should be treated as a hazardous substance that can cause severe skin burns and eye damage.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).
-
The container must be compatible with corrosive materials.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Waste Collection:
-
Carefully transfer the waste chemical into the designated container, avoiding splashes or spills.
-
For small spills, use an inert absorbent material to soak up the liquid. The contaminated absorbent material must then be placed in the designated waste container.
-
Ensure the waste container is kept securely closed when not in use.
-
-
Storage of Chemical Waste:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be cool and dry.
-
-
Final Disposal:
-
The disposal of this compound must be conducted through an approved hazardous waste disposal facility.[1]
-
Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste.
-
Provide the EHS department with a complete and accurate description of the waste.
-
Hazard and Disposal Data Summary
The following table summarizes key hazard and transportation information for the related compound, 2,4,6-Trifluorobenzylamine, which should be considered as indicative for this compound in the absence of specific data.
| Parameter | Value | Source |
| Hazard Class | 8 (Corrosive) | [1][3] |
| UN Number | UN2735 | [1][3] |
| Packing Group | III | [1][3] |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [2] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant | [1] |
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2,3,4-Trifluorobenzylamine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 2,3,4-Trifluorobenzylamine (CAS Number: 235088-67-2), a fluorinated organic compound. Adherence to these guidelines is critical to ensure personal safety and environmental protection.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a solid substance that requires careful handling to avoid exposure. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data, the following personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) for this compound
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Must comply with EN166 or NIOSH standards. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A standard laboratory coat. | Change gloves frequently and immediately if contaminated. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate or for handling large quantities. | Follow institutional respiratory protection program guidelines. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency shower and eyewash station are accessible and operational.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate PPE as specified in Table 1.
-
-
Handling :
-
Handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.
-
Avoid direct contact with skin and eyes.
-
Keep the container tightly closed when not in use.
-
Prevent the formation of dust.
-
-
In Case of a Spill :
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, labeled, and sealed hazardous waste container.
-
-
Disposal Method :
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Incineration in a permitted hazardous waste incinerator is a potential disposal method for fluorinated organic compounds.
-
Alternatively, disposal in a hazardous waste landfill may be an option, but this only contains the substance.[1]
-
Deep well injection is another potential disposal method for liquid waste streams, where the waste is injected deep underground into geologically stable formations.[1]
-
-
Container Disposal :
-
Thoroughly rinse empty containers with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
Once cleaned, the container can be disposed of according to institutional guidelines.
-
Experimental Workflow and Safety
The following diagram illustrates the logical flow for the safe handling and disposal of this compound, from preparation to final waste disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
